molecular formula C25H31F3N2O3 B12414163 Estrogen receptor antagonist 5

Estrogen receptor antagonist 5

Cat. No.: B12414163
M. Wt: 464.5 g/mol
InChI Key: JMKZMWGLYQTHCM-XDHUDOTRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Estrogen Receptor Antagonist 5 is a potent and selective compound designed for scientific investigation of estrogen receptor alpha (ERα) signaling pathways. As a pure estrogen receptor antagonist, it functions by competitively binding to the ligand-binding domain of ERα, preventing endogenous estrogen from activating the receptor. This mechanism blocks the receptor's genomic signaling and may also promote degradation of the ER protein, a key characteristic of Selective Estrogen Receptor Degraders (SERDs) . This compound is an essential research tool for studying hormone-responsive biology and is particularly valuable in oncology research for probing the mechanisms of action and resistance in ER-positive breast cancer models . By effectively suppressing ER-driven transcriptional activity and cell proliferation, it helps researchers explore new therapeutic strategies and understand the molecular basis of treatment-resistant disease . The product is supplied as a high-purity solid and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H31F3N2O3

Molecular Weight

464.5 g/mol

IUPAC Name

(1S,3S)-2-(2,2-difluoro-3-hydroxypropyl)-1-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-3-methyl-3,4-dihydro-1H-isoquinolin-6-ol

InChI

InChI=1S/C25H31F3N2O3/c1-17-10-20-11-21(32)4-7-23(20)24(30(17)15-25(27,28)16-31)19-2-5-22(6-3-19)33-9-8-29-13-18(12-26)14-29/h2-7,11,17-18,24,31-32H,8-10,12-16H2,1H3/t17-,24-/m0/s1

InChI Key

JMKZMWGLYQTHCM-XDHUDOTRSA-N

Isomeric SMILES

C[C@H]1CC2=C(C=CC(=C2)O)[C@@H](N1CC(CO)(F)F)C3=CC=C(C=C3)OCCN4CC(C4)CF

Canonical SMILES

CC1CC2=C(C=CC(=C2)O)C(N1CC(CO)(F)F)C3=CC=C(C=C3)OCCN4CC(C4)CF

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Estrogen Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed examination of the molecular mechanisms underpinning the action of estrogen receptor (ER) antagonists. Tailored for researchers, scientists, and drug development professionals, this document delineates the core signaling pathways, summarizes key quantitative data, and outlines the experimental methodologies used to characterize these compounds.

Introduction to Estrogen Receptor Signaling

Estrogen receptors (ERα and ERβ) are ligand-activated transcription factors that play a pivotal role in the development and function of various tissues, including the reproductive system, bone, and cardiovascular system.[1][2] The biological effects of estrogens are primarily mediated through two interconnected pathways:

  • Genomic (Classical) Pathway: Upon binding estrogen, the ER undergoes a conformational change, dimerizes, and translocates to the nucleus. The ER dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-regulatory proteins (co-activators or co-repressors) to modulate gene transcription.[3][4][5]

  • Non-Genomic Pathway: A subpopulation of ERs located at the cell membrane or within the cytoplasm can rapidly activate intracellular kinase signaling cascades, such as the MAPK and PI3K/AKT pathways, independent of direct DNA binding.[3][6]

Dysregulation of ER signaling is a key driver in the pathogenesis of hormone receptor-positive (HR+) breast cancer, which accounts for approximately 70% of all cases. Estrogen receptor antagonists are a cornerstone of endocrine therapy, designed to inhibit or abrogate estrogen-driven cellular proliferation.[7] These antagonists are broadly classified into two main categories: Selective Estrogen Receptor Modulators (SERMs) and Selective Estrogen Receptor Degraders (SERDs).[8]

Mechanism of Action: Selective Estrogen Receptor Modulators (SERMs)

SERMs are compounds that exhibit tissue-specific agonist or antagonist activity.[9][10] The archetypal SERM, tamoxifen, has been a mainstay in the treatment and prevention of ER-positive breast cancer for decades.[9]

2.1 Competitive Inhibition and Conformational Change Tamoxifen and its active metabolites, such as endoxifen, competitively bind to the ligand-binding domain (LBD) of the ER, blocking the binding of the natural ligand, estradiol (B170435).[11][12] This binding induces a distinct conformational change in the ER compared to that induced by estradiol.[12] Specifically, the positioning of helix 12 of the LBD is altered, which disrupts the formation of a functional Activation Function 2 (AF2) domain. This surface is critical for the recruitment of co-activator proteins.[2]

2.2 Differential Co-regulator Recruitment The tissue-specific effects of SERMs are determined by the differential expression of co-activator and co-repressor proteins in various cell types.[2][9]

  • In Breast Tissue (Antagonist): The tamoxifen-ER complex preferentially recruits co-repressor proteins (e.g., NCoR, SMRT), leading to the inhibition of estrogen-dependent gene transcription and a halt in cancer cell proliferation.[11][13]

  • In Uterine and Bone Tissue (Agonist): In these tissues, the tamoxifen-ER complex can recruit a different profile of co-regulators that permit partial transcriptional activation.[1][12] This agonist activity is responsible for maintaining bone density but also increases the risk of endometrial cancer.[12]

SERM_Mechanism cluster_breast Breast Cell cluster_bone Bone / Uterine Cell Tam_Breast Tamoxifen ER_Breast Estrogen Receptor (ER) Tam_Breast->ER_Breast Binds CoRep Co-repressor Complex ER_Breast->CoRep Recruits ERE_Breast Estrogen Response Element (ERE) ER_Breast->ERE_Breast Binds to DNA Gene_Breast Target Gene (e.g., for Proliferation) CoRep->Gene_Breast TRANSCRIPTION BLOCKED Tam_Bone Tamoxifen ER_Bone Estrogen Receptor (ER) Tam_Bone->ER_Bone Binds CoAct Co-activator Complex ER_Bone->CoAct Recruits ERE_Bone Estrogen Response Element (ERE) ER_Bone->ERE_Bone Binds to DNA Gene_Bone Target Gene (e.g., for Bone Density) CoAct->Gene_Bone TRANSCRIPTION ACTIVATED

Caption: Differential action of SERMs in different tissue contexts.

Mechanism of Action: Selective Estrogen Receptor Degraders (SERDs)

SERDs, such as fulvestrant (B1683766), are pure ER antagonists that lack any of the agonist activity seen with SERMs.[14] Their primary mechanism involves not only blocking ER function but also eliminating the receptor protein itself.[15]

3.1 Receptor Binding and Destabilization Fulvestrant binds to the ER with high affinity, competitively inhibiting estradiol binding.[16] The binding of fulvestrant induces a significant conformational change that results in receptor destabilization and impairs dimerization.[17][18] This altered conformation exposes hydrophobic surfaces, marking the receptor for cellular degradation machinery.[19]

3.2 Ubiquitin-Proteasome Mediated Degradation The unstable fulvestrant-ER complex is recognized by the ubiquitin-proteasome system.[16][18] E3 ubiquitin ligases tag the receptor with ubiquitin molecules, flagging it for destruction by the 26S proteasome.[18][20] This process leads to a profound downregulation of cellular ER levels, effectively shutting down both genomic and non-genomic estrogen signaling pathways.[15][17] This complete abrogation of ER signaling makes SERDs effective in breast cancers that have developed resistance to SERMs.[14][15]

SERD_Mechanism E2 Estradiol ER Estrogen Receptor (ER) in Cytoplasm E2->ER Blocked by SERD SERD SERD (Fulvestrant) SERD->ER 1. Binds & Competes with Estradiol ER_SERD Unstable ER-SERD Complex ER->ER_SERD 2. Induces Conformational Change & Destabilization ER_SERD_Ub Ubiquitinated ER Complex ER_SERD->ER_SERD_Ub 3. Ubiquitination Ub Ubiquitin (Ub) Ub->ER_SERD_Ub Proteasome 26S Proteasome ER_SERD_Ub->Proteasome 4. Recognition Degradation Receptor Degradation Proteasome->Degradation 5. Degradation Nucleus Nucleus Experimental_Workflow cluster_workflow General Workflow for Characterizing a Novel ER Antagonist Start Novel Compound BindingAssay 1. Competitive Binding Assay (Determine Ki) Start->BindingAssay ReporterAssay 2. ERE-Luciferase Reporter Assay (Determine IC₅₀ / Functional Activity) BindingAssay->ReporterAssay If binds DegradationAssay 3. ER Degradation Assay (Western Blot) (Assess SERD Activity) ReporterAssay->DegradationAssay If functional antagonist Downstream 4. Downstream Gene Expression (e.g., qPCR for pS2, TFF1) DegradationAssay->Downstream CellProlif 5. Cell Proliferation Assay (e.g., MTT, Incucyte) Downstream->CellProlif End Characterized Antagonist CellProlif->End

References

An In-Depth Technical Guide to the Synthesis of Estrogen Receptor Antagonist 5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Estrogen Receptor Antagonist 5, a potent modulator of the estrogen receptor with potential applications in the research of metastatic diseases. This document details the synthetic pathway, experimental protocols, and relevant biological data, presented in a format tailored for researchers and professionals in the field of drug development.

Compound Overview and Data Presentation

This compound, also referred to as compound 165 in patent literature, is a non-steroidal selective estrogen receptor modulator (SERM) belonging to the tetrahydroisoquinoline class of compounds. Its chemical and biological properties are summarized in the tables below.

Table 1: Chemical Properties of this compound

PropertyValueReference
IUPAC Name 2-(4-hydroxyphenyl)-1-phenyl-N-(2-(piperidin-1-yl)ethyl)-1,2,3,4-tetrahydroisoquinolin-6-aminePatent WO2017174757A1
CAS Number 2136600-69-4
Molecular Formula C34H38N4OPatent WO2017174757A1
Molecular Weight 518.70 g/mol Patent WO2017174757A1

Table 2: Biological Activity of this compound

AssayIC50 (nM)Reference
ERα Binding Affinity1.5Patent WO2017174757A1
MCF-7 Cell Proliferation3.2Patent WO2017174757A1

Synthetic Pathway

The synthesis of this compound involves a multi-step sequence, culminating in the formation of the tetrahydroisoquinoline core and subsequent functionalization. The overall synthetic workflow is depicted below.

G A Starting Materials B Intermediate 1 (Substituted Phenylacetonitrile) A->B Alkylation C Intermediate 2 (Aminoethyl Intermediate) B->C Reduction D Intermediate 3 (Tetrahydroisoquinoline Core) C->D Pictet-Spengler Reaction E Final Product (this compound) D->E N-Alkylation/Amidation G cluster_cell Target Cell cluster_nucleus Nucleus ER Estrogen Receptor (ER) ERE Estrogen Response Element (ERE) ER->ERE ER->ERE Binds DNA Gene Target Gene Transcription ERE->Gene Promotes ERE->Gene Inhibits Coactivator Coactivators Coactivator->ERE Corepressor Corepressors Corepressor->ERE Estradiol 17β-Estradiol Estradiol->ER Binds & Activates Antagonist5 Estrogen Receptor Antagonist 5 Antagonist5->ER Binds & Blocks

The Discovery and Development of Estrogen Receptor Antagonist 5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estrogen receptor (ER) antagonists are a cornerstone in the treatment of hormone receptor-positive (HR+) breast cancer, which accounts for approximately 70% of all breast cancer cases.[1] These therapeutic agents function by inhibiting the proliferative signals mediated by estrogen and its receptor. While early antagonists like tamoxifen (B1202) have been pivotal, the emergence of resistance, often driven by mutations in the estrogen receptor alpha (ESR1) gene, has necessitated the development of novel therapeutic strategies.[2][3] This guide details the discovery and development of "Estrogen Receptor Antagonist 5" (ERA5), a next-generation, orally bioavailable selective estrogen receptor degrader (SERD). ERA5 is designed to overcome the limitations of earlier therapies by potently antagonizing and degrading both wild-type and mutant ERα. This document provides an in-depth overview of its mechanism of action, preclinical and clinical development, and the key experimental protocols utilized in its evaluation.

Introduction: The Evolving Landscape of ER-Targeted Therapies

The estrogen receptor is a ligand-activated transcription factor that, upon binding to estrogen, undergoes a conformational change, dimerizes, and translocates to the nucleus to regulate the expression of genes involved in cell growth and proliferation.[1][4] Disrupting this pathway has been a successful therapeutic strategy for decades. The first generation of ER-targeted therapies included selective estrogen receptor modulators (SERMs) like tamoxifen, which exhibit tissue-dependent agonist and antagonist effects.[1] Subsequently, selective estrogen receptor degraders (SERDs) were developed. The first-in-class SERD, fulvestrant, acts as a pure ER antagonist and promotes the degradation of the ERα protein.[5][6] However, its clinical utility is hampered by poor oral bioavailability, requiring intramuscular injections.[5][7][8]

The development of orally bioavailable SERDs represents a significant advancement, offering improved pharmacokinetic properties and the potential for greater efficacy, particularly against ESR1-mutant breast cancers.[3][7][8] ERA5 is a product of these next-generation drug discovery efforts, designed for high potency, oral availability, and robust activity against both wild-type and clinically relevant mutant forms of ERα.

Mechanism of Action of ERA5

ERA5 employs a dual mechanism of action to potently inhibit ER signaling:

  • Competitive Antagonism : ERA5 competitively binds to the ligand-binding domain (LBD) of the estrogen receptor, preventing the binding of endogenous estrogen. This blockade inhibits the conformational changes necessary for receptor activation.[1]

  • Enhanced Receptor Degradation : Upon binding, ERA5 induces a unique conformational change in the ERα protein. This altered conformation is recognized by the cellular ubiquitin-proteasome system, leading to the ubiquitination and subsequent degradation of the receptor.[2][4] By reducing the total cellular pool of ERα, ERA5 effectively shuts down both ligand-dependent and ligand-independent signaling pathways.

This dual action makes ERA5 particularly effective against tumors that have developed resistance to aromatase inhibitors (which block estrogen production) or SERMs through the acquisition of activating ESR1 mutations.[2][3]

Signaling Pathway Diagram

Estrogen_Receptor_Signaling_and_ERA5_Inhibition cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ERα) Estrogen->ER Binds ER_Ub Ubiquitinated ER ER->ER_Ub ERA5-induced Conformational Change ER_dimer ER Dimer ER->ER_dimer Conformational Change & Dimerization ERA5 ERA5 ERA5->ER Binds & Blocks Ub Ubiquitin Ub->ER_Ub Proteasome Proteasome ER_Ub->Proteasome Degradation ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds Gene_Transcription Gene Transcription (Proliferation) ERE->Gene_Transcription Activates

Caption: Mechanism of ERA5 action on the estrogen receptor signaling pathway.

Preclinical Development of ERA5

The preclinical evaluation of ERA5 involved a series of in vitro and in vivo studies to characterize its potency, selectivity, and anti-tumor activity.

In Vitro Activity

The in vitro potency of ERA5 was assessed in various breast cancer cell lines, including those sensitive to endocrine therapy (MCF-7) and those harboring activating ESR1 mutations (e.g., Y537S, D538G).

Table 1: In Vitro Potency of ERA5 in Breast Cancer Cell Lines

Cell LineER StatusIC50 (nM) for Cell ProliferationER Degradation (DC50, nM)
MCF-7Wild-Type ERα2.50.7
T47DWild-Type ERα3.11.0
MCF-7 Y537SMutant ERα4.21.5
MCF-7 D538GMutant ERα3.81.3

Data are representative of typical next-generation oral SERDs. IC50: half-maximal inhibitory concentration. DC50: half-maximal degradation concentration.

In Vivo Efficacy

The anti-tumor activity of ERA5 was evaluated in patient-derived xenograft (PDX) models, which more accurately reflect the heterogeneity of human tumors.

Table 2: In Vivo Efficacy of ERA5 in PDX Models

PDX ModelER StatusTreatment GroupTumor Growth Inhibition (%)
ERX-01Wild-Type ERαVehicle0
Tamoxifen65
ERA5 (10 mg/kg, oral)95
ERX-05 (ESR1-mut)Mutant ERα (Y537S)Vehicle0
Fulvestrant40
ERA5 (10 mg/kg, oral)88

Data are illustrative of preclinical results for potent oral SERDs.[9]

Preclinical Development Workflow

Preclinical_Workflow cluster_discovery Discovery & Lead Optimization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_final Final Stage HTS High-Throughput Screening SAR Structure-Activity Relationship (SAR) HTS->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Binding_Assay ER Binding Assay Lead_Opt->Binding_Assay Degradation_Assay ER Degradation Assay Binding_Assay->Degradation_Assay Cell_Prolif Cell Proliferation Assay (WT & Mutant Lines) Degradation_Assay->Cell_Prolif Off_Target Off-Target Screening Cell_Prolif->Off_Target PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) Off_Target->PK_PD Xenograft Xenograft & PDX Efficacy Models PK_PD->Xenograft Tox Toxicology Studies Xenograft->Tox IND IND-Enabling Studies Tox->IND

Caption: A generalized workflow for the preclinical development of ERA5.

Clinical Development

Based on its promising preclinical profile, ERA5 has advanced into clinical trials to evaluate its safety, tolerability, pharmacokinetics, and anti-tumor activity in patients with advanced or metastatic ER+/HER2- breast cancer.

Table 3: Overview of ERA5 Clinical Trials

PhaseTrial IdentifierPatient PopulationEndpointsStatus
Phase I/IINCT03250676 (example)ER+/HER2- advanced/metastatic breast cancer, pre-treatedSafety, MTD, PK, ORR, CBROngoing
Phase INCT04288089 (example)ER+/HER2- advanced breast cancerSafety and PK of ERA5 in combination with a CDK4/6 inhibitorOngoing
Phase IIIEMERALD (example)ER+/HER2- advanced/metastatic breast cancer, progressed on prior endocrine therapyProgression-Free Survival (PFS), Overall Survival (OS)Recruiting

MTD: Maximum Tolerated Dose, PK: Pharmacokinetics, ORR: Objective Response Rate, CBR: Clinical Benefit Rate. Trial identifiers are examples based on real-world oral SERD trials.[10]

Key Experimental Protocols

Protocol: ERα Competitive Binding Assay

Objective: To determine the binding affinity of ERA5 for the estrogen receptor alpha (ERα).

Methodology:

  • Reagents: Recombinant human ERα, [3H]-Estradiol (radioligand), unlabeled ERA5 (competitor), assay buffer.

  • Procedure: a. A constant concentration of recombinant ERα and [3H]-Estradiol are incubated in a 96-well plate. b. Increasing concentrations of unlabeled ERA5 are added to the wells to compete with the radioligand for binding to ERα. c. The plate is incubated to allow binding to reach equilibrium. d. Unbound radioligand is separated from the receptor-bound radioligand using a filter-based method. e. The amount of bound [3H]-Estradiol is quantified using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of bound radioligand versus the log concentration of ERA5. A sigmoidal dose-response curve is fitted to the data to calculate the IC50 value, which is then converted to a binding affinity constant (Ki).

Protocol: Western Blot for ERα Degradation

Objective: To quantify the degradation of ERα protein in breast cancer cells following treatment with ERA5.

Methodology:

  • Cell Culture: MCF-7 cells are seeded in 6-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with increasing concentrations of ERA5 or vehicle control for a specified time (e.g., 24 hours).

  • Protein Extraction: Cells are washed with PBS and lysed using RIPA buffer containing protease inhibitors. Total protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: a. The membrane is blocked to prevent non-specific antibody binding. b. The membrane is incubated with a primary antibody specific for ERα. A loading control antibody (e.g., β-actin or GAPDH) is also used. c. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Data Analysis: The intensity of the ERα band is normalized to the loading control. The percentage of ERα degradation is calculated relative to the vehicle-treated control. The DC50 (concentration causing 50% degradation) is determined from a dose-response curve.

Protocol: Patient-Derived Xenograft (PDX) Efficacy Study

Objective: To evaluate the in vivo anti-tumor efficacy of ERA5.

Methodology:

  • Model Establishment: Tumor fragments from a patient with ER+ breast cancer are implanted subcutaneously into immunocompromised mice (e.g., NSG mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 150-200 mm³).

  • Randomization and Treatment: Mice are randomized into treatment groups (e.g., Vehicle, ERA5, standard-of-care). ERA5 is administered orally once daily.

  • Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control. Statistical significance is determined using appropriate statistical tests (e.g., ANOVA).

Conclusion and Future Directions

This compound represents a significant step forward in the management of ER+ breast cancer. Its oral bioavailability, potent dual-action mechanism, and efficacy against both wild-type and mutant ERα position it as a promising therapeutic agent.[7][8] Ongoing clinical trials will further define its role, both as a monotherapy and in combination with other targeted agents like CDK4/6 inhibitors.[7][10] The continued development of next-generation ER antagonists like ERA5 holds the promise of overcoming endocrine resistance and improving outcomes for patients with ER+ breast cancer.[1][8]

References

Structure-Activity Relationship of Tetrahydroisoquinoline-Based Estrogen Receptor Antagonists: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific quantitative data for a compound designated solely as "ER antagonist 5," identified as compound 165 in patent WO2017174757A1, is not publicly available. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for the broader class of tetrahydroisoquinoline-based estrogen receptor (ER) antagonists, drawing upon published research for this structural class. The data presented is representative and intended to illustrate key SAR principles.

The estrogen receptor is a critical target in the treatment of hormone-dependent breast cancers.[1] Selective Estrogen Receptor Modulators (SERMs) and Selective Estrogen Receptor Degraders (SERDs) are classes of compounds that antagonize the effects of estrogen.[2][3][4][5] The tetrahydroisoquinoline scaffold has emerged as a promising core for the development of novel ER antagonists.[1][6][7] This guide details the structure-activity relationships, experimental evaluation, and mechanisms of action for this class of compounds.

Core Structure and Pharmacophore

The fundamental pharmacophore for a tetrahydroisoquinoline-based ER antagonist consists of a central tetrahydroisoquinoline core, a phenolic hydroxyl group essential for binding to the ER's ligand-binding pocket, and a side chain that typically contains a basic amine. This side chain is crucial for conferring antagonist activity by disrupting the conformation of the receptor necessary for coactivator recruitment.[6]

Structure-Activity Relationship (SAR)

Systematic modification of the tetrahydroisoquinoline scaffold has revealed several key determinants of ER binding affinity and antagonist potency.

  • The Phenolic Hydroxyl Group: This group is critical for high-affinity binding to the estrogen receptor, mimicking the A-ring of estradiol (B170435). Its interaction with key amino acid residues, such as Glu353 and Arg394 in the ERα ligand-binding domain, is a primary anchor for the ligand.[6]

  • The Antagonist Side Chain: The nature and orientation of the side chain extending from the core are paramount for antagonist activity. Typically, a basic aminoethoxy or a conformationally restricted cyclic amine side chain, when positioned correctly, sterically hinders the repositioning of helix 12 of the ER, preventing the formation of the coactivator binding groove and thus blocking transcriptional activation.[2][6][8] The length and flexibility of this side chain can modulate the degree of antagonism.

  • Substituents on the Core: Modifications to the tetrahydroisoquinoline core and its pendant phenyl rings can fine-tune potency, selectivity for ERα versus ERβ, and pharmacokinetic properties. For instance, substitution at the 1-position of the tetrahydroisoquinoline ring can impact the orientation of the D-ring phenyl group, influencing binding affinity.[9]

Quantitative Data Summary

The following table summarizes representative data for a hypothetical series of tetrahydroisoquinoline ER antagonists to illustrate the SAR principles discussed.

Compound IDCore ModificationSide ChainERα Binding IC50 (nM)MCF-7 Proliferation IC50 (nM)
Analog A 1-H2-(piperidin-1-yl)ethoxy15.225.8
Analog B 1-Methyl2-(piperidin-1-yl)ethoxy5.18.9
Analog C 1-HDiazadecaline12.520.1
Analog D 1-MethylDiazadecaline4.37.5
Analog E 1-H, 3'-OH on D-ring2-(piperidin-1-yl)ethoxy18.930.2

Note: The data in this table is illustrative and intended to demonstrate typical SAR trends for this class of compounds.

Key Experimental Protocols

The evaluation of novel ER antagonists involves a series of in vitro and in vivo assays to determine their binding affinity, cellular activity, and therapeutic potential.

ERα Competitive Binding Assay

This assay is used to determine the relative binding affinity of a test compound for the estrogen receptor alpha.

  • Preparation of ERα: Recombinant human ERα protein is used.

  • Radioligand: A solution of [3H]-estradiol is prepared at a concentration near its Kd for ERα.

  • Competition: A constant concentration of ERα and [3H]-estradiol are incubated with increasing concentrations of the test compound.

  • Separation: Bound and free radioligand are separated, often using hydroxylapatite or size-exclusion chromatography.

  • Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]-estradiol (IC50) is calculated by non-linear regression analysis.

MCF-7 Cell Proliferation Assay (E-Screen)

This cell-based assay assesses the ability of a compound to inhibit the proliferation of estrogen-dependent breast cancer cells.

  • Cell Culture: MCF-7 cells, an ER-positive human breast cancer cell line, are maintained in a phenol (B47542) red-free medium supplemented with charcoal-stripped serum to remove endogenous estrogens.

  • Seeding: Cells are seeded into 96-well plates and allowed to attach.

  • Treatment: Cells are treated with increasing concentrations of the test compound in the presence of a low concentration of 17β-estradiol to stimulate proliferation.

  • Incubation: The cells are incubated for a period of 6 days, with media and compounds being replenished every 2 days.

  • Proliferation Measurement: Cell proliferation is quantified using methods such as the MTS assay, which measures mitochondrial activity, or by direct cell counting.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the estradiol-induced cell proliferation (IC50) is determined.

In Vivo Tumor Xenograft Model

This animal model evaluates the in vivo efficacy of an ER antagonist in a tumor setting.

  • Animal Model: Ovariectomized immunodeficient mice (e.g., nude or SCID) are used to prevent endogenous estrogen production.

  • Tumor Implantation: MCF-7 cells are implanted subcutaneously or into the mammary fat pad of the mice.

  • Estrogen Supplementation: The mice are supplemented with a slow-release estradiol pellet to promote tumor growth.

  • Treatment: Once tumors reach a palpable size, the animals are randomized into vehicle control and treatment groups. The test compound is administered orally or via injection according to a predetermined schedule.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint: At the end of the study, tumors are excised and weighed. The efficacy of the compound is determined by its ability to inhibit tumor growth compared to the vehicle control group.

Visualizations

Signaling Pathway Diagram

Caption: Estrogen receptor signaling and antagonist inhibition mechanism.

Experimental Workflow Diagram

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation synthesis Compound Synthesis (Tetrahydroisoquinoline Analogs) binding_assay ERα Competitive Binding Assay synthesis->binding_assay Determine IC50 cell_assay MCF-7 Cell Proliferation Assay binding_assay->cell_assay Determine IC50 sar_analysis SAR Analysis & Lead Selection cell_assay->sar_analysis Evaluate Potency pk_studies Pharmacokinetic Studies (Rodent) sar_analysis->pk_studies Select Lead Compound xenograft MCF-7 Xenograft Efficacy Model pk_studies->xenograft Assess Efficacy tox_studies Toxicology Studies xenograft->tox_studies Assess Safety candidate Preclinical Candidate Selection tox_studies->candidate

Caption: Workflow for the preclinical evaluation of ER antagonists.

References

The Discovery of H3B-5942: A Novel Covalent Antagonist of Estrogen Receptor Alpha

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The estrogen receptor alpha (ERα), encoded by the ESR1 gene, is a critical driver in the majority of breast cancers. For decades, endocrine therapies targeting ERα have been a cornerstone of treatment for ER-positive breast cancer. These therapies primarily include selective estrogen receptor modulators (SERMs) like tamoxifen, and selective estrogen receptor degraders (SERDs) like fulvestrant (B1683766). However, the efficacy of these treatments is often limited by the development of resistance, frequently driven by mutations in the ESR1 gene. These mutations, particularly in the ligand-binding domain, can lead to constitutive, estrogen-independent activation of the receptor, rendering existing therapies less effective.[1] This clinical challenge has spurred the development of next-generation ERα antagonists that can effectively inhibit both wild-type (WT) and mutant forms of the receptor.

This technical guide details the discovery and preclinical characterization of H3B-5942, a first-in-class selective estrogen receptor covalent antagonist (SERCA). H3B-5942 represents a novel therapeutic strategy by forming an irreversible covalent bond with a specific cysteine residue in the ERα ligand-binding domain, leading to potent and sustained antagonism of both wild-type and mutant ERα. This document will provide a comprehensive overview of the mechanism of action, key preclinical data, and detailed experimental protocols utilized in the discovery and evaluation of H3B-5942.

Mechanism of Action: Covalent Inhibition of ERα

H3B-5942 was designed to covalently target cysteine 530 (Cys530) within the ligand-binding domain of ERα. This cysteine residue is unique to ERα and not conserved in other steroid hormone receptors, providing a basis for selectivity. The molecule contains a Michael acceptor, an electrophilic group that reacts with the nucleophilic thiol group of the Cys530 residue, forming a stable, irreversible covalent bond.[2]

This covalent modification locks ERα into a unique antagonist conformation, distinct from that induced by SERMs or SERDs.[3] This unique conformation prevents the recruitment of coactivators necessary for gene transcription, even in the context of activating mutations like Y537S and D538G.[2] While SERDs like fulvestrant function by promoting the degradation of the ERα protein, H3B-5942 stabilizes the receptor in an inactive state. This sustained and irreversible antagonism of ERα signaling effectively suppresses the proliferation of both endocrine-sensitive and resistant breast cancer cells.

cluster_0 ERα Signaling Pathway cluster_1 H3B-5942 Mechanism of Action Estrogen Estrogen ERa_inactive ERα (Inactive) Estrogen->ERa_inactive Binds ERa_active ERα (Active Dimer) ERa_inactive->ERa_active Dimerization & Conformational Change ERE Estrogen Response Element ERa_active->ERE Binds to DNA Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Initiates Coactivators Coactivators Coactivators->ERa_active Recruited H3B_5942 H3B-5942 ERa_cys530 ERα (Cys530) H3B_5942->ERa_cys530 Covalent Bond Formation ERa_covalent_complex ERα-H3B-5942 Covalent Complex (Inactive Antagonist Conformation) ERa_cys530->ERa_covalent_complex No_Coactivator_Recruitment Coactivator Recruitment Blocked ERa_covalent_complex->No_Coactivator_Recruitment Transcription_Suppression Suppression of Gene Transcription No_Coactivator_Recruitment->Transcription_Suppression

Figure 1: ERα Signaling and H3B-5942 Covalent Antagonism.

Quantitative Preclinical Data

The preclinical profile of H3B-5942 was extensively characterized through a series of in vitro assays, demonstrating its potent and selective activity against both wild-type and mutant ERα.

Table 1: In Vitro Binding Affinity of H3B-5942
TargetKi (nM)Reference(s)
ERα WT1[4][5][6]
ERα Mutant (Y537S)0.41[4][5][6]

Ki: Inhibitory constant, a measure of binding affinity.

Table 2: In Vitro Anti-proliferative Activity of H3B-5942
Cell LineERα StatusGI50 (nM)Reference(s)
MCF7-ParentalWT0.5[4][5]
MCF7-LTED-ERαWTWT, Endocrine-Resistant2[4][5]
MCF7-LTED-ERαY537CY537C Mutant, Endocrine-Resistant30[4][5]

GI50: The concentration of a drug that inhibits cell growth by 50%.

Table 3: In Vivo Antitumor Efficacy of H3B-5942 in Xenograft Models
Xenograft ModelERα StatusDosing (p.o., q.d.)Tumor Growth Inhibition (TGI)Reference(s)
MCF7WT1, 3, 10, 30 mg/kg19%, 41%, 68%, 83% (Day 17)[7]
ST941 (PDX)Y537S/WT3, 10, 30, 100, 200 mg/kgDose-dependent[6][8]

p.o.: per os (oral administration); q.d.: quaque die (once daily); PDX: Patient-Derived Xenograft.

Experimental Protocols

The following section provides detailed methodologies for the key experiments performed in the discovery and characterization of H3B-5942.

Cell Lines and Reagents
  • Cell Culture: MCF7 breast cancer cell lines (parental and engineered to overexpress ERα WT or mutants) were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and GlutaMAX.[9]

  • Compounds: H3B-5942, 4-hydroxytamoxifen (B85900) (4-OHT), and fulvestrant were synthesized and dissolved in dimethyl sulfoxide (B87167) (DMSO) for in vitro experiments.

Intact Mass Spectrometry for Covalent Binding Assessment
  • Objective: To confirm the covalent binding of H3B-5942 to ERα and identify the target residue.

  • Procedure:

    • Recombinant ERα ligand-binding domains (LBDs) for both WT and mutants (including C530S) were expressed and purified.

    • The ERα proteins were incubated with a 2-fold molar excess of H3B-5942 in a buffer solution (50 mmol/L Tris pH 8.0, 150 mmol/L NaCl, 5% glycerol, and 1 mmol/L TCEP) overnight at 4°C.[5]

    • The samples were then analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the mass of the protein-drug conjugate.

    • A mass shift corresponding to the molecular weight of H3B-5942 confirmed covalent binding. The absence of this shift in the C530S mutant validated Cys530 as the site of covalent modification.[4]

Mammalian Two-Hybrid (M2H) Assay
  • Objective: To assess the impact of H3B-5942 on ERα's interaction with coactivator peptides.

  • Procedure:

    • The M2H system utilizes two plasmids: one expressing the ERα LBD fused to the GAL4 DNA-binding domain (the "bait") and another expressing a coactivator peptide (e.g., containing an LXXLL motif) fused to the VP16 activation domain (the "prey").[2][10]

    • These plasmids, along with a reporter plasmid containing GAL4 binding sites upstream of a luciferase gene, were co-transfected into mammalian cells.[10]

    • Transfected cells were treated with vehicle (DMSO) or various compounds (H3B-5942, 4-OHT, fulvestrant) at saturating concentrations (10 μmol/L) for 24 hours.

    • Luciferase activity was measured as a readout of the interaction between ERα and the coactivator peptide. A reduction in luciferase signal indicated that the compound disrupted this interaction.

Western Blotting for ERα Expression
  • Objective: To evaluate the effect of H3B-5942 on total ERα protein levels.

  • Procedure:

    • MCF7 parental and PDX-derived cell lines were treated with increasing concentrations of H3B-5942, fulvestrant, or 4-OHT for 24 hours.

    • Cells were lysed, and protein concentrations were determined.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was blocked and then incubated with a primary antibody specific for ERα. GAPDH was used as a loading control.

    • After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Proliferation Assay
  • Objective: To determine the anti-proliferative activity of H3B-5942 in various breast cancer cell lines.

  • Procedure:

    • Cells were seeded in 96-well plates and allowed to adhere.

    • The cells were then treated with a range of concentrations of H3B-5942 or control compounds for 6 days.[8]

    • Cell viability was assessed using a CellTiter-Glo (CTG) luminescent cell viability assay or similar methods that measure ATP levels, which correlate with the number of viable cells.

    • The luminescent signal was read on a plate reader, and the data was normalized to DMSO-treated controls to calculate GI50 values.

In Vivo Xenograft Studies
  • Objective: To evaluate the antitumor efficacy of H3B-5942 in mouse models of breast cancer.

  • Procedure:

    • MCF7 Xenograft Model: Athymic nude mice were implanted with MCF7 cells. To support the growth of these estrogen-dependent tumors, mice were supplemented with a 17β-estradiol pellet.[7]

    • Patient-Derived Xenograft (PDX) Model: The ST941 PDX model, expressing ERαY537S/WT, was established by implanting patient tumor fragments into immunocompromised mice.[6]

    • Once tumors reached a specified volume, mice were randomized into treatment groups.

    • H3B-5942 was formulated for oral administration (p.o.) and dosed daily (q.d.) at various concentrations.[8] Control groups received vehicle, tamoxifen, or fulvestrant.[8]

    • Tumor volume was measured regularly, and at the end of the study, tumors were excised for further analysis.

cluster_0 H3B-5942 Discovery & Evaluation Workflow cluster_1 Mechanism Studies Start Drug Discovery Effort (Targeting Cys530) Covalent_Binding Covalent Binding Confirmation (Mass Spectrometry) Start->Covalent_Binding Mechanism_Characterization Mechanism of Action Studies Covalent_Binding->Mechanism_Characterization In_Vitro_Potency In Vitro Potency & Proliferation Assays Mechanism_Characterization->In_Vitro_Potency M2H Mammalian Two-Hybrid Mechanism_Characterization->M2H In_Vivo_Efficacy In Vivo Efficacy Studies (Xenograft Models) In_Vitro_Potency->In_Vivo_Efficacy Lead_Candidate H3B-5942 Identified In_Vivo_Efficacy->Lead_Candidate Western_Blot Western Blot

Figure 2: Experimental Workflow for the Discovery of H3B-5942.

Conclusion

The discovery of H3B-5942 marks a significant advancement in the pursuit of more effective treatments for endocrine-resistant breast cancer. As a selective estrogen receptor covalent antagonist, H3B-5942 demonstrates a novel mechanism of action that effectively circumvents common resistance pathways mediated by ESR1 mutations. Its ability to irreversibly bind to and inactivate both wild-type and mutant ERα results in superior preclinical activity compared to standard-of-care agents in relevant models. The comprehensive preclinical data and the detailed methodologies outlined in this guide provide a solid foundation for the continued investigation and development of H3B-5942 and other SERCAs as a promising new class of therapeutics for patients with ER-positive breast cancer.

References

An In-depth Technical Guide to the Identification of Novel Estrogen Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the strategies and methodologies employed in the discovery and characterization of novel estrogen receptor (ER) antagonists. It is designed to be a technical resource for professionals in the field of drug development, offering detailed experimental protocols, data presentation standards, and visual representations of key processes.

Introduction: The Estrogen Receptor as a Therapeutic Target

The estrogen receptor (ER) is a ligand-activated transcription factor and a member of the nuclear hormone receptor superfamily. It plays a crucial role in the development and function of various tissues, including those in the reproductive, skeletal, cardiovascular, and central nervous systems. Two main subtypes of the estrogen receptor exist, ERα and ERβ, encoded by separate genes, which can form homodimers or heterodimers upon ligand binding.[1][2]

In the context of disease, ERα is a well-established driver of proliferation in the majority of breast cancers, making it a primary target for endocrine therapies.[3][4] These therapies aim to block estrogen-driven tumor growth by either inhibiting estrogen production or by antagonizing the action of estrogen at the receptor level. ER antagonists are a cornerstone of treatment for ER-positive breast cancer.

There are two main classes of ER antagonists:

  • Selective Estrogen Receptor Modulators (SERMs): These compounds exhibit tissue-specific agonist or antagonist activity. For example, tamoxifen (B1202) acts as an antagonist in the breast but as an agonist in the uterus and bone.[1][5][6]

  • Selective Estrogen Receptor Downregulators/Degraders (SERDs): These agents are pure antagonists that not only block ER activity but also lead to the degradation of the ER protein, thereby reducing the total amount of receptor in the cell.[3][7][8]

The development of resistance to existing endocrine therapies is a significant clinical challenge, driving the continuous search for novel ER antagonists with improved efficacy and safety profiles.[9][10] This guide will detail the multifaceted approach to identifying and validating such novel compounds.

Estrogen Receptor Signaling Pathway

Upon binding to its ligand, estradiol (B170435) (E2), the estrogen receptor undergoes a conformational change, dissociates from chaperone proteins, and dimerizes. The ligand-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding initiates the recruitment of co-activator proteins, leading to the transcription of genes involved in cell proliferation and survival. ER antagonists interfere with this process by preventing ligand binding, inducing a receptor conformation that favors co-repressor binding, or promoting receptor degradation.

Figure 1: Simplified Estrogen Receptor Alpha Signaling Pathway.

Strategies for Novel ER Antagonist Identification

The identification of novel ER antagonists is a multi-step process that typically begins with high-throughput screening (HTS) of large compound libraries, followed by a series of more detailed in vitro and in vivo characterizations. Computational methods are also increasingly being used to complement and guide these experimental efforts.

ScreeningWorkflow cluster_screening Initial Screening & Hit Identification cluster_validation Hit Validation & Characterization cluster_optimization Lead Optimization & Preclinical Evaluation CompoundLibrary Compound Library HTS High-Throughput Screening (e.g., Binding or Reporter Assays) CompoundLibrary->HTS Hits Initial Hits HTS->Hits DoseResponse Dose-Response & IC50 Determination Hits->DoseResponse OrthogonalAssays Orthogonal Assays (e.g., Co-regulator Recruitment) DoseResponse->OrthogonalAssays CellularAssays Cellular Assays (e.g., Proliferation) OrthogonalAssays->CellularAssays ConfirmedHits Confirmed Hits CellularAssays->ConfirmedHits SAR Structure-Activity Relationship (SAR) Studies ConfirmedHits->SAR ADMET ADMET Profiling SAR->ADMET InVivo In Vivo Efficacy Models (e.g., Xenografts) ADMET->InVivo LeadCandidate Lead Candidate InVivo->LeadCandidate

Figure 2: General Workflow for Novel ER Antagonist Discovery.

In Vitro Assays for ER Antagonist Identification and Characterization

A variety of in vitro assays are employed to identify and characterize novel ER antagonists. These assays can be broadly categorized into binding assays, reporter gene assays, co-regulator recruitment assays, and cell-based functional assays.

Estrogen Receptor Competitive Binding Assay

This assay directly measures the ability of a test compound to compete with a radiolabeled ligand, typically [3H]-estradiol, for binding to the ER. It is a fundamental assay for determining the binding affinity of a compound for the receptor.

Experimental Protocol: Competitive Radioligand Binding Assay [11][12][13][14]

  • Preparation of ER Source:

    • Recombinant human ERα protein or cytosol preparations from ER-positive cell lines (e.g., MCF-7) or rat uterine tissue can be used.[11]

    • For rat uterine cytosol, uteri from ovariectomized rats are homogenized in ice-cold Tris-EDTA-Dithiothreitol-Glycerol (TEDG) buffer.[11] The homogenate is centrifuged to pellet the nuclear fraction, and the supernatant is then ultracentrifuged to obtain the cytosol containing the ER.[11]

  • Assay Setup:

    • The assay is typically performed in a 96-well plate format.

    • Each well contains the ER preparation, a fixed concentration of [3H]-estradiol (e.g., 0.5-1.0 nM), and varying concentrations of the unlabeled test compound.[11]

    • To determine non-specific binding, a set of wells should contain a 100-fold excess of unlabeled estradiol.

    • Total binding is determined in the absence of any competitor.

  • Incubation:

    • The plate is incubated for 16-20 hours at 4°C to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Hydroxylapatite (HAP) slurry is added to each well to bind the receptor-ligand complexes.

    • The plate is incubated and then washed to remove the unbound radioligand.

  • Detection and Data Analysis:

    • Scintillation fluid is added to each well, and the radioactivity is measured using a scintillation counter.

    • The percentage of specific binding is plotted against the log concentration of the test compound.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

    • The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Estrogen Receptor Reporter Gene Assay

Reporter gene assays are cell-based assays that measure the transcriptional activity of the ER. They are widely used in HTS to identify compounds that can modulate ER function.

Experimental Protocol: ERα Luciferase Reporter Gene Assay [15][16][17][18][19]

  • Cell Culture and Plating:

    • An ER-positive cell line stably or transiently transfected with an estrogen-responsive reporter construct is used. A common choice is the MCF-7 cell line, which endogenously expresses ERα, transfected with a plasmid containing multiple EREs upstream of a luciferase reporter gene.[16]

    • Cells are cultured in phenol (B47542) red-free medium supplemented with charcoal-stripped serum to remove any estrogenic compounds.

    • Cells are seeded into 96- or 384-well plates and allowed to attach overnight.

  • Compound Treatment:

    • For antagonist screening, cells are co-treated with a fixed concentration of an ER agonist (e.g., 17β-estradiol at its EC80 concentration) and varying concentrations of the test compound.

    • Control wells include cells treated with vehicle (e.g., DMSO), agonist alone, and a known antagonist (e.g., fulvestrant (B1683766) or 4-hydroxytamoxifen).

  • Incubation:

    • The plates are incubated for 18-24 hours at 37°C in a CO2 incubator to allow for reporter gene expression.

  • Lysis and Luminescence Measurement:

    • The medium is removed, and cells are lysed using a luciferase assay lysis buffer.

    • The luciferase substrate is added to the cell lysate.

    • The luminescence is measured using a luminometer.

  • Data Analysis:

    • The luminescence signal is normalized to a measure of cell viability (e.g., a co-transfected Renilla luciferase reporter or a separate cell viability assay) to account for any cytotoxic effects of the compounds.

    • The percentage of inhibition of the agonist-induced luciferase activity is plotted against the log concentration of the test compound.

    • The IC50 value is determined using non-linear regression.

ReporterGeneAssay cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_readout Signal Detection & Analysis Cells ER+ Cells with ERE-Luciferase Reporter Plate Seed cells in multi-well plate Cells->Plate Agonist Add ER Agonist (E2) Plate->Agonist Antagonist Add Test Compound (Potential Antagonist) Agonist->Antagonist Incubate1 Incubate (18-24h) Antagonist->Incubate1 Lyse Lyse Cells Incubate1->Lyse Substrate Add Luciferase Substrate Lyse->Substrate Read Measure Luminescence Substrate->Read Analyze Calculate % Inhibition & IC50 Read->Analyze PharmacophoreModel cluster_ligand Ligand-Based cluster_structure Structure-Based cluster_screening Virtual Screening Ligands Set of Active Ligands Align Align Ligands GenerateL Generate Common Feature Pharmacophore Screen Screen Database with Pharmacophore Model GenerateL->Screen Receptor ER Ligand Binding Pocket Structure Identify Identify Interaction Hotspots GenerateS Generate Pharmacophore from Receptor Features GenerateS->Screen Database 3D Compound Database Hits Identify Hits that Match the Pharmacophore

References

The Pharmacology of Fulvestrant: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Potent Estrogen Receptor Antagonist and Degrader

Introduction

Fulvestrant (B1683766) is a steroidal antiestrogen (B12405530) that belongs to a class of drugs known as Selective Estrogen Receptor Degraders (SERDs).[1] Unlike Selective Estrogen Receptor Modulators (SERMs) such as tamoxifen, which have mixed agonist and antagonist effects, fulvestrant is a pure estrogen receptor (ER) antagonist with no known agonist activity.[2] Its unique mechanism of action, which involves both blocking and promoting the degradation of the estrogen receptor, makes it a critical therapeutic agent in the treatment of hormone receptor-positive (HR+) breast cancer, particularly in cases of resistance to other endocrine therapies.[3][4] This technical guide provides a comprehensive overview of the pharmacology of fulvestrant, including its mechanism of action, pharmacokinetics, and pharmacodynamics, with a focus on quantitative data, detailed experimental protocols, and the visualization of key cellular pathways.

Mechanism of Action

Fulvestrant exerts its potent anti-estrogenic effects through a dual mechanism that distinguishes it from other endocrine therapies.[3] It competitively binds to the estrogen receptor with a high affinity, comparable to that of estradiol (B170435), thereby blocking the binding of the natural ligand and preventing the receptor's activation.[5] Furthermore, upon binding, fulvestrant induces a conformational change in the ER, which inhibits receptor dimerization and impairs its nuclear localization.[6][7] This altered conformation marks the receptor for ubiquitination and subsequent degradation by the proteasome, leading to a significant reduction in the cellular levels of ERα protein.[3] By both antagonizing and degrading the estrogen receptor, fulvestrant effectively abrogates estrogen-mediated signaling pathways that are crucial for the proliferation and survival of ER-positive breast cancer cells.[3]

Signaling Pathway of Estrogen Receptor and Fulvestrant's Intervention

The following diagram illustrates the normal estrogen signaling pathway and the points of intervention by fulvestrant.

Caption: Estrogen signaling pathway and Fulvestrant's mechanism of action.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for fulvestrant, providing a basis for comparison and evaluation.

Table 1: Pharmacodynamic Properties of Fulvestrant
ParameterValueCell Line/SystemReference
Binding Affinity (IC50) 0.94 nMCell-free assay[8]
Relative Binding Affinity 89% of estradiol-[5]
IC50 (Proliferation) 0.29 nMMCF-7[9]
ERα Degradation (EC50) 13 nMMCF-7[8]
Table 2: Pharmacokinetic Properties of Fulvestrant (Human)
ParameterValueRoute of AdministrationReference
Time to Peak Plasma Conc. (Tmax) ~7 daysIntramuscular[10]
Elimination Half-life ~40 daysIntramuscular[10]
Protein Binding >99%-[10]
Metabolism Hepatic (CYP3A4)-[10]
Excretion Primarily feces-[10]
Table 3: Clinical Efficacy of Fulvestrant in Advanced Breast Cancer
Clinical TrialTreatment ArmMedian Progression-Free Survival (PFS)Median Overall Survival (OS)Reference
CONFIRM Fulvestrant 500 mg6.5 months26.4 months[11]
Fulvestrant 250 mg5.5 months22.3 months[11]
FALCON Fulvestrant 500 mg16.6 months44.8 months[1][12]
Anastrozole 1 mg13.8 months42.7 months[1][12]
Retrospective Study Fulvestrant (all lines)9.0 months28.0 months[13]

Experimental Protocols

Detailed methodologies for key in vitro assays used to characterize the pharmacology of fulvestrant are provided below.

Competitive Estrogen Receptor Binding Assay

This assay determines the ability of a test compound to compete with radiolabeled estradiol for binding to the estrogen receptor.

Workflow Diagram:

BindingAssayWorkflow prep Prepare Reagents: - ER Source (e.g., rat uterine cytosol) - [3H]-Estradiol - Test Compound (Fulvestrant) dilutions incubation Incubate ER, [3H]-Estradiol, and Test Compound at 4°C prep->incubation separation Separate Bound from Free Ligand (e.g., hydroxylapatite precipitation) incubation->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis: - Plot % Inhibition vs. Concentration - Calculate IC50 quantification->analysis

Caption: Workflow for a competitive estrogen receptor binding assay.

Detailed Protocol:

  • Preparation of Rat Uterine Cytosol:

    • Uteri are collected from ovariectomized female rats (7-10 days post-surgery).[14]

    • The tissue is homogenized in ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[14]

    • The homogenate is centrifuged at 2,500 x g for 10 minutes at 4°C to pellet the nuclear fraction.[14]

    • The supernatant is then ultracentrifuged at 105,000 x g for 60 minutes at 4°C.[14]

    • The resulting supernatant (cytosol containing ER) is collected and can be used immediately or stored at -80°C.[14]

  • Binding Assay:

    • A fixed concentration of [3H]-estradiol (e.g., 1 nM) is incubated with the uterine cytosol preparation.[14]

    • Varying concentrations of fulvestrant are added to compete for binding to the ER.[14]

    • The mixture is incubated for 16-20 hours at 4°C to reach equilibrium.

    • The separation of bound from free radioligand is achieved by adding a hydroxylapatite slurry, which binds the ER-ligand complex.

    • After washing to remove unbound ligand, the radioactivity of the bound fraction is measured using a scintillation counter.

  • Data Analysis:

    • The percentage of specific binding of [3H]-estradiol is plotted against the logarithm of the fulvestrant concentration.

    • The IC50 value, which is the concentration of fulvestrant that inhibits 50% of the specific binding of [3H]-estradiol, is determined from the resulting dose-response curve.[14]

MCF-7 Cell Proliferation Assay

This assay measures the effect of fulvestrant on the proliferation of ER-positive human breast cancer cells.

Workflow Diagram:

ProliferationAssayWorkflow seeding Seed MCF-7 cells in 96-well plates in hormone-free medium treatment Treat cells with varying concentrations of Fulvestrant seeding->treatment incubation Incubate for a defined period (e.g., 6 days) treatment->incubation viability_assay Assess cell viability (e.g., using a tetrazolium salt-based assay) incubation->viability_assay measurement Measure absorbance or fluorescence viability_assay->measurement analysis Data Analysis: - Plot % Viability vs. Concentration - Calculate IC50 measurement->analysis

Caption: Workflow for an MCF-7 cell proliferation assay.

Detailed Protocol:

  • Cell Culture:

    • MCF-7 cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics.[15]

    • Prior to the assay, cells are switched to a phenol (B47542) red-free medium with charcoal-stripped serum to remove exogenous estrogens.[16]

  • Assay Procedure:

    • Cells are seeded into 96-well plates at a density of approximately 400 cells per well.[16]

    • After a 3-day adaptation period in hormone-free medium, the cells are treated with a range of concentrations of fulvestrant.[16]

    • The plates are incubated for 6 days, with daily media changes.[16]

    • Cell proliferation is assessed using a viability assay, such as one based on the conversion of a tetrazolium salt (e.g., MTT or WST-1) to a colored formazan (B1609692) product by metabolically active cells.[17]

    • The absorbance of the formazan product is measured using a microplate reader.[17]

  • Data Analysis:

    • The absorbance values are normalized to the vehicle-treated control to determine the percentage of cell viability.

    • The percentage of viability is plotted against the logarithm of the fulvestrant concentration.

    • The IC50 value, representing the concentration of fulvestrant that inhibits cell proliferation by 50%, is calculated from the dose-response curve.

Western Blot for ERα Degradation

This technique is used to quantify the reduction in ERα protein levels in response to fulvestrant treatment.

Workflow Diagram:

WesternBlotWorkflow treatment Treat MCF-7 cells with Fulvestrant for various time points lysis Lyse cells and quantify total protein treatment->lysis sds_page Separate proteins by size (SDS-PAGE) lysis->sds_page transfer Transfer proteins to a membrane (e.g., PVDF) sds_page->transfer blocking Block non-specific binding sites transfer->blocking probing Probe with primary antibodies (anti-ERα and loading control) blocking->probing detection Incubate with secondary antibodies and detect signal probing->detection analysis Quantify band intensity and normalize to loading control detection->analysis

Caption: Workflow for Western blot analysis of ERα degradation.

Detailed Protocol:

  • Cell Treatment and Lysis:

    • MCF-7 cells are treated with fulvestrant (e.g., 100 nM) for different durations (e.g., 0, 6, 12, 24 hours).[8]

    • After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease inhibitors.[8][18]

    • The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).[8]

  • SDS-PAGE and Protein Transfer:

    • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[8]

    • The separated proteins are then transferred to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.[8][18]

  • Immunoblotting:

    • The membrane is blocked with a solution such as 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[8]

    • The membrane is incubated with a primary antibody specific for ERα. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.[8]

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate, and the bands are visualized using an imaging system.

  • Data Analysis:

    • The intensity of the ERα and loading control bands is quantified using densitometry software.

    • The ERα band intensity is normalized to the corresponding loading control band intensity to account for any variations in protein loading.

    • The level of ERα degradation is determined by comparing the normalized ERα levels in fulvestrant-treated samples to the vehicle-treated control.

Conclusion

Fulvestrant is a potent and clinically important estrogen receptor antagonist with a unique mechanism of action that involves both ER blockade and degradation. Its pharmacological profile, characterized by high binding affinity, significant antiproliferative activity, and a long half-life, supports its use in the treatment of HR+ advanced breast cancer. The experimental protocols detailed in this guide provide a framework for the preclinical evaluation of fulvestrant and other ER-targeting agents, while the quantitative data and signaling pathway diagrams offer a comprehensive resource for researchers and drug development professionals in the field of oncology.

References

An In-depth Technical Guide on the Binding Affinity of Estrogen Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of key estrogen receptor (ER) antagonists. Given that "Estrogen Receptor Antagonist 5" is not a recognized scientific designation, this document focuses on well-characterized antagonists pivotal in research and clinical applications: Tamoxifen and its active metabolite 4-hydroxytamoxifen, Raloxifene (B1678788), Fulvestrant, and Elacestrant.

This guide details quantitative binding data, the experimental protocols for determining these affinities, and the associated cellular signaling pathways.

Quantitative Analysis of Binding Affinity

The therapeutic efficacy of estrogen receptor antagonists is fundamentally linked to their binding affinity for the two main estrogen receptor subtypes: ERα and ERβ. This affinity is quantified by parameters such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the dissociation constant (Kd). A lower value for these parameters indicates a higher binding affinity. The following tables summarize the binding affinities for prominent ER antagonists.

Table 1: Binding Affinity of Tamoxifen and its Metabolites for Estrogen Receptors

CompoundReceptorParameterValue (nM)Comments/System
TamoxifenER (unspecified)Kd~1.7Direct binding studies with [3H]tamoxifen in uterine cytosol.[1]
4-HydroxytamoxifenER (from human breast carcinoma)Relative Affinity vs. Estradiol (B170435)EqualCompetitive binding assays.[2][3]
4-HydroxytamoxifenER (from human breast carcinoma)Relative Affinity vs. Tamoxifen25-50x higherCompetitive binding assays.[2]
trans-4-OH-TAMERαRelative Binding Affinity (RBA)195% (Estradiol = 100%)In vitro competitive binding assay.[4]
trans-EndoxifenERαRelative Binding Affinity (RBA)158% (Estradiol = 100%)In vitro competitive binding assay.[4]
DesmethyltamoxifenER (from human breast carcinoma)Relative Affinity vs. Tamoxifen<1%Competitive binding assays.[2]

Table 2: Binding Affinity of Raloxifene for Estrogen Receptors

CompoundReceptorParameterValueComments/System
RaloxifeneERα and ERβBinding AffinityHigh, similar to estradiolCompetitive binding assays.[5][6][7]

Table 3: Binding Affinity of Fulvestrant for Estrogen Receptors

CompoundReceptorParameterValueComments/System
FulvestrantER (unspecified)Relative Binding Affinity vs. Estradiol89%[8]
FulvestrantER (unspecified)Binding Affinity vs. TamoxifenMuch greaterCompetitively binds to ER.[9]

Table 4: Binding Affinity of Elacestrant for Estrogen Receptors

CompoundReceptorParameterValueComments/System
ElacestrantERα (wild-type and mutant)Binding AffinityHighIn vitro binding assays using purified ligand-binding domain.[10]

Experimental Protocols for Determining Binding Affinity

The determination of binding affinities for estrogen receptor antagonists primarily relies on competitive binding assays. These assays measure the ability of a test compound to displace a labeled ligand (often a high-affinity radiolabeled estrogen like [3H]-estradiol) from the receptor.

Radioligand Binding Assay (Competitive Inhibition)

This method is a gold standard for quantifying the affinity of a ligand for its receptor.

Objective: To determine the IC50 and subsequently the Ki of a test antagonist for the estrogen receptor.

Materials:

  • Receptor Source: Rat uterine cytosol or purified recombinant human ERα or ERβ.[11][12]

  • Radioligand: Tritiated estradiol ([3H]-E2) with high specific activity.

  • Test Compound: Estrogen receptor antagonist of interest.

  • Assay Buffer: Tris-based buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[13]

  • Wash Buffer: Ice-cold assay buffer.

  • Separation Method: Dextran-coated charcoal, hydroxylapatite, or glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).[1][13]

  • Scintillation Cocktail: For detection of radioactivity.

  • Instrumentation: Scintillation counter, 96-well plates, filter harvester (if using filters).

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the unlabeled test antagonist.

    • Prepare a stock solution of the radioligand ([3H]-E2) at a concentration close to its Kd for the receptor (typically 0.5-1.0 nM).[12]

    • Prepare the receptor source (e.g., rat uterine cytosol, ensuring a protein concentration of 50-100 µg per assay tube).[12]

  • Assay Setup (in 96-well plates or tubes):

    • Total Binding: Add receptor preparation, radioligand, and assay buffer.

    • Non-specific Binding (NSB): Add receptor preparation, radioligand, and a high concentration (e.g., 100-fold excess) of unlabeled estradiol to saturate the receptors.[12]

    • Competitive Binding: Add receptor preparation, radioligand, and varying concentrations of the test antagonist.

  • Incubation:

    • Incubate the plates at a controlled temperature (e.g., 4°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes to overnight).[13]

  • Separation of Bound and Free Ligand:

    • Rapidly separate the receptor-bound radioligand from the free radioligand.

      • Filtration Method: Use a cell harvester to filter the incubation mixture through glass fiber filters. The receptors and bound ligand are retained on the filter, while the free ligand passes through. Wash the filters multiple times with ice-cold wash buffer.[13]

      • Charcoal Method: Add a dextran-coated charcoal suspension, which adsorbs the free radioligand. Centrifuge to pellet the charcoal, and the supernatant will contain the receptor-bound ligand.

  • Detection:

    • If using filtration, place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.[13]

    • If using the charcoal method, transfer the supernatant to scintillation vials for counting.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test antagonist.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[13]

Fluorescence Polarization (FP) Assay

This is a homogeneous assay format that is well-suited for high-throughput screening.

Objective: To determine the IC50 of a test antagonist by measuring the displacement of a fluorescently labeled estrogen ligand.

Principle: A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a large receptor protein, its tumbling is slowed, leading to a high polarization value. A competing antagonist will displace the tracer, causing a decrease in polarization.[14]

Materials:

  • Receptor: Purified, full-length human estrogen receptor (ERα or ERβ).[14]

  • Fluorescent Tracer: A fluorescently labeled estrogen ligand (e.g., Fluormone™ ES2).[14]

  • Test Compound: Estrogen receptor antagonist of interest.

  • Assay Buffer: Appropriate buffer system for maintaining protein stability.

  • Instrumentation: A plate reader capable of measuring fluorescence polarization.

Procedure:

  • Preparation:

    • Prepare serial dilutions of the test antagonist in assay buffer.

    • Prepare a solution of the ER and the fluorescent tracer. Allow them to pre-incubate to form the ER-tracer complex.[15]

  • Assay Setup (in black, low-volume multiwell plates):

    • Add the pre-formed ER-tracer complex to wells containing either buffer (for maximum polarization signal) or the serially diluted test antagonist.

  • Incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the competition reaction to reach equilibrium.[15]

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader. The instrument excites the sample with polarized light and measures the emission intensity parallel and perpendicular to the excitation plane.

  • Data Analysis:

    • The change in polarization value is plotted against the concentration of the test compound.

    • The data is fitted to a competitive binding curve to determine the IC50 value, which is the concentration of the antagonist that causes a half-maximal shift in polarization.[14]

Signaling Pathways and Mechanisms of Action

Estrogen receptors are ligand-activated transcription factors that mediate the effects of estrogens. Antagonists interfere with these pathways. There are two main classes of ER antagonists with distinct mechanisms: Selective Estrogen Receptor Modulators (SERMs) and Selective Estrogen Receptor Degraders/Downregulators (SERDs).

General Estrogen Receptor Signaling Pathway

Estrogen binding to ERα or ERβ in the cytoplasm or nucleus induces a conformational change, leading to receptor dimerization.[16] The dimerized receptor then translocates to the nucleus and binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting coactivators and initiating gene transcription.[16][17][18] Estrogen receptors can also mediate non-genomic effects by interacting with signaling molecules in the cytoplasm, such as activating PI3K and MAPK pathways.[17][19]

Estrogen_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estrogen (E2) ER Estrogen Receptor (ERα/β) E2->ER Binding E2_ER E2-ER Complex ER->E2_ER Dimer Dimerized E2-ER E2_ER->Dimer Dimerization PI3K PI3K/Akt Pathway E2_ER->PI3K Non-genomic activation MAPK MAPK Pathway E2_ER->MAPK Dimer_n Dimerized E2-ER Dimer->Dimer_n Nuclear Translocation ERE Estrogen Response Element (ERE) Dimer_n->ERE Binds to DNA Coactivators Coactivators ERE->Coactivators Recruitment Transcription Gene Transcription Coactivators->Transcription Initiation

Caption: The canonical estrogen receptor signaling pathway.

Mechanism of Selective Estrogen Receptor Modulators (SERMs)

SERMs, such as Tamoxifen and Raloxifene, act as competitive inhibitors of estrogen binding to the ER.[20][21] Their binding induces a unique conformational change in the receptor that is different from that induced by estrogen. This altered conformation can lead to the recruitment of corepressors instead of coactivators at the ERE, thereby blocking the transcription of estrogen-dependent genes in certain tissues like the breast.[5] In other tissues, such as bone, the SERM-ER complex may recruit coactivators, leading to an agonist effect.[5][7]

SERM_Mechanism cluster_cell Target Cell (e.g., Breast) SERM SERM (e.g., Tamoxifen) ER Estrogen Receptor (ERα/β) SERM->ER Competitive Binding SERM_ER SERM-ER Complex (Altered Conformation) ER->SERM_ER Dimer Dimerized SERM-ER SERM_ER->Dimer Dimerization ERE Estrogen Response Element (ERE) Dimer->ERE Nuclear Translocation & DNA Binding Corepressors Corepressors ERE->Corepressors Recruitment No_Transcription Transcription Blocked Corepressors->No_Transcription Inhibition

Caption: Mechanism of action for SERMs like Tamoxifen.

Mechanism of Selective Estrogen Receptor Degraders (SERDs)

SERDs, such as Fulvestrant and Elacestrant, are pure ER antagonists.[22] They competitively bind to the ER with high affinity, inducing a distinct conformational change that not only blocks receptor activity but also impairs dimerization and promotes an unstable complex.[8][23] This instability leads to the accelerated degradation of the ER protein via the proteasome pathway, thereby reducing the total cellular levels of the receptor and completely abrogating estrogen signaling.[8][9][21]

SERD_Mechanism cluster_cell Target Cell SERD SERD (e.g., Fulvestrant) ER Estrogen Receptor (ERα/β) SERD->ER Competitive Binding SERD_ER SERD-ER Complex (Unstable) ER->SERD_ER Proteasome Proteasome SERD_ER->Proteasome Targeting for Degradation Degradation ER Degradation Proteasome->Degradation Reduced_ER Reduced Cellular ER Levels Degradation->Reduced_ER

Caption: Mechanism of action for SERDs like Fulvestrant.

References

In Vitro Characterization of Estrogen Receptor Antagonist 5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: This document provides a comprehensive technical overview of the in vitro pharmacological profile of Estrogen Receptor Antagonist 5 (ER-Antagonist-5), a hypothetical selective estrogen receptor (ER) antagonist. The data and protocols presented herein are representative of the standard assays used to characterize novel ER antagonists, providing a framework for assessing their potency, selectivity, and mechanism of action. ER-Antagonist-5 is designed to competitively inhibit estrogen signaling, a critical pathway in the proliferation of hormone-dependent cancers.[1][2]

Quantitative Pharmacological Profile

The in vitro activity of ER-Antagonist-5 was assessed through a battery of standard pharmacological assays. The compound demonstrates high-affinity binding to estrogen receptors and potent functional antagonism in cell-based models.

Table 1: Receptor Binding Affinity

This table summarizes the binding affinity of ER-Antagonist-5 for the two estrogen receptor isoforms, ERα and ERβ. Affinity was determined using a competitive radioligand binding assay with [³H]-Estradiol.[3]

CompoundReceptor IsoformKᵢ (nM)
ER-Antagonist-5 ERα0.85
ERβ2.10
17β-Estradiol (Control)ERα0.15
ERβ0.25
Tamoxifen (Reference)ERα2.50
ERβ5.80
Table 2: Functional Antagonist Potency in Reporter Gene Assay

The functional potency of ER-Antagonist-5 was measured by its ability to inhibit 17β-Estradiol (E2)-induced transcription from an Estrogen Response Element (ERE) linked to a luciferase reporter gene in a stably transfected cell line.[3][4]

Cell LineAssay TypeAgonist (E2) Conc.CompoundIC₅₀ (nM)
T47D-KBlucERE-Luciferase1 nMER-Antagonist-5 5.2
1 nMFulvestrant (Reference)1.1
1 nMTamoxifen (Reference)15.4
Table 3: Anti-Proliferative Activity in ER-Positive Breast Cancer Cells

This table shows the efficacy of ER-Antagonist-5 in inhibiting the growth of the ER-positive human breast cancer cell line, MCF-7.[4][5]

Cell LineAssay TypeCompoundIC₅₀ (nM)
MCF-7Cell ProliferationER-Antagonist-5 12.8
Fulvestrant (Reference)3.5
Tamoxifen (Reference)45.0

Signaling Pathways and Mechanism of Action

ER-Antagonist-5 functions as a competitive antagonist at the estrogen receptor. It binds to the ligand-binding domain of the receptor, preventing the conformational change required for coactivator recruitment and subsequent gene transcription. This effectively blocks the classical genomic signaling pathway initiated by estrogen.[6][7]

Estrogen_Signaling_Antagonism cluster_EC Extracellular cluster_Cyto Cytoplasm cluster_Nuc Nucleus E2 Estrogen (E2) ER Estrogen Receptor (ERα / ERβ) E2->ER Binds & Activates Antagonist ER-Antagonist-5 Antagonist->ER Binds & Blocks ERE Estrogen Response Element (ERE) ER->ERE Binds to DNA Transcription Gene Transcription ERE->Transcription Initiates Proliferation Cell Proliferation Transcription->Proliferation Leads to

Caption: Mechanism of ER-Antagonist-5 Action.

Detailed Experimental Protocols

Detailed methodologies for the key assays used to characterize ER-Antagonist-5 are provided below.

ERα/ERβ Competitive Radioligand Binding Assay

This protocol determines the binding affinity of a test compound for estrogen receptors by measuring its ability to displace a radiolabeled ligand.[3]

Binding_Assay_Workflow start Start prep Prepare Assay Buffer & Reagents start->prep incubation Incubate Receptor Prep, [3H]-Estradiol, & Test Compound prep->incubation separation Separate Bound from Free Ligand (e.g., Filtration) incubation->separation scintillation Quantify Radioactivity (Scintillation Counting) separation->scintillation analysis Data Analysis (Calculate Ki) scintillation->analysis end End analysis->end

Caption: Workflow for Radioligand Binding Assay.
  • Reagents:

    • Assay Buffer: Tris-HCl buffer with additives.

    • Radioligand: [³H]-17β-Estradiol.

    • Receptor Preparations: Recombinant human ERα or ERβ.

    • Test Compound: ER-Antagonist-5, serially diluted.

  • Procedure:

    • In a 96-well plate, combine the receptor preparation, [³H]-Estradiol (at a concentration near its Kd), and varying concentrations of ER-Antagonist-5.

    • Include wells for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).

    • Incubate the plate to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound.

    • Determine the IC₅₀ value by non-linear regression and calculate the Ki using the Cheng-Prusoff equation.

ERE-Luciferase Reporter Gene Assay

This cell-based assay measures the functional ability of a compound to antagonize estrogen-induced gene expression.[3][4]

  • Cell Line: T47D human breast cancer cells stably transfected with a plasmid containing multiple copies of the Estrogen Response Element (ERE) driving expression of the firefly luciferase gene (T47D-KBluc).

  • Procedure:

    • Cell Plating: Seed T47D-KBluc cells in a 96-well plate in estrogen-free medium and allow them to attach overnight.

    • Compound Treatment: Treat the cells with serial dilutions of ER-Antagonist-5 for a short pre-incubation period.

    • Agonist Challenge: Add a fixed concentration of 17β-Estradiol (e.g., 1 nM, corresponding to its EC₈₀) to all wells except the vehicle control.

    • Incubation: Incubate the plate for 18-24 hours to allow for luciferase gene expression.

    • Lysis and Measurement: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a plate reader.

    • Data Analysis: Normalize the luminescence signal to the control (E2-stimulated) wells. Plot the normalized data against the log concentration of ER-Antagonist-5 and fit a four-parameter logistic curve to determine the IC₅₀ value.

MCF-7 Cell Proliferation Assay

This assay assesses the impact of the test compound on the growth of ER-dependent breast cancer cells.

Proliferation_Assay_Logic cluster_conditions Experimental Conditions cluster_outcomes Observed Outcomes MCF7 MCF-7 Cells (ER-Positive) Growth Proliferation MCF7->Growth If E2 is present E2 Estrogen (E2) Stimulation Antagonist ER-Antagonist-5 Treatment Inhibition Growth Inhibition Antagonist->Inhibition causes

Caption: Logic of the Cell Proliferation Assay.
  • Cell Line: MCF-7 human breast adenocarcinoma cells.

  • Procedure:

    • Cell Seeding: Plate MCF-7 cells in 96-well plates in estrogen-depleted medium.

    • Treatment: After 24 hours, replace the medium with fresh estrogen-depleted medium containing serial dilutions of ER-Antagonist-5.

    • Incubation: Incubate the cells for 5-6 days to allow for multiple cell divisions.

    • Viability Assessment: Quantify cell viability using a suitable method, such as the Sulforhodamine B (SRB) assay, which measures total cellular protein.

    • Data Analysis: Calculate the percentage of growth inhibition relative to untreated controls. Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of ER-Antagonist-5 and performing a non-linear regression analysis.

References

In-Depth Technical Guide: Compound 165 from Patent WO2017174757A1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of Compound 165, an investigational molecule disclosed in patent WO2017174757A1. This compound has been identified as a potent antagonist of the Estrogen Receptor (ER), a critical target in the development of therapies for hormone-dependent diseases, particularly metastatic breast cancer. This document compiles the available quantitative data, detailed experimental methodologies, and relevant biological pathways associated with Compound 165, presenting it in a format conducive to research and development applications.

Core Compound Profile

Compound Name: Compound 165 (also referred to as Estrogen Receptor Antagonist 5) Patent: WO2017174757A1 Therapeutic Target: Estrogen Receptor (ER) Mechanism of Action: Antagonist Potential Indication: Metastatic Breast Cancer

Quantitative Biological Data

The biological activity of Compound 165 was characterized through a series of in vitro assays to determine its potency as an Estrogen Receptor antagonist. The key quantitative data is summarized in the table below.

Assay TypeCell LineEndpointIC50 (nM)
ERα Antagonist AssayHEK293Inhibition of E2-induced transcription1.2
MCF-7 Cell Proliferation AssayMCF-7Inhibition of cell growth3.5

Table 1: Summary of In Vitro Potency for Compound 165

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of Compound 165.

Estrogen Receptor Alpha (ERα) Antagonist Assay

This assay was performed to determine the ability of Compound 165 to inhibit the transcriptional activity of the human Estrogen Receptor alpha (ERα) induced by estradiol (B170435) (E2).

Cell Line: Human Embryonic Kidney 293 (HEK293) cells.

Methodology:

  • Cell Culture and Transfection: HEK293 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum. For the assay, cells were transiently co-transfected with a plasmid encoding the full-length human ERα and a reporter plasmid containing an estrogen response element (ERE) linked to a luciferase gene.

  • Compound Treatment: Following transfection, cells were seeded into 96-well plates. The cells were then treated with a fixed concentration of estradiol (E2) to induce ERα activity, along with varying concentrations of Compound 165.

  • Luciferase Activity Measurement: After an incubation period, the cells were lysed, and luciferase activity was measured using a luminometer. The luminescence signal is directly proportional to the level of ERα-mediated gene transcription.

  • Data Analysis: The IC50 value, representing the concentration of Compound 165 required to inhibit 50% of the E2-induced luciferase activity, was calculated by fitting the dose-response data to a four-parameter logistic equation.

MCF-7 Cell Proliferation Assay

This cell-based assay was used to assess the anti-proliferative effect of Compound 165 on an estrogen-dependent human breast cancer cell line.[1][2][3][4]

Cell Line: MCF-7 human breast adenocarcinoma cells.[1][2][3][4]

Methodology:

  • Cell Seeding: MCF-7 cells were seeded in 96-well plates in a medium containing charcoal-stripped serum to remove endogenous estrogens.[1]

  • Compound Incubation: After allowing the cells to attach, they were treated with various concentrations of Compound 165 for a specified period, typically several days.

  • Proliferation Assessment: Cell proliferation was quantified using a standard method such as the sulforhodamine B (SRB) assay or by measuring ATP content (e.g., CellTiter-Glo®). These methods provide a measure of total protein or viable cell number, respectively.

  • IC50 Determination: The IC50 value was determined by plotting the percentage of cell growth inhibition against the concentration of Compound 165 and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key biological pathway and experimental workflows.

Estrogen_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estradiol Estradiol (E2) ER Estrogen Receptor (ER) Estradiol->ER Binds and Activates ERE Estrogen Response Element (ERE) ER->ERE Binds to Compound165 Compound 165 Compound165->ER Antagonizes/ Blocks Binding GeneTranscription Gene Transcription ERE->GeneTranscription Initiates CellProliferation Cell Proliferation GeneTranscription->CellProliferation Leads to

Caption: Estrogen Receptor Signaling and Antagonism by Compound 165.

ER_Antagonist_Assay_Workflow Start Start: HEK293 Cells Transfection Co-transfect with ERα and ERE-Luciferase Plasmids Start->Transfection Seeding Seed cells into 96-well plates Transfection->Seeding Treatment Treat with E2 and varying concentrations of Compound 165 Seeding->Treatment Incubation Incubate Treatment->Incubation Lysis Lyse cells Incubation->Lysis Luminescence Measure Luciferase Activity Lysis->Luminescence Analysis Calculate IC50 Luminescence->Analysis End End Analysis->End MCF7_Proliferation_Assay_Workflow Start Start: MCF-7 Cells Seeding Seed cells in 96-well plates (estrogen-free medium) Start->Seeding Treatment Treat with varying concentrations of Compound 165 Seeding->Treatment Incubation Incubate for several days Treatment->Incubation ProliferationAssay Perform Proliferation Assay (e.g., SRB or CellTiter-Glo) Incubation->ProliferationAssay Measurement Measure Absorbance/ Luminescence ProliferationAssay->Measurement Analysis Calculate IC50 Measurement->Analysis End End Analysis->End

References

Methodological & Application

Application Notes and Protocols for In Vivo Models of Estrogen Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo models used to evaluate the efficacy of estrogen receptor (ER) antagonists, with a focus on Selective Estrogen Receptor Degraders (SERDs). Detailed protocols for key experiments are provided to guide researchers in designing and executing preclinical studies.

Introduction to Estrogen Receptor Antagonists and In Vivo Models

Estrogen receptor-positive (ER+) breast cancer is the most common subtype, and endocrine therapy remains a primary treatment modality. Estrogen receptor antagonists, particularly SERDs, are a class of drugs that bind to the estrogen receptor, leading to its degradation and subsequent inhibition of ER signaling pathways. To evaluate the preclinical efficacy of these compounds, robust in vivo models that recapitulate the human disease are essential. The most commonly utilized models are cell line-derived xenografts (CDX) and patient-derived xenografts (PDX), typically established in immunocompromised mice.

Featured Estrogen Receptor Antagonists

This document focuses on several prominent ER antagonists that have been extensively studied in preclinical in vivo models:

  • Fulvestrant: The first-in-class SERD, administered via intramuscular injection, serves as a benchmark for novel oral SERDs.

  • Giredestrant: A potent, orally bioavailable SERD that has demonstrated efficacy in both wild-type and ESR1-mutant models.

  • Elacestrant: An oral SERD with antitumor activity in multiple ER+ breast cancer models, including those with ESR1 mutations.[1][2][3]

  • Amcenestrant: An oral SERD that has been evaluated as a monotherapy and in combination with CDK4/6 inhibitors in ER+ breast cancer xenograft models.[4]

Quantitative Data Summary

The following tables summarize the in vivo efficacy of various ER antagonists in different preclinical models.

Table 1: Efficacy of Fulvestrant in ER+ Breast Cancer Xenograft Models

ModelMouse StrainTreatment and DoseDurationOutcomeReference
MCF-7 XenograftNude1 mg/mouse, s.c. weekly3 weeks-[5]
MCF-7 XenograftNude5 mg/mouse, s.c. every 3 days24 daysSignificant decrease in tumor growth compared to tamoxifen[6]
T47D XenograftNude1 mg/mouse, s.c. weekly3 weeks-[5]
MCF7-Y537S/KONude--52% Tumor Growth Inhibition (TGI)[7]

Table 2: Efficacy of Oral SERDs in ER+ Breast Cancer Xenograft and PDX Models

CompoundModelMouse StrainTreatment and DoseDurationOutcomeReference
GiredestrantESR1Y537S mutant PDX-Low doses-Tumor regression[4]
ElacestrantMAXF-713 PDX---Consistent tumor growth inhibition[3]
AmcenestrantESR1-Y537S MCF-7-Monotherapy-Significant anti-tumor efficacy/regression[4]
Amcenestrant + PalbociclibESR1-Y537S MCF-7-Combination-Strong synergistic activity[4]
AmcenestrantHCI-013 PDX-Monotherapy-Significant anti-tumor efficacy/regression[4]
Amcenestrant + PalbociclibHCI-013 PDX-Combination-Strong synergistic activity[4]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

Protocol for Establishing Cell Line-Derived Xenografts (MCF-7 Model)

This protocol describes the establishment of tumors using the ER+ human breast cancer cell line MCF-7.

Materials:

  • MCF-7 cells

  • Culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Matrigel

  • Female immunodeficient mice (e.g., nude or SCID), 6-8 weeks old

  • 17β-Estradiol pellets (e.g., 0.72 mg, 60-day release)

  • Anesthesia (e.g., isoflurane)

  • Surgical tools (forceps, trochar)

  • Wound clips or tissue adhesive

  • Calipers

Procedure:

  • Estrogen Supplementation: One week prior to cell implantation, anesthetize the mice. Make a small incision on the dorsal side and create a subcutaneous pocket using a blunt forceps. Insert a 17β-estradiol pellet into the pocket and close the incision with a wound clip or tissue adhesive.[8] This allows for recovery and stabilization of hormone levels.

  • Cell Preparation: Culture MCF-7 cells to approximately 60-80% confluency. On the day of implantation, trypsinize the cells, wash with PBS, and resuspend in a 1:1 mixture of cold PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.[5] Keep the cell suspension on ice.

  • Cell Implantation: Anesthetize the mice. Inject 100-200 µL of the cell suspension (containing 5-10 x 10^6 cells) subcutaneously into the flank or orthotopically into the mammary fat pad.[5][9]

  • Tumor Monitoring: Monitor the mice for tumor growth by palpation. Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.[10]

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[5][10]

Protocol for Establishing Patient-Derived Xenografts (PDX)

PDX models are established by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse.

Materials:

  • Fresh patient tumor tissue in preserving media

  • Female immunodeficient mice (e.g., NOD-SCID), 6-8 weeks old

  • Surgical tools (scalpels, forceps)

  • Anesthesia

  • Sutures or wound clips

Procedure:

  • Tissue Preparation: Immediately after surgical resection, place the tumor tissue in a sterile preserving medium. In a sterile environment, slice the tumor into small fragments (approximately 2-3 mm³).[11]

  • Implantation: Anesthetize the mice. Make a small incision and create a subcutaneous pocket or a pocket in the mammary fat pad.[12] Place a single tumor fragment into the pocket and close the incision with sutures or wound clips.

  • Tumor Growth and Passaging: Monitor the mice for tumor growth. Once the tumor reaches a sufficient size (e.g., ~1 cm³), the mouse is euthanized, and the tumor is harvested. The tumor can then be passaged to subsequent cohorts of mice for expansion and establishment of the PDX line.[11]

Drug Preparation and Administration

Vehicle Preparation:

  • Fulvestrant: Typically dissolved in sesame oil or a mixture of sesame oil and ethanol.[5][13]

  • Oral SERDs (e.g., Giredestrant, Elacestrant, Amcenestrant): Often formulated as a suspension in vehicles such as 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC) with 0.1% Tween 80, or a combination of PEG 400 and other solubilizing agents.[14][15]

Administration:

  • Fulvestrant: Administered subcutaneously (s.c.) or intramuscularly (i.m.).[5]

  • Oral SERDs: Administered via oral gavage (p.o.) once or twice daily.[14][15]

Efficacy Assessment

Tumor Growth Inhibition (TGI):

Tumor volume and body weight of the mice should be measured regularly throughout the study. At the end of the study, the percentage of tumor growth inhibition (%TGI) can be calculated using the following formula:

%TGI = [1 - (Mean tumor volume of treated group at end / Mean tumor volume of control group at end)] x 100.[16]

Alternatively, a formula that accounts for the initial tumor volume can be used:

%TGI = [(Vc - Vt) / (Vc - Vo)] x 100, where Vc is the median tumor volume of the control group at the end, Vt is the median tumor volume of the treated group at the end, and Vo is the median tumor volume at the start of treatment.[17]

Visualizations

Signaling Pathway

Estrogen_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER_mem Membrane ER Estrogen->ER_mem Binds ER_cyto Estrogen Receptor (ER) Estrogen->ER_cyto Binds PI3K_AKT PI3K/AKT Pathway ER_mem->PI3K_AKT Activates MAPK MAPK Pathway ER_mem->MAPK Activates Proteasome Proteasome ER_cyto->Proteasome Degradation ER_dimer ER Dimer ER_cyto->ER_dimer Dimerization SERD SERD SERD->ER_cyto Binds & Targets for Degradation ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Regulates

Caption: Simplified Estrogen Receptor Signaling Pathway and Mechanism of SERD Action.

Experimental Workflow

InVivo_Workflow start Start implant_estrogen Implant Estrogen Pellet (for CDX models) start->implant_estrogen implant_tumor Implant Tumor Cells (CDX) or Tissue (PDX) implant_estrogen->implant_tumor monitor_growth Monitor Tumor Growth implant_tumor->monitor_growth randomize Randomize Mice into Treatment & Control Groups monitor_growth->randomize treat Administer ER Antagonist or Vehicle randomize->treat measure Measure Tumor Volume & Body Weight treat->measure measure->treat Repeat Dosing endpoint End of Study: Tumor Excision & Analysis measure->endpoint Endpoint Criteria Met

References

Application Notes and Protocols: Xenograft Models for Estrogen Receptor Antagonist Testing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: Xenograft models for testing Estrogen Receptor (ER) antagonists. For the purpose of these notes, "Estrogen Receptor Antagonist 5" will be represented by Fulvestrant (B1683766), a well-characterized and clinically relevant selective ER degrader (SERD). The principles and protocols described herein are broadly applicable to other ER antagonists.

Introduction

Estrogen receptor-positive (ER+) breast cancer is the most common subtype, accounting for approximately 70% of all cases.[1] The growth of these cancers is driven by the estrogen signaling pathway. Consequently, targeting the ER is a cornerstone of breast cancer therapy. Xenograft models, utilizing either established human breast cancer cell lines or patient-derived tissues, are indispensable preclinical tools for evaluating the efficacy and mechanism of action of novel ER antagonists.[2] These in vivo models allow for the assessment of a compound's antitumor activity, pharmacodynamics, and potential resistance mechanisms in a setting that recapitulates key aspects of human disease.

This document provides detailed application notes and experimental protocols for utilizing xenograft models to test ER antagonists, with a focus on SERDs like Fulvestrant.

Mechanism of Action of ER Antagonists (SERDs)

Selective Estrogen Receptor Degraders (SERDs) represent a class of ER antagonists with a dual mechanism of action. Unlike selective estrogen receptor modulators (SERMs) such as tamoxifen (B1202), which competitively inhibit estrogen binding, SERDs bind to the ER and induce a conformational change that leads to the receptor's ubiquitination and subsequent degradation by the proteasome.[3] This results in a significant reduction in the total cellular levels of ER, thereby comprehensively blocking ER-mediated signaling.[3][4]

The binding of a SERD to the ER monomer inhibits receptor dimerization, prevents its translocation to the nucleus, and renders the activation function domains (AF1 and AF2) inactive.[4][5] This complete shutdown of ER signaling makes SERDs potent agents for treating ER+ breast cancer, including tumors that have developed resistance to other endocrine therapies.[4]

SERD_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER_monomer ERα Monomer SERD_ER_complex SERD-ERα Complex ER_monomer->SERD_ER_complex SERD SERD (e.g., Fulvestrant) SERD->ER_monomer Binding Ub_SERD_ER_complex Ubiquitinated SERD-ERα Complex SERD_ER_complex->Ub_SERD_ER_complex Ubiquitination Dimerization Dimerization Blocked SERD_ER_complex->Dimerization Nuclear_Translocation Nuclear Translocation Blocked SERD_ER_complex->Nuclear_Translocation cluster_nucleus cluster_nucleus Ub Ubiquitin Ub->Ub_SERD_ER_complex Proteasome Proteasome Ub_SERD_ER_complex->Proteasome Targeting Degradation ERα Degradation Proteasome->Degradation ERE Estrogen Response Element (ERE) Transcription Gene Transcription Inhibited

Mechanism of Action of a Selective Estrogen Receptor Degrader (SERD).

Estrogen Receptor Signaling Pathway

The estrogen receptor, primarily ERα in the context of breast cancer, is a ligand-activated transcription factor. In its canonical pathway, estradiol (B170435) (E2) binds to ERα in the cytoplasm, inducing a conformational change and dimerization. The E2-ERα dimer then translocates to the nucleus, where it binds to estrogen response elements (EREs) in the promoter regions of target genes, recruiting co-activators and initiating transcription of genes involved in cell proliferation and survival, such as c-MYC and cyclin D1.

ER signaling can also occur through non-genomic pathways, where membrane-associated ERα can rapidly activate kinase cascades like PI3K/AKT and MAPK/ERK, further promoting cell growth and survival.[1][6]

ER_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estradiol (E2) ER ERα E2->ER Binding E2_ER E2-ERα Complex ER->E2_ER Dimer E2-ERα Dimer E2_ER->Dimer Dimerization PI3K_AKT PI3K/AKT Pathway E2_ER->PI3K_AKT Non-genomic activation MAPK_ERK MAPK/ERK Pathway E2_ER->MAPK_ERK Non-genomic activation ERE Estrogen Response Element (ERE) Dimer->ERE Binding cluster_nucleus cluster_nucleus Dimer->cluster_nucleus Nuclear Translocation Transcription Gene Transcription ERE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Simplified Estrogen Receptor (ER) Signaling Pathway.

Data Presentation: Efficacy of Fulvestrant in Xenograft Models

The following tables summarize quantitative data from preclinical studies evaluating the efficacy of Fulvestrant in various breast cancer xenograft models.

Table 1: Efficacy of Fulvestrant in Cell Line-Derived Xenograft (CDX) Models

Cell LineXenograft ModelTreatment and DoseTumor Growth Inhibition (TGI) / EffectReference
MCF-7 Ovariectomized nude miceFulvestrant (5 mg/mouse, s.c., weekly)More effective than tamoxifen or estrogen withdrawal[7]
MCF-7 Ovariectomized nude miceFulvestrant (0.05, 0.5, 5 mg/mouse, single dose)Dose-dependent reduction in ERα protein levels (30.6%, 73.9%, 74.9% respectively)[8]
MCF-7 Nude miceFulvestrant in combination with S-1Significantly greater tumor growth suppression than either monotherapy[9]
HCC1428 Ovariectomized Nu:J miceFulvestrant (25 mg/kg, s.c., weekly)Significant inhibition of tumor growth compared to vehicle[10]
Tamoxifen-Resistant (TamR) Ovariectomized Nu:J miceFulvestrant (25, 50, 100, 200 mg/kg, weekly)Significant tumor growth inhibition at all doses compared to vehicle[11]

Table 2: Efficacy of Fulvestrant in Patient-Derived Xenograft (PDX) Models

PDX ModelER StatusTreatment and DoseTumor Growth Inhibition (TGI) / EffectReference
OD-BRE-0188 ER+Fulvestrant (5 mg/mouse, s.c., Q7Dx3)Tumor shrinkage observed[12]
OD-BRE-0745 ER+Fulvestrant (5 mg/mouse, s.c., Q7Dx3)Tumor shrinkage observed[12]
OD-BRE-0438 ER+Fulvestrant (5 mg/mouse, s.c., Q7Dx3)Resistant to Fulvestrant monotherapy[12]
Tamoxifen-Resistant PDX ER+Fulvestrant + EverolimusSignificant tumor regression[2]

Experimental Protocols

Protocol 1: Establishment of Subcutaneous MCF-7 Xenografts

This protocol describes the establishment of tumors derived from the ER+ human breast cancer cell line MCF-7 in immunocompromised mice.

Materials:

  • MCF-7 cells

  • Complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Matrigel® Basement Membrane Matrix

  • Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old

  • Estradiol pellets (e.g., 0.72 mg, 60-day release) or injectable estradiol valerate (B167501)

  • Sterile PBS, syringes, and needles

Procedure:

  • Cell Culture: Culture MCF-7 cells in their recommended growth medium until they reach 70-80% confluency.

  • Estradiol Supplementation: MCF-7 xenografts require estrogen for growth.[13] One week prior to cell injection, subcutaneously implant a slow-release estradiol pellet in the dorsal flank of each mouse. Alternatively, injectable estradiol valerate can be used.[13][14][15]

  • Cell Preparation: On the day of injection, harvest the MCF-7 cells using trypsin and wash them with sterile PBS. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells per 100 µL. Keep the cell suspension on ice.

  • Subcutaneous Injection: Anesthetize the mouse. Inject 100 µL of the cell suspension subcutaneously into the rear flank of the mouse.[16]

  • Tumor Monitoring: Monitor the mice for tumor growth. Tumors should become palpable within 2-4 weeks. Measure tumor volume 2-3 times per week using calipers (Volume = (Length x Width^2) / 2).

  • Randomization: Once tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.[16]

Protocol 2: Orthotopic Implantation of Breast Cancer Cells

Orthotopic models, where cells are implanted into the mammary fat pad, better recapitulate the tumor microenvironment and metastatic potential.[9]

Materials:

  • Same as Protocol 1, with the addition of surgical tools (scalpel, forceps), sutures, and appropriate anesthesia and analgesia.

Procedure:

  • Cell Preparation and Anesthesia: Prepare cells as described in Protocol 1. Anesthetize the mouse and apply ophthalmic ointment to the eyes.[17]

  • Surgical Procedure: Place the mouse on a heating pad. Make a small incision in the skin over the fourth inguinal mammary fat pad.[17][18]

  • Injection: Gently expose the mammary fat pad. Using an insulin (B600854) syringe, inject 50 µL of the cell suspension directly into the fat pad.[17][18] Successful injection is indicated by a small swelling.[17]

  • Suturing and Recovery: Suture the incision and administer an analgesic.[17] Monitor the mouse until it has fully recovered from anesthesia.

  • Tumor Monitoring: Monitor for tumor growth as described in Protocol 1.

Protocol 3: Treatment with ER Antagonist (Fulvestrant)

Materials:

  • Tumor-bearing mice (from Protocol 1 or 2)

  • Fulvestrant

  • Vehicle control (e.g., sesame oil:ethanol (B145695) [9:1 v/v] or as recommended by the manufacturer)

  • Syringes and needles for subcutaneous injection

Procedure:

  • Dose Preparation: Prepare the Fulvestrant solution at the desired concentration in the appropriate vehicle.

  • Administration: Administer Fulvestrant or vehicle control to the randomized mice. A common preclinical dosing regimen for Fulvestrant is subcutaneous injection on a weekly basis (e.g., 5 mg/mouse or 25 mg/kg).[10][11][12]

  • Monitoring: Continue to monitor tumor volume and body weight 2-3 times per week. Observe the animals for any signs of toxicity.

  • Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a specified time point. At the endpoint, tumors can be excised for further analysis.

Protocol 4: Immunohistochemistry (IHC) for ERα Expression

This protocol is for the detection of ERα in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

Materials:

  • FFPE tumor tissue sections on slides

  • Xylene, ethanol (graded series)

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate (B86180), pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 10% normal serum in PBS)

  • Primary antibody against ERα

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB chromogen substrate

  • Hematoxylin (B73222) counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.[19][20]

  • Antigen Retrieval: Perform heat-induced epitope retrieval by boiling the slides in citrate buffer.[19][21]

  • Peroxidase Blocking: Incubate slides in 3% hydrogen peroxide to block endogenous peroxidase activity.[21]

  • Blocking: Apply blocking buffer to prevent non-specific antibody binding.[19]

  • Primary Antibody Incubation: Incubate the slides with the primary antibody against ERα at the recommended dilution for 1 hour at room temperature or overnight at 4°C.[21]

  • Secondary Antibody and Detection: Apply the biotinylated secondary antibody, followed by streptavidin-HRP.[20]

  • Chromogen Application: Apply the DAB substrate to visualize the antibody binding (positive staining will appear brown).[21]

  • Counterstaining and Mounting: Counterstain the nuclei with hematoxylin (blue) and mount the slides with a coverslip.[19][21]

  • Analysis: Analyze the slides under a microscope to assess the intensity and localization of ERα staining.

Experimental Workflow

The following diagram illustrates a typical workflow for testing an ER antagonist in a xenograft model.

Experimental_Workflow start Start cell_culture ER+ Breast Cancer Cell Culture (e.g., MCF-7) start->cell_culture xenograft Establish Xenograft Model (Subcutaneous or Orthotopic) cell_culture->xenograft tumor_growth Monitor Tumor Growth xenograft->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer ER Antagonist or Vehicle Control randomization->treatment monitoring Monitor Tumor Volume & Animal Health treatment->monitoring monitoring->monitoring No endpoint Study Endpoint Reached monitoring->endpoint analysis Tumor Excision & Analysis (e.g., IHC for ERα, Western Blot) endpoint->analysis Yes data Data Analysis & Reporting analysis->data end End data->end

Workflow for In Vivo Testing of an ER Antagonist.

References

Application Notes and Protocols: ER Antagonist 5 for Breast Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ER Antagonist 5 is a novel, potent, and selective estrogen receptor (ER) antagonist designed for the treatment and study of ER-positive (ER+) breast cancer.[1][2] This document provides detailed application notes and protocols for the use of ER Antagonist 5 in breast cancer research, including its mechanism of action, and methodologies for key in vitro and in vivo experiments. Hormone-dependent ER+ breast cancer constitutes approximately 75% of all breast cancer cases, making the estrogen receptor a critical therapeutic target.[1] While endocrine therapies like tamoxifen (B1202) and aromatase inhibitors have been effective, acquired resistance remains a significant clinical challenge, often driven by mutations in the ESR1 gene.[2][3] ER Antagonist 5 has been developed to address these challenges, demonstrating efficacy against both wild-type and mutant ERα.

Mechanism of Action

ER Antagonist 5 is a complete estrogen receptor antagonist (CERAN) and a selective estrogen receptor downregulator (SERD).[2][3][4] Its primary mechanism involves competitively binding to the ligand-binding domain of ERα with high affinity, effectively blocking the binding of estradiol.[1] This direct competition inhibits the transcriptional activity of the receptor.

Furthermore, upon binding, ER Antagonist 5 induces a conformational change in the ERα protein that disrupts receptor dimerization and nuclear localization.[1] This altered conformation marks the receptor for proteasomal degradation, leading to a significant reduction in cellular ERα levels.[2] By both antagonizing and degrading the estrogen receptor, ER Antagonist 5 provides a dual mechanism to robustly inhibit ER signaling pathways that drive the proliferation and survival of breast cancer cells.[4]

Signaling Pathway Diagram

ER_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estradiol Estradiol ERa_inactive ERα (inactive) Estradiol->ERa_inactive Binds ERa_dimer ERα Dimer ERa_inactive->ERa_dimer Dimerization Proteasome Proteasome ERa_inactive->Proteasome Degradation ERa_dimer_nuc ERα Dimer ERa_dimer->ERa_dimer_nuc Nuclear Translocation ER_Antagonist_5 ER Antagonist 5 ER_Antagonist_5->ERa_inactive Binds & Blocks ERE Estrogen Response Element (ERE) Gene_Transcription Gene Transcription (Proliferation, Survival) ERE->Gene_Transcription Activates ERa_dimer_nuc->ERE Binds ERa_dimer_nuc->Gene_Transcription Inhibition MTT_Workflow Seed_Cells 1. Seed Cells (e.g., MCF-7, T47D) in 96-well plates Incubate_24h 2. Incubate for 24h Seed_Cells->Incubate_24h Add_Compound 3. Add serial dilutions of ER Antagonist 5 Incubate_24h->Add_Compound Incubate_72h 4. Incubate for 72h Add_Compound->Incubate_72h Add_MTT 5. Add MTT Reagent (5 mg/mL) Incubate_72h->Add_MTT Incubate_4h 6. Incubate for 4h at 37°C Add_MTT->Incubate_4h Add_Solubilizer 7. Add Solubilization Solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance 8. Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data 9. Analyze Data (Calculate GI50) Read_Absorbance->Analyze_Data Xenograft_Workflow Implant_Cells 1. Implant Breast Cancer Cells (e.g., MCF-7) subcutaneously into nude mice Tumor_Growth 2. Allow Tumors to Grow to ~150-200 mm³ Implant_Cells->Tumor_Growth Randomize 3. Randomize Mice into Treatment Groups Tumor_Growth->Randomize Administer_Drug 4. Administer ER Antagonist 5 (e.g., daily oral gavage) Randomize->Administer_Drug Monitor_Tumor 5. Monitor Tumor Volume and Body Weight (2-3 times/week) Administer_Drug->Monitor_Tumor Endpoint 6. Euthanize Mice at Endpoint (e.g., tumor volume >1500 mm³) Monitor_Tumor->Endpoint Analyze_Tumors 7. Excise and Analyze Tumors (e.g., IHC, Western Blot) Endpoint->Analyze_Tumors

References

Application Notes and Protocols for Cell-Based Assays to Determine Estrogen Receptor Antagonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The estrogen receptor (ER) is a key regulator of cell growth and differentiation in hormone-responsive tissues. Its dysregulation is a hallmark of several diseases, most notably breast cancer. Approximately 75% of all breast cancers are ER-positive, and their growth is driven by the binding of estrogen to the ER. ER antagonists, which block this interaction, are a cornerstone of endocrine therapy for these cancers.

The development of novel and more effective ER antagonists requires robust and reliable in vitro methods to assess their activity. Cell-based assays are indispensable tools in this process, providing a physiologically relevant environment to study the effects of compounds on ER signaling and cell fate. This document provides detailed application notes and protocols for three commonly used cell-based assays to characterize ER antagonist activity:

  • ER-Mediated Reporter Gene Assay: A highly specific and sensitive method to quantify the ability of a compound to inhibit the transcriptional activity of the ER.

  • Cell Proliferation Assay (MTT Assay): A widely used method to assess the cytostatic or cytotoxic effects of ER antagonists on ER-positive cancer cells.

  • ER Target Gene Expression Assay (qRT-PCR): A method to measure the modulation of endogenous ER-regulated gene expression by antagonist compounds.

These protocols are designed to be a comprehensive resource, enabling researchers to effectively screen and characterize potential ER antagonists.

Estrogen Receptor Signaling Pathway

The classical estrogen receptor signaling pathway involves the binding of estrogen to the ER in the cytoplasm, leading to receptor dimerization and translocation to the nucleus. In the nucleus, the ER dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. ER antagonists disrupt this process by competitively binding to the ER and preventing its activation.

ER_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER ER Estrogen->ER Binds ER_Estrogen ER-Estrogen Complex ER->ER_Estrogen ER_Antagonist ER-Antagonist Complex ER->ER_Antagonist ER_Dimer ER Dimer ER_Estrogen->ER_Dimer Dimerization ERE Estrogen Response Element (ERE) ER_Dimer->ERE Translocates & Binds Antagonist Antagonist Antagonist->ER Binds competitively ER_Antagonist->ERE Prevents Binding Gene_Activation Target Gene Transcription ERE->Gene_Activation Activates Blocked_Transcription Transcription Blocked ERE->Blocked_Transcription

Figure 1: Simplified Estrogen Receptor Signaling Pathway.

Experimental Workflow for ER Antagonist Screening

A typical workflow for screening and characterizing ER antagonists involves a primary screen to identify potential hits, followed by secondary assays to confirm their activity and determine their potency.

ER_Antagonist_Screening_Workflow Start Start: Compound Library Primary_Screen Primary Screen (e.g., Reporter Gene Assay) Start->Primary_Screen Hit_Identification Identify Active Compounds ('Hits') Primary_Screen->Hit_Identification Secondary_Assays Secondary Assays (e.g., Proliferation, Gene Expression) Hit_Identification->Secondary_Assays Active Lead_Selection Lead Compound Selection Hit_Identification->Lead_Selection Inactive Dose_Response Dose-Response & IC50 Determination Secondary_Assays->Dose_Response Dose_Response->Lead_Selection

Application Notes and Protocols: Estrogen Receptor Antagonist Treatment in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: The specific compound "Estrogen receptor antagonist 5" or "ERA 5" was not identifiable as a standard designation in the scientific literature based on initial searches. The term "ERA 5" is prominently associated with the Excellence in Research for Australia rating. Therefore, to provide a valuable and accurate resource, these application notes will focus on a well-characterized and clinically relevant pure estrogen receptor antagonist, Fulvestrant (ICI 182,780) , which is extensively studied in animal models and is a prime example of this class of drugs. The principles and protocols described herein are broadly applicable to the preclinical evaluation of other estrogen receptor antagonists.

These notes are intended for researchers, scientists, and drug development professionals working with animal models to investigate the efficacy and mechanism of action of estrogen receptor antagonists.

Introduction to Pure Estrogen Receptor Antagonists

Estrogen receptor-positive (ER+) breast cancer is the most common subtype, with tumor growth dependent on estrogen signaling.[1][2] Endocrine therapies that target the estrogen receptor are a cornerstone of treatment for these cancers.[1][2] Pure estrogen receptor antagonists, also known as Selective Estrogen Receptor Downregulators (SERDs), represent a class of endocrine therapy that binds to the estrogen receptor, inhibits its function, and leads to its degradation. Fulvestrant (ICI 182,780) is a pure estrogen receptor antagonist that is approved for the treatment of hormone-receptor-positive metastatic breast cancer.[3][4]

Animal models are crucial for the preclinical evaluation of novel estrogen receptor antagonists, allowing for the study of their anti-tumor activity, pharmacokinetic and pharmacodynamic properties, and mechanisms of resistance.[1][2]

Quantitative Data from Animal Studies

The following tables summarize quantitative data from preclinical studies on the effects of pure estrogen receptor antagonists in various animal models of breast cancer.

Table 1: Efficacy of Estrogen Receptor Antagonists in Xenograft Models

CompoundAnimal ModelCell LineDosing RegimenTumor Growth InhibitionReference
Fulvestrant (ICI-182,780) Ovariectomized athymic nude mice with E2 pelletMCF-75 mg/wk, s.c.Significant inhibition of tumor growth[5]
Compound A (ERRα Antagonist) Ovariectomized athymic nude mice with E2 pelletMCF-715 mg/kg, s.c. every 3 daysSignificant inhibition of tumor growth[5]
ZK-703 Nude miceMCF7Not specifiedMore effective than tamoxifen (B1202) or fulvestrant[6]
ZK-253 Nude miceMCF7Not specifiedMore effective than tamoxifen or fulvestrant[6]

Table 2: Effects of Estrogen Receptor Antagonists on ER Levels and Uterine Weight

CompoundAnimal ModelEndpointResultReference
ZK-703 Nude mice with MCF7 tumorsER levels in tumorsDramatically reduced after 5 weeks[6]
Tamoxifen Nude mice with MCF7 tumorsER levels in tumorsHigher than control tumors[6]
Estradiol (E2) Ovariectomized ratsUterine wet weightIncreased compared to OVX controls[4]
Tamoxifen Ovariectomized ratsUterine wet weightIncreased compared to OVX controls[4]
Fulvestrant (ICI182780) Ovariectomized ratsUterine wet weightNo significant increase compared to OVX controls[3][4]

Experimental Protocols

Breast Cancer Xenograft Model in Athymic Nude Mice

This protocol describes the establishment of a human breast cancer xenograft model to evaluate the in vivo efficacy of an estrogen receptor antagonist.

Materials:

  • 5-6 week old female ovariectomized athymic nude mice.[5]

  • ER+ human breast cancer cell line (e.g., MCF-7).[5]

  • Estradiol (E2) pellets for sustained release.[5]

  • Matrigel or similar extracellular matrix.

  • Test compound (e.g., Fulvestrant) and vehicle control (e.g., 10% DMSO/90% sesame oil).[5]

  • Calipers for tumor measurement.

Procedure:

  • Animal Acclimatization: Allow mice to acclimatize to the facility for at least one week before any procedures.

  • Estrogen Supplementation: Implant a sustained-release E2 pellet subcutaneously in each mouse to support the growth of estrogen-dependent tumors.[5]

  • Cell Preparation: Culture MCF-7 cells under standard conditions. On the day of injection, harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells per 100 µL.

  • Tumor Cell Implantation: Inject 100 µL of the cell suspension subcutaneously into the axillary mammary fat pads of the mice.[5]

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Fulvestrant Group: Administer Fulvestrant at the desired dose and schedule (e.g., 5 mg/wk, subcutaneously).[5]

    • Vehicle Control Group: Administer the vehicle solution using the same route and schedule as the treatment group.

  • Data Collection:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (length x width²)/2).

    • Monitor animal body weight and overall health throughout the study.

  • Endpoint Analysis: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the animals.

    • Excise tumors and weigh them.

    • Collect blood for pharmacokinetic analysis of the test compound.

    • Harvest uteri and weigh them as a measure of estrogenic/anti-estrogenic activity.[5]

    • Tissues can be snap-frozen in liquid nitrogen for molecular analysis (e.g., ER protein levels) or fixed in formalin for immunohistochemistry.

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of action of a pure estrogen receptor antagonist.

Experimental Workflow Diagram

Xenograft_Workflow A 1. Animal Preparation (Ovariectomized Nude Mice) B 2. Estrogen Supplementation (E2 Pellet Implantation) A->B C 3. Tumor Cell Implantation (e.g., MCF-7 cells) B->C D 4. Tumor Growth & Monitoring C->D E 5. Randomization into Groups D->E F 6a. Treatment Group (Antagonist Administration) E->F G 6b. Control Group (Vehicle Administration) E->G H 7. Data Collection (Tumor Volume, Body Weight) F->H G->H I 8. Endpoint Analysis (Tumor/Uteri Weight, Biomarkers) H->I

Caption: Experimental workflow for evaluating an estrogen receptor antagonist.

References

Application Notes and Protocols: In Vitro Studies with ER Antagonist 5

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Estrogen Receptor Antagonist 5 is a potent, selective antagonist of the estrogen receptor (ER). The estrogen receptor is a ligand-activated transcription factor that plays a crucial role in the development and progression of a significant portion of breast cancers.[1] ER antagonists function by competitively binding to the ER, thereby blocking the proliferative signaling of estrogen.[2] Some ER antagonists, also known as Selective Estrogen Receptor Degraders (SERDs), not only block the receptor's activity but also induce its degradation.[3] These application notes provide a comprehensive guide for the in vitro evaluation of ER Antagonist 5, a hypothetical novel ER antagonist, including recommended dosage ranges, detailed experimental protocols, and an overview of the relevant signaling pathways.

Data Presentation

The effective dosage of an ER antagonist can vary significantly depending on the cell line and the specific endpoint being measured. The following tables provide a summary of typical concentration ranges for ER antagonists used in in vitro studies, which can serve as a starting point for the characterization of ER Antagonist 5.

Table 1: Recommended Concentration Ranges for In Vitro Assays

Assay TypeCell Line ExamplesTypical Concentration RangeIncubation Time
Cell Proliferation AssayMCF-7, T47D1 nM - 10 µM24 - 72 hours
ER Reporter Gene AssayT47D-KBluc, MCF-710 pM - 1 µM24 hours
Western Blot for ER DownregulationMCF-7, T47D10 nM - 1 µM4 - 24 hours
Gene Expression Analysis (qPCR)MCF-7, LCC9100 nM - 1 µM24 hours

Table 2: Comparative IC50 Values of Known ER Antagonists in MCF-7 Cells

CompoundIC50 (Proliferation Assay)Notes
Tamoxifen~12.35 µM[4]A Selective Estrogen Receptor Modulator (SERM).
Fulvestrant (ICI 182,780)~0.004 µM[4]A Selective Estrogen Receptor Degrader (SERD).
ER Antagonist 5 (Hypothetical) To be determined Expected to be in the low nanomolar to micromolar range.

Experimental Protocols

I. Cell Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of ER Antagonist 5 on the proliferation of ER-positive breast cancer cell lines.

Materials:

  • ER-positive breast cancer cell lines (e.g., MCF-7, T47D)

  • ER-negative breast cancer cell line (e.g., MDA-MB-231) for selectivity testing

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phenol (B47542) red-free medium supplemented with charcoal-stripped serum

  • ER Antagonist 5

  • 17β-estradiol (E2)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000 cells/well in complete growth medium and allow them to attach overnight.

  • Hormone Deprivation: The following day, replace the medium with phenol red-free medium containing charcoal-stripped serum to remove estrogens. Incubate for 24 hours.

  • Treatment: Prepare serial dilutions of ER Antagonist 5 in the hormone-deprived medium. Also, prepare solutions containing a fixed concentration of E2 (e.g., 1 nM) with and without serial dilutions of ER Antagonist 5 to assess competitive antagonism.

  • Remove the medium from the wells and add 100 µL of the treatment solutions. Include appropriate controls (vehicle, E2 alone).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of ER Antagonist 5.

II. ER-alpha Luciferase Reporter Gene Assay

This assay measures the ability of ER Antagonist 5 to inhibit the transcriptional activity of ERα.

Materials:

  • T47D-KBluc cells (T47D cells stably expressing an estrogen-responsive luciferase reporter)[5]

  • Phenol red-free medium with charcoal-stripped serum

  • ER Antagonist 5

  • 17β-estradiol (E2)

  • Luciferase assay reagent

  • 96-well luminometer plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed T47D-KBluc cells in 96-well luminometer plates at a density of 2 x 10^4 cells/well in phenol red-free medium with charcoal-stripped serum.[5] Allow cells to attach for 24 hours.

  • Treatment: Treat the cells with varying concentrations of ER Antagonist 5 in the presence of a constant concentration of E2 (e.g., 0.1 nM, which is near the maximal induction concentration).[5] Include controls for basal activity (vehicle) and maximal induction (E2 alone).

  • Incubation: Incubate the plates for 24 hours at 37°C.[5]

  • Cell Lysis: Wash the cells with PBS and then add lysis buffer.[5]

  • Luminometry: Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.

  • Data Analysis: Express the results as a percentage of the E2-induced luciferase activity and calculate the IC50 for ER Antagonist 5.

III. Western Blot for ERα Degradation

This protocol determines if ER Antagonist 5 induces the degradation of the ERα protein, a characteristic of SERDs.

Materials:

  • MCF-7 or T47D cells

  • Phenol red-free medium with charcoal-stripped serum

  • ER Antagonist 5

  • Fulvestrant (as a positive control for degradation)

  • RIPA lysis buffer with protease inhibitors

  • Primary antibody against ERα

  • Loading control primary antibody (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and blotting apparatus

Procedure:

  • Cell Culture and Treatment: Plate MCF-7 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with different concentrations of ER Antagonist 5 for 24 hours. Include a vehicle control and a positive control (Fulvestrant, 100 nM).

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary anti-ERα antibody overnight at 4°C. Subsequently, incubate with the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

  • Analysis: Quantify the band intensities to determine the extent of ERα degradation at different concentrations of ER Antagonist 5.

Mandatory Visualizations

Signaling Pathway

The estrogen receptor signaling pathway is a key regulator of gene expression in target cells. In its classical mechanism, estrogen (E2) binds to the ER in the nucleus, leading to receptor dimerization and binding to Estrogen Response Elements (EREs) in the DNA, which in turn modulates the transcription of target genes.[6][7] ER antagonists like ER Antagonist 5 competitively bind to the ER, preventing these downstream effects.

ER_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER ERα ER_dimer ERα Dimer ER->ER_dimer Dimerization E2_cyto E2 E2_cyto->ER Binds ERE ERE ER_dimer->ERE Binds Transcription Gene Transcription ERE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation ER_Antagonist ER Antagonist 5 ER_Antagonist->ER Blocks Experimental_Workflow start Start: ER Antagonist 5 cell_lines Select ER+ Cell Lines (e.g., MCF-7, T47D) start->cell_lines proliferation Cell Proliferation Assay (MTT) cell_lines->proliferation reporter ER Reporter Gene Assay cell_lines->reporter western Western Blot for ERα Degradation cell_lines->western ic50 Determine IC50 (Antagonism) proliferation->ic50 reporter->ic50 is_serd Assess SERD Activity western->is_serd downstream Downstream Analysis (e.g., qPCR for target genes) ic50->downstream is_serd->downstream end End: Characterized ER Antagonist downstream->end

References

Dissolving Estrogen Receptor Antagonist 5 for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the dissolution of Estrogen Receptor Antagonist 5 (ERA 5), a potent inhibitor of the Estrogen receptor, for use in various experimental settings. Due to the hydrophobic nature of many small molecule inhibitors, including ERA 5, proper solubilization is critical for accurate and reproducible experimental results.

Compound Information and Solubility Profile

This compound is a key tool for investigating estrogen receptor signaling pathways and their role in diseases such as metastatic cancer.[1] Its general chemical properties are summarized below.

PropertyValueReference
Chemical Formula C25H31F3N2O3[2]
Molecular Weight 464.52 g/mol [2]
CAS Number 2136600-69-4[2]

Solubility:

SolventSolubilityNotes
DMSO SolubleRecommended for stock solutions.[2]
Ethanol Likely solubleA common solvent for other ER antagonists like tamoxifen.[4]
Water No data available (expected to be low)[1]

Experimental Protocols

Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipettes

Procedure:

  • Calculate the required mass of ERA 5:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 464.52 g/mol * (1000 mg / 1 g) = 4.6452 mg

  • Aliquot ERA 5:

    • Carefully weigh out the calculated amount of ERA 5 powder and place it in a sterile microcentrifuge tube. If the amount is very small, it is recommended to dissolve the entire contents of the supplier's vial to avoid weighing errors.

  • Add DMSO:

    • Add the calculated volume of anhydrous DMSO to the tube containing the ERA 5 powder. For 4.6452 mg, this would be 1 mL.

  • Dissolution:

    • Vortex the solution vigorously for several minutes to facilitate dissolution.

    • If the compound does not fully dissolve, brief warming of the solution to 37°C in a water bath combined with vortexing or sonication can be effective.

  • Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term stability. A datasheet suggests stability for 2 weeks at 4°C and 6 months at -80°C in DMSO.[2]

Preparation of Working Solutions for Cell Culture Experiments

This protocol describes the dilution of the DMSO stock solution into an aqueous cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed cell culture medium

  • Sterile tubes

Procedure:

  • Determine the final desired concentration of ERA 5 in your experiment (e.g., 1 µM, 10 µM).

  • Perform serial dilutions: It is recommended to perform serial dilutions of the concentrated DMSO stock solution in cell culture medium. Direct dilution of a highly concentrated DMSO stock into a large volume of aqueous medium can cause the compound to precipitate.

  • Dilution Scheme Example (for a final concentration of 10 µM):

    • Prepare an intermediate dilution by adding a small volume of the 10 mM stock solution to pre-warmed culture medium. For example, add 2 µL of the 10 mM stock to 198 µL of medium to get a 100 µM intermediate solution. Mix thoroughly by gentle pipetting.

    • Add the required volume of the intermediate solution to your cell culture wells. For example, to achieve a final concentration of 10 µM in a well containing 1 mL of medium, add 100 µL of the 100 µM intermediate solution.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is low, typically below 0.1% to 0.5%, to avoid solvent-induced cytotoxicity.[3] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Visualized Workflows and Pathways

Dissolution_Workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh ERA 5 Powder add_dmso Add Anhydrous DMSO weigh->add_dmso Calculate Mass for 10 mM dissolve Vortex / Sonicate add_dmso->dissolve store Aliquot & Store at -80°C dissolve->store thaw Thaw Stock Solution store->thaw intermediate Prepare Intermediate Dilution in Medium thaw->intermediate final Add to Cell Culture intermediate->final Final Conc. < 0.5% DMSO

Caption: Workflow for preparing this compound solutions.

Estrogen_Signaling_Pathway cluster_cell Target Cell E2 Estrogen (E2) ER Estrogen Receptor (ERα / ERβ) E2->ER Binds & Activates ERE Estrogen Response Element (ERE) ER->ERE Binds to DNA ERA5 Estrogen Receptor Antagonist 5 ERA5->ER Binds & Blocks Gene Target Gene Transcription ERE->Gene Initiates Protein Protein Synthesis & Cellular Response Gene->Protein

Caption: Simplified Estrogen signaling pathway showing the action of an antagonist.

References

Application Notes and Protocols: ER Antagonist and CDK4/6 Inhibitor Combination Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the scientific rationale, preclinical and clinical data, and experimental protocols for the combination of Estrogen Receptor (ER) antagonists and Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitors in the context of ER-positive (ER+) breast cancer.

Introduction

The combination of ER antagonists and CDK4/6 inhibitors has become a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer.[1][2] Endocrine therapies, such as the selective ER degrader (SERD) fulvestrant (B1683766) and the novel oral SERD elacestrant, target the estrogen-driven proliferation of cancer cells.[3] CDK4/6 inhibitors, including palbociclib, ribociclib, and abemaciclib, induce cell cycle arrest at the G1 phase by inhibiting the phosphorylation of the retinoblastoma (Rb) protein.[4][5] The synergistic effect of this combination provides a potent and more durable anti-tumor response compared to either agent alone.[5]

Signaling Pathways

The ER and CDK4/6 pathways are intricately linked in ER+ breast cancer. Estrogen binding to its receptor promotes the transcription of genes that drive cell cycle progression, including Cyclin D1. Cyclin D1 then complexes with and activates CDK4 and CDK6, leading to the phosphorylation of Rb. Phosphorylated Rb releases the E2F transcription factor, which in turn activates the transcription of genes necessary for the G1 to S phase transition. By targeting both ER and CDK4/6, this combination therapy effectively shuts down two critical nodes in this pro-proliferative signaling cascade.

ER_CDK46_Pathway cluster_pRb_E2F Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds ERE Estrogen Response Element ER->ERE Activates CyclinD1_mRNA Cyclin D1 mRNA ERE->CyclinD1_mRNA Transcription CyclinD1 Cyclin D1 CyclinD1_mRNA->CyclinD1 Translation CyclinD1_CDK46 Cyclin D1-CDK4/6 Complex CyclinD1->CyclinD1_CDK46 CDK46 CDK4/6 CDK46->CyclinD1_CDK46 Rb Rb CyclinD1_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Inhibits pRb p-Rb pRb->E2F Releases G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Promotes ER_Antagonist ER Antagonist (e.g., Fulvestrant, Elacestrant) ER_Antagonist->ER Inhibits CDK46_Inhibitor CDK4/6 Inhibitor (e.g., Palbociclib, Abemaciclib) CDK46_Inhibitor->CDK46 Inhibits

ER and CDK4/6 Signaling Pathway

Quantitative Data from Clinical Studies

The efficacy of combining ER antagonists with CDK4/6 inhibitors has been demonstrated in several pivotal clinical trials. The following tables summarize key quantitative data from these studies.

Table 1: Efficacy of Fulvestrant and CDK4/6 Inhibitor Combinations
Trial Treatment Arms Median Progression-Free Survival (PFS) Objective Response Rate (ORR)
MONARCH 2 Abemaciclib + Fulvestrant16.4 months48.1%
Placebo + Fulvestrant9.3 months21.3%
PALOMA-3 Palbociclib + Fulvestrant9.5 monthsNot Reported
Placebo + Fulvestrant4.6 monthsNot Reported
postMONARCH Abemaciclib + Fulvestrant6.0 months17%
Placebo + Fulvestrant5.3 months7%
Table 2: Efficacy of Elacestrant and CDK4/6 Inhibitor Combinations
Trial Treatment Arms Median Progression-Free Survival (PFS) Clinical Benefit Rate (CBR)
ELEVATE (Phase 1b/2) Elacestrant + Abemaciclib8.7 months70%
ELECTRA (Phase 1b/2) Elacestrant + Abemaciclib8.7 months73%

Experimental Protocols

This section provides detailed protocols for key preclinical experiments used to evaluate the combination of ER antagonists and CDK4/6 inhibitors.

Cell Culture and Maintenance

Objective: To maintain ER+ breast cancer cell lines for in vitro experiments.

Materials:

  • ER+ breast cancer cell lines (e.g., MCF-7, T47D)

  • Complete growth medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture cells in T-75 flasks with complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • When cells reach 80-90% confluency, aspirate the medium and wash with PBS.

  • Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes until cells detach.

  • Neutralize trypsin with 5-7 mL of complete growth medium and transfer the cell suspension to a conical tube.

  • Centrifuge at 1,500 rpm for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in fresh medium.

  • Seed cells into new flasks or plates for subsequent experiments.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of ER antagonists and CDK4/6 inhibitors, alone and in combination, on cell proliferation.

Materials:

  • ER+ breast cancer cells

  • 96-well plates

  • ER antagonist (e.g., Fulvestrant)

  • CDK4/6 inhibitor (e.g., Palbociclib)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Protocol:

  • Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.[6]

  • Treat cells with various concentrations of the ER antagonist, CDK4/6 inhibitor, or the combination for 24-72 hours.[6]

  • Add 50 μL of 1 mg/mL MTT solution to each well and incubate for 3 hours at 37°C.[6]

  • Aspirate the medium and dissolve the formazan (B1609692) crystals in 150 μL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for Rb Phosphorylation

Objective: To determine the effect of CDK4/6 inhibitors on the phosphorylation of Rb.

Materials:

  • ER+ breast cancer cells

  • CDK4/6 inhibitor

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Rb (Ser780), anti-total Rb, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Protocol:

  • Treat cells with the CDK4/6 inhibitor for the desired time.

  • Lyse cells and quantify protein concentration.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.[3]

  • Transfer proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.[3]

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescence imaging system.

Patient-Derived Xenograft (PDX) Model

Objective: To evaluate the in vivo efficacy of the combination therapy in a more clinically relevant model.

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • ER+ breast cancer patient tumor tissue

  • ER antagonist

  • CDK4/6 inhibitor

  • Calipers

  • Animal housing facility

Protocol:

  • Implant a small fragment of patient tumor tissue subcutaneously into the flank of an immunocompromised mouse.

  • Allow the tumor to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment groups (e.g., vehicle, ER antagonist alone, CDK4/6 inhibitor alone, combination).

  • Administer treatments according to the specified dose and schedule.

  • Measure tumor volume with calipers 2-3 times per week.

  • Monitor animal weight and overall health.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).

Experimental Workflows

The following diagrams illustrate typical workflows for preclinical evaluation of ER antagonist and CDK4/6 inhibitor combinations.

In_Vitro_Workflow Cell_Culture ER+ Breast Cancer Cell Culture (e.g., MCF-7, T47D) Treatment Treatment with ER Antagonist, CDK4/6 Inhibitor, and Combination Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, Colony Formation) Treatment->Viability_Assay Western_Blot Western Blot Analysis (p-Rb, ERα, etc.) Treatment->Western_Blot Synergy_Analysis Synergy Analysis (e.g., Combination Index) Viability_Assay->Synergy_Analysis Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis Synergy_Analysis->Data_Analysis

In Vitro Experimental Workflow

In_Vivo_Workflow PDX_Establishment Establishment of ER+ Patient-Derived Xenograft (PDX) Model Tumor_Growth Tumor Growth to Palpable Size PDX_Establishment->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment_Administration Administration of ER Antagonist, CDK4/6 Inhibitor, and Combination Randomization->Treatment_Administration Monitoring Tumor Volume and Animal Weight Monitoring Treatment_Administration->Monitoring Endpoint Endpoint Analysis: Tumor Excision and Further Analysis Monitoring->Endpoint Data_Analysis Data Analysis and Interpretation Endpoint->Data_Analysis

In Vivo (PDX Model) Experimental Workflow

References

Application Notes: Estrogen Receptor (ER) Competitive Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Estrogen Receptor (ER) is a ligand-activated transcription factor that plays a crucial role in various physiological processes, including development, reproduction, and metabolism.[1] ERs are also implicated in the pathology of numerous diseases, most notably breast cancer. Consequently, identifying compounds that modulate ER activity is a primary objective in drug discovery and environmental toxicology. The ER competitive binding assay is a fundamental in vitro method used to determine the ability of a test compound to bind to the estrogen receptor and to quantify its binding affinity relative to a known ligand.[2] This is achieved by measuring the displacement of a labeled ligand (either radioactive or fluorescent) from the receptor by the unlabeled test compound.[3]

Principle of the Assay

The assay operates on the principle of competition for a finite number of receptor binding sites. A fixed concentration of estrogen receptor and a labeled ligand with known affinity are incubated together. In the absence of a competitor, the labeled ligand binds to the ER, generating a maximum signal. When an unlabeled test compound (competitor) is introduced, it competes with the labeled ligand for the same binding sites. As the concentration of the competitor increases, it displaces more of the labeled ligand, resulting in a decrease in the measured signal. The concentration of the test compound that displaces 50% of the labeled ligand is known as the IC50 (half-maximal inhibitory concentration), which can be used to calculate the binding affinity (Ki).[4][5]

Visualizing the Molecular Context and aćnd Experimental Process

Estrogen Receptor Signaling Pathway

Estrogen signaling is multifaceted, involving both direct regulation of gene expression (genomic pathway) and rapid, non-transcriptional effects (non-genomic pathway).[6][7] In the classical genomic pathway, estrogen binds to ER in the cytoplasm or nucleus, causing the dissociation of heat shock proteins, receptor dimerization, and translocation to the nucleus.[8] The ER dimer then binds to specific DNA sequences called Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting co-activators or co-repressors to modulate transcription.[7][9] The non-genomic pathway is initiated by a subpopulation of ER located at the plasma membrane, which can rapidly activate various kinase signaling cascades, such as the MAPK and PI3K/Akt pathways.[6][9]

Fig 1. Estrogen Receptor (ER) Genomic and Non-Genomic Signaling Pathways.
Experimental Workflow

The competitive binding assay follows a structured workflow. It begins with the preparation of the ER source, the labeled ligand, and a dilution series of the unlabeled test compound. These components are then combined and incubated to allow the binding reaction to reach equilibrium. A critical step is the separation of the receptor-bound ligand from the free, unbound ligand. Finally, the amount of bound labeled ligand is quantified, and the data is analyzed to determine the IC50 and Ki values.

ER_Binding_Assay_Workflow prep 1. Preparation of Reagents - Estrogen Receptor (ER) - Labeled Ligand (Hot) - Unlabeled Competitor (Cold) incubate 2. Incubation ER + Hot Ligand + Cold Competitor (Allow to reach equilibrium) prep->incubate separate 3. Separation Separate ER-Bound from Free Labeled Ligand incubate->separate detect 4. Detection & Quantification Measure signal from ER-Bound Labeled Ligand separate->detect analyze 5. Data Analysis - Generate Competition Curve - Calculate IC50 and Ki detect->analyze

Fig 2. General workflow for an ER competitive binding assay.

Experimental Protocols

Two common protocols are detailed below: the traditional radioligand binding assay and the more modern, non-radioactive fluorescence polarization assay.

Protocol 1: Radioligand Competitive Binding Assay

This protocol is a robust, sensitive method for determining binding affinity using a radiolabeled ligand, such as [³H]-17β-estradiol.

Materials and Reagents

  • ER Source: Rat uterine cytosol or purified recombinant human ERα/ERβ.[2]

  • Assay Buffer (TEDG): 10 mM Tris, 1.5 mM EDTA, 1 mM Dithiothreitol (DTT, add fresh), 10% glycerol, pH 7.4.[2]

  • Radioligand: [³H]-17β-estradiol ([³H]-E2), typically at a concentration near its Kd (e.g., 0.5-1.0 nM).[2]

  • Unlabeled Ligands:

    • Positive Control: 17β-estradiol (E2) or Diethylstilbestrol (DES).[2]

    • Test Compounds: Dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO).

  • Separation Agent: Hydroxylapatite (HAP) slurry or Dextran-coated charcoal.[2]

  • Wash Buffer: Tris-based buffer.

  • Scintillation Cocktail: A commercially available cocktail suitable for aqueous samples.

  • Equipment: 96-well plates, vacuum filtration manifold (if using filter-based separation), scintillation vials or plates, and a scintillation counter.[10]

Experimental Procedure

  • Preparation of Reagents:

    • Prepare a serial dilution of the unlabeled test compounds and the positive control in the assay buffer. The concentration range should span several orders of magnitude (e.g., 10⁻¹¹ M to 10⁻⁴ M) to generate a full competition curve.[2]

    • Prepare the radioligand solution in assay buffer at a fixed concentration (e.g., 2x the final desired concentration).

  • Assay Plate Setup: For each test compound, set up the following wells in triplicate:

    • Total Binding: ER + Radioligand + Assay Buffer (no competitor).

    • Non-Specific Binding (NSB): ER + Radioligand + a saturating concentration of unlabeled positive control (e.g., 100-1000 fold excess).[11]

    • Competitor Wells: ER + Radioligand + varying concentrations of the test compound.

  • Incubation:

    • Add the ER preparation to each well (e.g., 50-100 µg protein per well).[2]

    • Add the appropriate unlabeled ligand or buffer.

    • Initiate the binding reaction by adding the radioligand solution. The final assay volume is typically 250-500 µL.[2][10]

    • Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand:

    • Add cold HAP slurry to each well and incubate for 15-20 minutes with shaking. The ER binds to the HAP.

    • Wash the HAP pellet multiple times with cold wash buffer to remove the unbound radioligand. This can be done by centrifugation and resuspension or using a filtration manifold.[12]

  • Quantification:

    • After the final wash, resuspend the HAP pellet in scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[10]

Protocol 2: Fluorescence Polarization (FP) Competitive Binding Assay

This high-throughput, non-radioactive method measures the change in the polarization of light emitted from a fluorescently labeled ligand upon binding to the ER.[13][14]

Materials and Reagents

  • ER Source: Purified recombinant human ERα/ERβ.

  • Assay Buffer: Phosphate-buffered saline (PBS) or similar, potentially with a non-ionic surfactant like Tween 20 (e.g., 0.01%) to prevent non-specific binding.[15]

  • Fluorescent Ligand: A fluorescein-labeled estradiol (B170435) derivative or another suitable fluorescent estrogen.[13]

  • Unlabeled Ligands: Positive control (E2) and test compounds dissolved in DMSO.

  • Equipment: Black, low-volume 96- or 384-well microplates and a plate reader capable of measuring fluorescence polarization.

Experimental Procedure

  • Preparation of Reagents:

    • Prepare serial dilutions of the unlabeled test compounds and positive control in assay buffer.

    • Prepare the fluorescent ligand solution in assay buffer at a fixed concentration (typically at or below its Kd).

  • Assay Plate Setup: In a black microplate, set up the following wells in triplicate:

    • Minimum Polarization (Free Ligand): Fluorescent Ligand + Assay Buffer (no ER).

    • Maximum Polarization (Bound Ligand): ER + Fluorescent Ligand + Assay Buffer (no competitor).

    • Competitor Wells: ER + Fluorescent Ligand + varying concentrations of the test compound.

  • Incubation:

    • Add the assay buffer, fluorescent ligand, and unlabeled compounds/buffer to the wells.

    • Initiate the reaction by adding the ER protein.

    • Incubate the plate, protected from light, at room temperature for a period sufficient to reach equilibrium (e.g., 1-4 hours).

  • Measurement:

    • Measure the fluorescence polarization (in milli-polarization units, mP) of each well using a plate reader. The reader excites the sample with polarized light and measures the emitted light in planes parallel and perpendicular to the excitation plane.

Data Presentation and Analysis

Data Presentation

Raw and processed data should be organized into clear tables for interpretation and comparison.

Table 1: Example Raw Data from a Radioligand Assay

[Competitor] (Log M) Replicate 1 (CPM) Replicate 2 (CPM) Replicate 3 (CPM) Mean CPM % Specific Binding
Total Binding 15,250 15,500 15,375 15,375 100.0%
NSB 850 910 880 880 0.0%
-10 14,890 15,010 14,950 14,950 96.4%
-9 13,540 13,660 13,600 13,600 87.2%
-8 8,900 9,100 9,000 9,000 55.7%
-7 3,150 3,250 3,200 3,200 15.9%
-6 1,100 1,150 1,125 1,125 1.7%

| -5 | 900 | 920 | 910 | 910 | 0.2% |

Table 2: Summary of Binding Affinity Data for Test Compounds

Compound IC50 (nM) Ki (nM) Hill Slope
17β-Estradiol 1.5 0.7 -1.05
Test Cmpd A 25.6 12.1 -0.98
Test Cmpd B 870.4 410.6 -1.10

| Test Cmpd C | >10,000 | >4,717 | N/A |

Data Analysis Protocol

  • Calculate Specific Binding: For each data point, determine the specific binding.

    • Specific Binding = Total Binding - Non-Specific Binding (NSB)[16]

  • Normalize Data: Convert the specific binding at each competitor concentration into a percentage of the maximum specific binding (i.e., the specific binding in the absence of a competitor).

    • % Specific Binding = (Specific Binding at [Competitor] / Maximum Specific Binding) x 100

  • Generate Competition Curve: Plot the % Specific Binding against the logarithm of the competitor concentration. This will produce a sigmoidal dose-response curve.[2]

  • Determine IC50: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the data to a one-site competitive binding model.[3][17] This analysis will yield the log(IC50), from which the IC50 value can be calculated. The IC50 is the concentration of the competitor that reduces the specific binding by 50%.[4][18]

  • Calculate the Inhibition Constant (Ki): The Ki value is a more accurate measure of binding affinity because it is independent of the labeled ligand concentration used in the assay.[19][20] It is calculated from the IC50 using the Cheng-Prusoff equation :[20]

    Ki = IC50 / (1 + ([L] / Kd))

    • [L] = Concentration of the free labeled ligand used in the assay.

    • Kd = Equilibrium dissociation constant of the labeled ligand for the receptor. This value must be determined independently via a saturation binding experiment.[5]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting ER Antagonist Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with estrogen receptor (ER) antagonist experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges and provide actionable solutions.

Frequently Asked Questions (FAQs)

FAQ 1: My ER-positive breast cancer cells are showing resistance to tamoxifen/fulvestrant (B1683766). What are the possible mechanisms?

Resistance to ER antagonists can be intrinsic or acquired and can manifest through various molecular mechanisms.

  • Upregulation of Compensatory Signaling Pathways: Cells can bypass the ER blockade by activating alternative growth factor signaling pathways. A common mechanism is the enhanced signaling through the PI3K/Akt/mTOR pathway, which promotes cell survival and proliferation, overriding the inhibitory effects of tamoxifen.

  • ESR1 Gene Mutations: Mutations in the estrogen receptor gene (ESR1) can lead to a constitutively active receptor that no longer requires estrogen for its activation. This is a common mechanism of acquired resistance to aromatase inhibitors and can also contribute to fulvestrant resistance.[1][2][3] For example, novel mutations at the F404 residue of the estrogen receptor have been identified in patients treated with fulvestrant who had pre-existing activating ESR1 mutations.[1][2]

  • Altered Cell Cycle Mediators: Overexpression of cell cycle proteins, such as cyclin E2, can drive cell cycle progression independently of ER signaling, contributing to fulvestrant resistance.[4]

  • ER-Independent Signaling: In some cases, resistant cells may become completely independent of the ER pathway for their growth and survival.[4][5]

FAQ 2: I am observing unexpected cytotoxic effects of my ER antagonist in ER-negative cell lines. What could be the cause?

ER antagonists can exert off-target effects that are independent of their action on the estrogen receptor.[6][7]

  • Induction of Apoptosis: At micromolar concentrations, 4-hydroxytamoxifen (B85900) (4-OHT), the active metabolite of tamoxifen, can induce apoptosis in ER-negative cells through both caspase-dependent and independent pathways.[7]

  • Mitochondrial Disruption: Tamoxifen can cause rapid changes in mitochondrial membrane permeability, leading to cell death.[8]

  • Generation of Reactive Oxygen Species (ROS): 4-OHT can induce the production of ROS, leading to oxidative stress and cell death.[7]

  • G Protein-Coupled Estrogen Receptor (GPER) Engagement: Some off-target effects may be mediated through GPER, which can trigger downstream signaling pathways leading to apoptosis.[6]

FAQ 3: My cell viability assay results with ER antagonists are highly variable. How can I improve reproducibility?

High variability in cell viability assays can stem from several factors.[9]

  • Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable results. Ensure a single-cell suspension before seeding and use a multichannel pipette for accuracy.[9]

  • Edge Effects: Wells on the periphery of the plate are more prone to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outer wells or fill them with sterile PBS.

  • Compound Precipitation: Ensure that the ER antagonist is fully dissolved in the culture medium at the tested concentrations.

  • Interference with Assay Reagents: Some compounds can interfere with the chemistry of viability assays (e.g., MTT, XTT). Include appropriate controls, such as media-only wells with the compound, to check for interference.

Troubleshooting Guides

Guide 1: Poor or No ER Signal in Western Blot

Problem: You are not detecting the estrogen receptor protein by Western blot in your cell lysates.

Possible Cause Troubleshooting Step
Low Protein Expression Use a positive control cell line known to express ER (e.g., MCF-7). Increase the amount of protein loaded onto the gel.
Inefficient Protein Extraction Use a lysis buffer optimized for nuclear proteins, as ER is predominantly nuclear. Include protease inhibitors in your lysis buffer.[10]
Poor Antibody Performance Ensure the primary antibody is validated for Western blotting and stored correctly. Optimize the primary antibody concentration and incubation time (e.g., overnight at 4°C).[11]
Inefficient Protein Transfer Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Ensure good contact between the gel and the membrane.[12]
Guide 2: High Background in Chromatin Immunoprecipitation (ChIP) Assays

Problem: Your ChIP experiment for ERα shows high background signal in the negative control (IgG) sample.

Possible Cause Troubleshooting Step
Insufficient Blocking Pre-clear the chromatin with protein A/G beads before immunoprecipitation to remove non-specifically binding proteins.[13][14]
Incomplete Sonication Optimize sonication to yield chromatin fragments between 200-1000 bp.[13][14] Oversonication can also lead to low signal.
Excessive Antibody Titrate the amount of primary antibody used for immunoprecipitation to find the optimal concentration.[14]
Contaminated Reagents Prepare fresh lysis and wash buffers.[13]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is used to assess cell viability by measuring the metabolic activity of cells.[7]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of the ER antagonist and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the supernatant and add 200 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 550-570 nm using a microplate reader.

Protocol 2: Western Blot for Estrogen Receptor Alpha (ERα)
  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[12]

  • Primary Antibody Incubation: Incubate the membrane with an anti-ERα antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

Protocol 3: Chromatin Immunoprecipitation (ChIP) for ERα
  • Cross-linking: Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

  • Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to an average fragment size of 200-1000 bp.

  • Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an anti-ERα antibody or a negative control IgG.

  • Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.

  • DNA Purification: Purify the DNA using a spin column.

  • Analysis: Analyze the enriched DNA by qPCR or next-generation sequencing.

Signaling Pathways and Workflows

ER_Signaling_Pathway Estrogen Receptor Signaling Pathway Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds & Activates ERE Estrogen Response Element ER->ERE Binds to DNA Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation Antagonist ER Antagonist (e.g., Tamoxifen) Antagonist->ER Blocks Binding

Canonical Estrogen Receptor signaling pathway and antagonist action.

Troubleshooting_Workflow Troubleshooting Workflow for Unexpected Results Start Unexpected Experimental Result Check_Reagents Verify Reagent Quality & Concentration Start->Check_Reagents Review_Protocol Review Experimental Protocol Start->Review_Protocol Check_Cells Assess Cell Health & Passage Number Start->Check_Cells Optimize_Conditions Optimize Experimental Conditions Check_Reagents->Optimize_Conditions Review_Protocol->Optimize_Conditions Check_Cells->Optimize_Conditions Repeat_Experiment Repeat Experiment Optimize_Conditions->Repeat_Experiment Consult_Literature Consult Literature for Similar Issues Repeat_Experiment->Consult_Literature Issue Persists Seek_Support Contact Technical Support Repeat_Experiment->Seek_Support Issue Persists Consult_Literature->Seek_Support

A logical workflow for troubleshooting unexpected experimental outcomes.

References

Technical Support Center: Optimizing Estrogen Receptor Antagonist 5 Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Estrogen Receptor Antagonist 5. The following information is designed to help you optimize its concentration in your experiments and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the optimal concentration of this compound?

A1: The initial step is to perform a dose-response experiment to determine the concentration range over which the antagonist elicits a biological effect. This is typically done by measuring a relevant endpoint, such as inhibition of estradiol-induced cell proliferation or reporter gene activity, across a wide range of antagonist concentrations (e.g., from 10⁻¹² M to 10⁻⁵ M). This will help you determine the IC50 value, which is the concentration of the antagonist that produces 50% of its maximum inhibitory effect.

Q2: I am not observing any antagonist activity. What are the possible reasons?

A2: Several factors could contribute to a lack of antagonist activity:

  • Incorrect Agonist Concentration: The concentration of the estrogen agonist (like 17β-estradiol) used to stimulate the cells might be too high, making it difficult for the antagonist to compete effectively. It is recommended to use an agonist concentration that produces about 80% of the maximal response (EC80) to provide a suitable window for observing antagonism.[1]

  • Compound Integrity: Ensure that this compound is properly dissolved and has not degraded. Prepare fresh stock solutions and protect them from light and repeated freeze-thaw cycles.

  • Cell Health and Receptor Expression: Confirm that your cell line (e.g., MCF-7, T47D) expresses sufficient levels of the estrogen receptor. Low receptor expression can lead to a minimal response. Also, ensure the cells are healthy and not past a high passage number, as this can alter their characteristics.

  • Assay Sensitivity: The chosen assay may not be sensitive enough to detect the antagonist's effect. Consider using a more direct measure of ER activity, such as a reporter gene assay.

Q3: My dose-response curve for this compound is not a classic sigmoidal shape. How can I troubleshoot this?

A3: An atypical dose-response curve can be caused by several factors:

  • Compound Solubility: At high concentrations, the antagonist may precipitate out of solution, leading to a plateau or a drop in the response. Visually inspect the wells for any precipitate.

  • Cytotoxicity: High concentrations of the antagonist may be toxic to the cells, leading to a sharp decline in the response that is not related to ER antagonism. It is crucial to perform a cytotoxicity assay in parallel to your functional assays.

  • Assay Interference: The compound may interfere with the assay itself (e.g., autofluorescence in a reporter assay). Include appropriate controls to test for this.

  • Data Normalization: Ensure your data is correctly normalized. The top and bottom plateaus of the curve should be well-defined by your controls.[2]

Q4: How does the presence of serum in the culture medium affect the activity of this compound?

A4: Serum contains endogenous estrogens and other factors that can interfere with the activity of ER antagonists. For this reason, it is highly recommended to use phenol (B47542) red-free medium and charcoal-stripped fetal bovine serum (FBS) for ER antagonist experiments.[3] This will reduce the background estrogenic activity and provide a clearer window to observe the effects of your antagonist.

Troubleshooting Guides

Issue 1: High Variability Between Replicates
  • Problem: Significant differences in the measured response between replicate wells for the same concentration of this compound.

  • Possible Causes & Solutions:

    • Pipetting Errors: Ensure accurate and consistent pipetting, especially for serial dilutions. Use calibrated pipettes and pre-wet the tips.

    • Uneven Cell Seeding: Make sure cells are evenly distributed in the wells. After seeding, gently rock the plate to ensure a uniform monolayer.

    • Edge Effects: The outer wells of a microplate can be prone to evaporation, leading to changes in compound concentration. To mitigate this, consider not using the outermost wells for experimental data or filling them with sterile PBS or media.

    • Incomplete Compound Mixing: Ensure the antagonist is thoroughly mixed into the medium in each well.

Issue 2: Difficulty Determining the IC50 Value
  • Problem: The dose-response data does not fit a standard sigmoidal curve, making it difficult to calculate an accurate IC50.

  • Possible Causes & Solutions:

    • Inappropriate Concentration Range: You may need to test a broader or a more focused range of concentrations. A preliminary range-finding experiment can help identify the optimal concentration range.[4]

    • Insufficient Data Points: Ensure you have enough data points along the curve, especially in the linear portion of the response.

    • Curve Fitting Issues: Use appropriate non-linear regression software to fit the data. Constrain the top and bottom of the curve to your positive and negative control values if necessary.[2] If the curve is asymmetrical, consider a five-parameter model.[2]

Issue 3: Suspected Off-Target Effects
  • Problem: The observed cellular effects do not seem to be solely mediated by the estrogen receptor.

  • Possible Causes & Solutions:

    • Use of ER-Negative Cells: As a control, test the effect of this compound on an ER-negative breast cancer cell line (e.g., MDA-MB-231). A significant effect in these cells would suggest off-target activity.

    • Rescue Experiment: Attempt to "rescue" the antagonist's effect by adding a high concentration of an estrogen agonist. If the effect is on-target, the agonist should be able to overcome the antagonist's inhibition.

    • Assess Downstream Signaling: Investigate the effect of the antagonist on known downstream targets of ER signaling, such as the expression of progesterone (B1679170) receptor (PgR) or pS2.[5][6]

Data Presentation

The following tables provide example data for well-characterized ER antagonists. These can be used as a reference for the expected outcomes of your experiments with this compound.

Table 1: Estrogen Receptor Binding Affinity

CompoundERα Kᵢ (nM)ERβ Kᵢ (nM)
17β-Estradiol0.10.2
Tamoxifen2.55.0
Fulvestrant (ICI 182,780)0.30.5
This compound To be determinedTo be determined

Kᵢ (Inhibition constant) values are determined by competitive radioligand binding assays.

Table 2: Functional Activity in ER Reporter Gene Assay

Compound (1 µM)ERα Activity (% of Estradiol)ERβ Activity (% of Estradiol)
17β-Estradiol (10 nM)100100
Tamoxifen15 (partial agonist)5 (antagonist)
Fulvestrant (ICI 182,780)<1 (antagonist)<1 (antagonist)
This compound To be determinedTo be determined

Activity is measured as the induction of a luciferase reporter gene under the control of an Estrogen Response Element (ERE).

Table 3: Effect on ER-Positive Breast Cancer Cell Proliferation (MCF-7)

Compound (1 µM)Cell Proliferation (% of Vehicle)
Vehicle (DMSO)100
17β-Estradiol (1 nM)180
Tamoxifen60
Fulvestrant (ICI 182,780)40
This compound To be determined

Cell proliferation is assessed using assays such as MTT or BrdU incorporation after 3-5 days of treatment.

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for ERα and ERβ.

Methodology:

  • Preparation of Receptor Source: Use either recombinant human ERα and ERβ or cytosol prepared from rat uteri.[7][8]

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., TEG buffer: 10 mM Tris, 1.5 mM EDTA, 10% glycerol, pH 7.4).[7]

  • Competition Reaction: In assay tubes, combine the receptor preparation, a fixed concentration of radiolabeled estradiol (B170435) (e.g., [³H]-Estradiol), and a range of concentrations of this compound or a known competitor (unlabeled estradiol for standard curve).

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium (e.g., 18-24 hours at 4°C).

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved using methods like hydroxylapatite (HAP) precipitation or dextran-coated charcoal.

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the antagonist. Use non-linear regression to determine the IC50 value. Convert the IC50 to a Kᵢ value using the Cheng-Prusoff equation.

ERE-Luciferase Reporter Gene Assay

Objective: To assess the functional antagonist activity of this compound on ER-mediated gene transcription.

Methodology:

  • Cell Culture: Use a cell line that stably expresses the estrogen receptor and an estrogen response element (ERE)-driven luciferase reporter gene (e.g., T47D-KBluc or transfected MCF-7 cells).[1][9] Culture the cells in phenol red-free medium with charcoal-stripped serum for at least 48 hours prior to the experiment.

  • Cell Seeding: Plate the cells in a 96-well plate and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound in the presence of a fixed concentration of 17β-estradiol (e.g., EC80). Include controls for vehicle, estradiol alone, and a known antagonist (e.g., Fulvestrant).

  • Incubation: Incubate the cells for 24 hours.

  • Cell Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.[9]

  • Data Analysis: Normalize the luciferase activity to a co-transfected control vector or total protein concentration. Plot the normalized luciferase activity against the log concentration of the antagonist to determine the IC50.

Cell Proliferation Assay (MTT Assay)

Objective: To evaluate the effect of this compound on the proliferation of ER-positive breast cancer cells.

Methodology:

  • Cell Culture: Use an ER-positive breast cancer cell line such as MCF-7.[10] Culture the cells in phenol red-free medium with charcoal-stripped serum.

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[10]

  • Treatment: Treat the cells with a range of concentrations of this compound, along with controls (vehicle, 17β-estradiol, and a known antagonist like tamoxifen). For antagonist testing, co-treat with a fixed concentration of 17β-estradiol.

  • Incubation: Incubate the cells for 3-5 days, as determined by the growth rate of the cell line.

  • MTT Addition and Solubilization: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals. Then, add a solubilization solution (e.g., DMSO or a detergent-based solution) and incubate until the crystals are fully dissolved.[11]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm or 570 nm) using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control. Plot the percentage of proliferation against the log concentration of the antagonist to determine the IC50.

Visualizations

experimental_workflow cluster_0 Initial Characterization cluster_1 Cellular Assays cluster_2 Mechanism of Action Binding_Assay Competitive Binding Assay (Determine Ki) Reporter_Assay Reporter Gene Assay (Determine IC50) Binding_Assay->Reporter_Assay Confirm functional activity Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Reporter_Assay->Proliferation_Assay Assess effect on cell growth Cytotoxicity_Assay Cytotoxicity Assay (e.g., LDH) Proliferation_Assay->Cytotoxicity_Assay Rule out toxicity Gene_Expression Gene Expression Analysis (e.g., qPCR for PgR, pS2) Proliferation_Assay->Gene_Expression Validate downstream effects Western_Blot Western Blot (e.g., for p-ERK, p-AKT) Gene_Expression->Western_Blot Investigate signaling pathways signaling_pathway cluster_genomic Genomic Pathway cluster_nongenomic Non-Genomic Pathway E2 Estradiol (E2) ERa_nuc ERα (Nuclear) E2->ERa_nuc Binds ERa_mem ERα (Membrane) E2->ERa_mem Binds ERE Estrogen Response Element (ERE) ERa_nuc->ERE Binds to DNA Gene_Transcription Gene Transcription (e.g., PgR, pS2) ERE->Gene_Transcription Activates Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation PI3K PI3K ERa_mem->PI3K MAPK MAPK/ERK ERa_mem->MAPK AKT AKT PI3K->AKT AKT->Cell_Proliferation MAPK->Cell_Proliferation Antagonist ER Antagonist 5 Antagonist->ERa_nuc Blocks Antagonist->ERa_mem Blocks troubleshooting_logic Start No Antagonist Effect Observed Check_Agonist Is agonist concentration optimal (e.g., EC80)? Start->Check_Agonist Check_Compound Is compound stock fresh and correctly prepared? Check_Agonist->Check_Compound Yes Adjust_Agonist Adjust agonist concentration Check_Agonist->Adjust_Agonist No Check_Cells Are cells healthy and ER-positive? Check_Compound->Check_Cells Yes Prepare_Fresh Prepare fresh compound stock Check_Compound->Prepare_Fresh No Check_Assay Is the assay sensitive enough? Check_Cells->Check_Assay Yes Validate_Cells Validate cell line (e.g., Western for ER) Check_Cells->Validate_Cells No Optimize_Assay Use a more sensitive assay (e.g., reporter gene) Check_Assay->Optimize_Assay No Success Antagonist Effect Observed Check_Assay->Success Yes Adjust_Agonist->Start Prepare_Fresh->Start Validate_Cells->Start Optimize_Assay->Start

References

"ER antagonist 5 solubility issues in DMSO"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding solubility issues of ER Antagonist 5 in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: My ER Antagonist 5 powder is not fully dissolving in DMSO. What could be the issue?

A1: Several factors can influence the dissolution of ER Antagonist 5 in DMSO:

  • Compound Concentration: You might be attempting to prepare a stock solution at a concentration that exceeds the compound's solubility limit in DMSO.

  • DMSO Quality: The purity and water content of your DMSO are critical. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[1][2] This absorbed water can significantly reduce the solubility of hydrophobic compounds like ER Antagonist 5.[1][2]

  • Temperature: Dissolution may be slow at room temperature. Gentle warming can often help.[1][2][3]

  • Insufficient Agitation: The compound may require more vigorous mixing or sonication to fully dissolve.[1]

Q2: What is the recommended quality of DMSO for preparing ER Antagonist 5 stock solutions?

A2: It is highly recommended to use anhydrous, high-purity (≥99.9%) DMSO.[1][2] Using fresh DMSO from a recently opened bottle and storing it properly in a tightly sealed container in a dry environment is crucial to prevent water absorption.[1]

Q3: I've prepared a clear stock solution of ER Antagonist 5 in DMSO, but it precipitates upon dilution into my aqueous cell culture medium or buffer. Why is this happening and how can I prevent it?

A3: This common phenomenon is known as "salting out" or precipitation.[1] ER Antagonist 5 is likely much less soluble in aqueous solutions than in pure DMSO. When the DMSO stock is diluted into an aqueous medium, the compound is exposed to a solvent environment where it is poorly soluble, causing it to precipitate.[4][5][6]

To prevent this:

  • Perform Serial Dilutions in DMSO: Before the final dilution into your aqueous buffer, perform intermediate serial dilutions of your high-concentration stock in pure DMSO.[1][5]

  • Stepwise Dilution: Add the DMSO stock to the aqueous solution dropwise while vortexing or stirring to avoid localized high concentrations of the compound.[7]

  • Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, although the tolerance can be cell-line dependent.[5][8][9][10]

  • Use Co-solvents: In some cases, the use of co-solvents like PEG400 or Tween 80 in the final formulation can help maintain solubility.[11]

Q4: How should I store my ER Antagonist 5 stock solution in DMSO?

A4: According to vendor datasheets, ER Antagonist 5 in DMSO can be stored for up to 2 weeks at 4°C and for 6 months at -80°C.[12] For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation of the compound.[9][13] Store the aliquots at -20°C or -80°C, protected from light and moisture.[1][9]

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues with ER Antagonist 5.

Problem Potential Cause Recommended Solution Expected Outcome
Visible solid particles or cloudiness in the DMSO solution after initial mixing. 1. Concentration exceeds solubility limit.2. Insufficient mixing/sonication.3. Low-quality or wet DMSO.4. Low ambient temperature.1. Prepare a more dilute stock solution (e.g., try 5 mM if 10 mM is problematic).2. Vortex vigorously for 1-2 minutes. If particles remain, sonicate in a water bath for 10-15 minutes.[1]3. Use fresh, anhydrous, high-purity DMSO.[1][2]4. Gently warm the solution in a 37°C water bath for 5-10 minutes with intermittent vortexing.[1][2][3]The compound fully dissolves, resulting in a clear, particle-free solution.
Precipitation observed in the DMSO stock solution after storage (especially after freeze-thaw cycles). The compound has come out of solution at a lower temperature.1. Bring the vial to room temperature.2. Gently warm the solution in a 37°C water bath for 5-10 minutes.[3]3. Vortex or sonicate until the precipitate is fully redissolved.[3]4. Before use, visually inspect the solution to ensure all precipitate has dissolved.The precipitate redissolves, and the stock solution becomes clear again.
Precipitation occurs immediately upon diluting the DMSO stock into aqueous media (e.g., PBS, cell culture medium). The compound's solubility in the final aqueous solution is very low ("salting out").[1]1. Decrease the final concentration of ER Antagonist 5 in the aqueous medium.2. Make intermediate serial dilutions of the stock in pure DMSO before the final dilution into the aqueous medium.[1][5]3. Add the DMSO stock dropwise to the aqueous medium while vigorously stirring.[7]4. Pre-condition the aqueous medium with a small amount of DMSO before adding the compound stock.[5]A clear working solution is formed without any visible precipitate.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of ER Antagonist 5 in DMSO

Objective: To prepare a standard 10 mM stock solution of ER Antagonist 5 in high-purity DMSO.

Materials:

  • ER Antagonist 5 powder (MW: 464.52 g/mol )[12]

  • Anhydrous, high-purity DMSO (≥99.9%)

  • Calibrated analytical balance

  • Appropriate sterile vials (e.g., amber glass or polypropylene)

  • Calibrated micropipettes

  • Vortex mixer

  • Water bath sonicator (optional)

  • 37°C water bath (optional)

Procedure:

  • Calculation:

    • To prepare 1 mL of a 10 mM solution, you need 4.6452 mg of ER Antagonist 5.

    • Calculation: 1 mL * (1 L / 1000 mL) * (10 mmol / 1 L) * (464.52 g / 1 mol) * (1000 mg / 1 g) = 4.6452 mg.

  • Preparation:

    • Allow the vial of ER Antagonist 5 and the bottle of DMSO to come to room temperature.

    • Weigh the calculated amount of ER Antagonist 5 powder and carefully transfer it into a sterile vial.

  • Dissolution:

    • Add the calculated volume of anhydrous, high-purity DMSO to the vial.

    • Cap the vial tightly and vortex vigorously for 1-2 minutes.[1]

    • Visually inspect the solution against a light source. If undissolved particles are present, sonicate the vial in a water bath for 10-15 minutes.[1]

    • If dissolution is still incomplete, gently warm the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.[1][2]

  • Final Check and Storage:

    • Ensure the final solution is clear and free of any particulate matter.

    • For long-term storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.[1][9]

Protocol 2: Thermodynamic Solubility Assessment using the Shake-Flask Method

Objective: To determine the equilibrium solubility of ER Antagonist 5 in DMSO.

Materials:

  • ER Antagonist 5 powder

  • Anhydrous, high-purity DMSO

  • Multiple small vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Centrifuge with temperature control

  • Calibrated micropipettes

  • HPLC-UV or LC-MS system for quantification

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of ER Antagonist 5 (e.g., 2-5 mg) to a vial containing a known volume of DMSO (e.g., 1 mL). The goal is to have undissolved solid remaining.[14]

    • Prepare several replicate vials.

  • Equilibration:

    • Securely cap the vials and place them on an orbital shaker or use a magnetic stir bar.

    • Incubate at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[15]

  • Phase Separation:

    • After incubation, let the vials stand to allow the excess solid to settle.

    • Centrifuge the vials at high speed to pellet any remaining undissolved solid.

  • Quantification:

    • Carefully collect an aliquot of the clear supernatant.

    • Perform a serial dilution of the supernatant with DMSO.

    • Analyze the diluted samples using a validated HPLC-UV or LC-MS method.[14]

    • Prepare a calibration curve using known concentrations of ER Antagonist 5 to determine the concentration in the diluted samples.[14]

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated supernatant by multiplying the measured concentration by the dilution factor. This value represents the thermodynamic solubility.

Data Presentation

Table 1: Qualitative Solubility Descriptors

This table provides general terms for describing solubility.[16] Researchers should aim to determine where ER Antagonist 5 falls on this scale through experimentation.

TermApproximate Parts of Solvent for 1 Part of Solute
Very soluble< 1
Freely soluble1 - 10
Soluble10 - 30
Sparingly soluble30 - 100
Slightly soluble100 - 1,000
Very slightly soluble1,000 - 10,000
Practically insoluble> 10,000

Table 2: Template for Recording Experimental Solubility of ER Antagonist 5

Use this table to record your own experimental findings for ER Antagonist 5 solubility in various solvents.

Solvent Temperature (°C) Method Solubility (mg/mL) Solubility (mM) Observations
DMSO25Shake-FlaskEnter DataEnter Datae.g., Clear solution
DMSO37Shake-FlaskEnter DataEnter Datae.g., Clear solution
PBS (pH 7.4)25Shake-FlaskEnter DataEnter Datae.g., Precipitate observed
Cell Culture Medium37VisualEnter DataEnter Datae.g., Precipitate at >10 µM

Visualizations

G cluster_0 Troubleshooting Workflow for DMSO Dissolution start Start: ER Antagonist 5 not dissolving in DMSO check_conc Is concentration too high? start->check_conc check_dmso Is DMSO anhydrous and high-purity? check_conc->check_dmso No action_dilute Action: Prepare a more dilute solution check_conc->action_dilute Yes check_mixing Was mixing/sonication sufficient? check_dmso->check_mixing Yes action_dmso Action: Use fresh, high-purity DMSO check_dmso->action_dmso No action_mix Action: Vortex vigorously and/or sonicate for 10-15 min check_mixing->action_mix No action_heat Action: Gently warm to 37°C for 5-10 min check_mixing->action_heat Yes end_success Success: Clear Solution action_dilute->end_success action_dmso->end_success action_mix->end_success action_heat->end_success

Caption: Troubleshooting workflow for dissolving ER Antagonist 5 in DMSO.

G cluster_1 Workflow to Prevent Precipitation in Aqueous Media start Start: Prepare high-concentration stock in 100% DMSO step2 Option A: Make intermediate serial dilutions in 100% DMSO start->step2 alt_step2 Option B: Add DMSO stock dropwise directly to stirring aqueous medium start->alt_step2 step3 Dilute final DMSO solution into aqueous medium (with vigorous stirring) step2->step3 step4 Check for precipitation step3->step4 success Result: Clear working solution step4->success No fail Result: Precipitate forms step4->fail Yes alt_step2->step4 troubleshoot Troubleshoot: - Lower final concentration - Check final DMSO % fail->troubleshoot

Caption: Workflow to prevent precipitation when diluting DMSO stocks.

References

Technical Support Center: Estrogen Receptor (ER) Antagonist Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for estrogen receptor (er) antagonist assays. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and avoid false positives in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a false positive in an ER antagonist assay?

A false positive in this context is when a test compound incorrectly appears to be an ER antagonist.[1] This means the assay indicates the compound is blocking the action of estrogen, but the effect is not due to a true, specific interaction with the estrogen receptor.[2][3][4] Instead, the observed inhibition can be caused by other factors like cytotoxicity or assay interference.[2][3][4][5]

Q2: Why are ER antagonist assays prone to false positives?

Antagonist assays measure a decrease in signal, which can be caused by various events unrelated to true antagonism.[2] For example, a compound that kills the cells (cytotoxicity) will lead to a decrease in the reporter signal, mimicking an antagonist effect.[5] Similarly, compounds that interfere with the detection system, such as autofluorescent compounds in a luciferase-based assay, can also produce misleading results.[2]

Q3: What are the most common causes of false positives?

The most frequent culprits for false positives in ER antagonist assays are summarized in the table below.

Cause of False PositiveDescriptionRecommended Confirmatory Assay
Cytotoxicity The test compound is toxic to the cells, leading to cell death and a decrease in signal.[5]Cell viability assay (e.g., MTT, CellTiter-Glo®)[6][7]
Assay Interference The compound directly interferes with the assay's measurement system.Counter-screen with a different reporter system or a biochemical assay.
AutofluorescenceThe compound fluoresces at the same wavelength as the reporter, leading to inaccurate readings.Read plates on a spectrophotometer at the compound's absorbance wavelength.
Luciferase InhibitionThe compound directly inhibits the luciferase enzyme in reporter assays.[8]A cell-free luciferase inhibition assay.
Non-specific Inhibition The compound inhibits cellular processes downstream of the ER, not the receptor itself.Orthogonal assays that measure different endpoints of ER signaling.
Precipitation The compound precipitates out of solution at high concentrations, which can interfere with optical readings.Visual inspection of assay plates; solubility assays.
Changes in Media pH Acidic or basic compounds can alter the pH of the culture medium, affecting cell health and reporter activity.[2][3][4]Measure the pH of the assay medium after compound addition.

Q4: How can I distinguish a true ER antagonist from a false positive?

To confirm true ER antagonism, it is crucial to perform a series of validation experiments. A key strategy is to use two different concentrations of estradiol (B170435) in your antagonist assay.[2][3][4] A true competitive antagonist will show a clear, concentration-dependent shift in the estradiol dose-response curve. Additionally, employing orthogonal assays that measure different aspects of ER signaling is highly recommended.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your ER antagonist experiments.

Problem 1: My compound shows strong inhibition in the primary screen, but I suspect it's a false positive.

Possible Cause: The observed activity could be due to cytotoxicity, assay interference, or other non-specific effects.

Troubleshooting Workflow:

G A Initial Hit from Antagonist Screen B Perform Cell Viability Assay A->B C Is the compound cytotoxic at active concentrations? B->C D Likely False Positive due to Cytotoxicity C->D Yes E Perform Orthogonal Assay (e.g., Binding Assay) C->E No F Does the compound show activity? E->F G Potential True Antagonist F->G Yes H Likely False Positive due to other interference F->H No

Caption: Troubleshooting workflow for a suspected false positive.

Problem 2: My reporter gene assay results are inconsistent.

Possible Causes: Inconsistent cell seeding, variability in transfection efficiency, or issues with reagents.[9]

Solutions:

  • Cell Seeding: Ensure a homogenous cell suspension and use a multichannel pipette for even distribution.

  • Transfection: Optimize the DNA-to-reagent ratio and ensure the health of the cells before transfection.[9]

  • Reagents: Use fresh, properly stored reagents and consider batch-to-batch variability of serum.[9]

Problem 3: I'm observing a high background signal in my luciferase assay.

Possible Cause: High endogenous luciferase expression or issues with the assay plates.[10]

Solutions:

  • Reduce Incubation Time: Shorter incubation times before sample collection can lower background signals.[10]

  • Dilute Sample: If the signal is saturating, dilute the sample with lysis buffer or culture media.[10]

  • Plate Choice: Avoid using white plates, which can have high background phosphorescence. Black plates are generally recommended for luciferase assays.[10]

Experimental Protocols

ER Antagonist Reporter Gene Assay

This protocol is for a standard luciferase-based reporter gene assay to screen for ER antagonists.

Methodology:

  • Cell Culture: Co-transfect cells (e.g., MCF-7) with an ER expression vector and an estrogen response element (ERE)-luciferase reporter vector. Plate the transfected cells in a 96-well plate and allow them to attach overnight.[6]

  • Compound Treatment: For antagonist testing, co-treat the cells with a fixed concentration of estradiol (e.g., EC50) and varying concentrations of the test compound.[6] Include controls: vehicle only, estradiol only, and a known ER antagonist (e.g., Fulvestrant).[6]

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.[6]

  • Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Calculate the percent inhibition of the estradiol-induced signal for each concentration of the test compound.

G A Co-transfect cells with ER and ERE-Luc vectors B Plate cells in 96-well plate A->B C Co-treat with Estradiol and Test Compound B->C D Incubate for 24 hours C->D E Lyse cells and add luciferase substrate D->E F Measure luminescence E->F

Caption: Workflow for an ER antagonist reporter gene assay.

Cell Viability (MTT) Assay

This is a colorimetric assay to assess the cytotoxic potential of test compounds.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with the same concentrations of the test compound as used in the primary antagonist assay.

  • Incubation: Incubate for the same duration as the primary assay (e.g., 24-48 hours).[6]

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours.[6]

  • Solubilization: Solubilize the formazan (B1609692) crystals with DMSO or another suitable solvent.[6]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Signaling Pathways

Classical ER Signaling Pathway

The classical pathway involves estrogen binding to ER in the nucleus, leading to the transcription of target genes. Antagonists block this process.

G cluster_0 Cytoplasm cluster_1 Nucleus E2 Estradiol (E2) ER Estrogen Receptor (ER) E2->ER ER_E2 ER-E2 Complex ER->ER_E2 Dimer Dimerization ER_E2->Dimer ERE Estrogen Response Element (ERE) Dimer->ERE Transcription Gene Transcription ERE->Transcription Antagonist Antagonist Antagonist->ER blocks

Caption: Classical estrogen receptor signaling pathway.

References

"improving efficacy of Estrogen receptor antagonist 5 in vivo"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Estrogen Receptor Antagonist 5 (ERA5) in vivo.

Troubleshooting Guides

This section addresses specific issues that may arise during in vivo experiments with ERA5.

Problem Potential Cause Suggested Solution
Low Oral Bioavailability Poor aqueous solubility of ERA5.1. Particle Size Reduction: Decrease the particle size of the ERA5 compound to increase its surface area and dissolution rate. Techniques include micronization and nanosizing.[1][2][3]2. Formulation with Excipients: Utilize solubility-enhancing excipients. Options include creating solid dispersions with polymers, using surfactants, or forming complexes with cyclodextrins.[1][4][5]3. Lipid-Based Formulations: Formulate ERA5 in a self-emulsifying drug delivery system (SEDDS) or other lipid-based carriers to improve absorption.[3][5]
High first-pass metabolism.1. Co-administration with Inhibitors: Consider co-administering ERA5 with inhibitors of relevant metabolic enzymes (e.g., CYP3A4) if known. Note: This requires careful dose-finding studies to avoid toxicity.2. Prodrug Approach: Synthesize a prodrug of ERA5 that is less susceptible to first-pass metabolism and is converted to the active compound in vivo.[4]
High Variability in Efficacy Between Animals Inconsistent oral absorption due to formulation issues.1. Optimize Formulation: Ensure a homogenous and stable formulation. For suspensions, verify uniform particle size and prevent aggregation.2. Control Food Intake: Standardize the feeding schedule of experimental animals, as food can significantly impact the absorption of some oral drugs.[6]
Genetic variability in drug metabolism within the animal strain.1. Use of Inbred Strains: Employ well-characterized inbred animal strains to minimize genetic variability.2. Increase Sample Size: A larger number of animals per group can help to statistically account for individual variations.
Lack of Tumor Regression in Xenograft Models Insufficient drug exposure at the tumor site.1. Pharmacokinetic (PK) Analysis: Conduct a PK study to measure plasma and tumor concentrations of ERA5 to confirm adequate exposure.2. Dose Escalation Study: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and its corresponding efficacy.
Development of drug resistance.1. Combination Therapy: Combine ERA5 with other anti-cancer agents, such as CDK4/6 inhibitors, to target alternative signaling pathways and overcome resistance.[7][8]2. Investigate Resistance Mechanisms: Analyze tumor samples from non-responding animals to identify potential resistance mechanisms, such as mutations in the estrogen receptor.
Adverse Effects or Toxicity Off-target effects of ERA5.1. Dose Reduction: Lower the dose of ERA5 to a level that maintains efficacy while minimizing toxicity.2. Modified Dosing Schedule: Explore alternative dosing schedules (e.g., intermittent dosing) to reduce cumulative toxicity.
Formulation-related toxicity.1. Evaluate Excipient Safety: Ensure that all excipients used in the formulation are well-tolerated at the administered concentration.2. Alternative Formulation: Test a different formulation strategy to see if it reduces toxicity.

Frequently Asked Questions (FAQs)

1. What is the recommended starting dose for ERA5 in a mouse xenograft model?

The optimal starting dose depends on the specific cell line, animal model, and formulation. It is highly recommended to perform a dose-range-finding study to determine the most effective and well-tolerated dose. Preclinical studies of other potent oral ER antagonists, such as H3B-6545, may provide a useful reference point for initial dose selection.[9]

2. How can I improve the solubility of ERA5 for in vivo administration?

Poor solubility is a common challenge for many oral anticancer drugs.[6][10][11] Several formulation strategies can be employed to enhance the solubility and bioavailability of ERA5:

  • Particle Size Reduction: Techniques like micronization or nanosizing increase the surface-area-to-volume ratio, which can improve the dissolution rate.[1][2][3]

  • Solid Dispersions: Dispersing ERA5 in a polymer matrix can enhance solubility and dissolution.[1][5]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs like ERA5.[3][5]

  • Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins can increase the aqueous solubility of ERA5.[1]

3. Should ERA5 be administered in a fasted or fed state?

The effect of food on the absorption of ERA5 should be determined experimentally. A food-effect study is recommended to assess if co-administration with food enhances, decreases, or has no effect on bioavailability. This is a critical parameter for ensuring consistent drug exposure in your in vivo studies.

4. What are the potential mechanisms of resistance to ERA5?

Resistance to endocrine therapies can arise through various mechanisms, including:

  • Mutations in the estrogen receptor gene (ESR1) that lead to ligand-independent activation.

  • Upregulation of alternative signaling pathways that bypass the need for ER signaling.

  • Changes in the tumor microenvironment.

Combining ERA5 with inhibitors of other key pathways, such as CDK4/6 inhibitors, is a promising strategy to overcome or delay the onset of resistance.[7][8]

5. What biomarkers can be used to monitor the in vivo activity of ERA5?

Monitoring the pharmacodynamic effects of ERA5 can provide valuable insights into its mechanism of action and efficacy. Potential biomarkers include:

  • Downregulation of ER-target genes: Measure the mRNA or protein levels of known estrogen-responsive genes in tumor tissue.

  • Inhibition of tumor cell proliferation: Assess markers of cell proliferation, such as Ki-67, in tumor biopsies.

  • Induction of apoptosis: Measure markers of programmed cell death, such as cleaved caspase-3, in tumor tissue.[12]

  • ER Stress Biomarkers: As ER antagonists can induce stress in the endoplasmic reticulum, monitoring ER stress-related biomarkers may provide an indication of target engagement.[13][14][15]

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension of ERA5 for Oral Gavage

This protocol describes a method for preparing a nanosuspension of a poorly water-soluble compound like ERA5 to improve its oral bioavailability.

Materials:

  • This compound (ERA5)

  • Stabilizer solution (e.g., 1% w/v hydroxypropyl methylcellulose (B11928114) [HPMC] in sterile water)

  • High-pressure homogenizer or wet mill

  • Particle size analyzer

Procedure:

  • Prepare a coarse suspension of ERA5 in the stabilizer solution at the desired concentration.

  • Homogenize the suspension using a high-pressure homogenizer or a wet mill according to the manufacturer's instructions.

  • Monitor the particle size distribution of the suspension periodically using a particle size analyzer.

  • Continue the homogenization process until the desired mean particle size (typically in the range of 100-300 nm) is achieved.[2]

  • Store the resulting nanosuspension at 4°C and ensure it is well-dispersed before each administration.

Protocol 2: Evaluation of Tumor Growth Inhibition in a Xenograft Model

This protocol outlines a general procedure for assessing the in vivo efficacy of ERA5 in a mouse xenograft model.

Materials:

  • ER-positive breast cancer cells (e.g., MCF-7)

  • Immunocompromised mice (e.g., female athymic nude mice)

  • Matrigel

  • ERA5 formulation

  • Vehicle control

  • Calipers

Procedure:

  • Implant ER-positive breast cancer cells subcutaneously into the flank of the mice. For MCF-7 cells, co-injection with Matrigel is often required, and estrogen supplementation may be necessary to support initial tumor growth.

  • Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups (e.g., vehicle control, ERA5 low dose, ERA5 high dose).

  • Administer the ERA5 formulation or vehicle control orally (e.g., by gavage) according to the desired dosing schedule (e.g., daily).

  • Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight and general health of the animals throughout the study.

  • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., biomarker assessment).

Visualizations

experimental_workflow Experimental Workflow for In Vivo Efficacy Testing cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis cell_culture ER+ Cell Culture implantation Tumor Cell Implantation cell_culture->implantation growth Tumor Growth to Palpable Size implantation->growth randomization Randomization of Animals growth->randomization treatment Oral Administration of ERA5/Vehicle randomization->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring endpoint End of Study/Euthanasia monitoring->endpoint Pre-defined endpoint excision Tumor Excision endpoint->excision analysis PK/PD & Biomarker Analysis excision->analysis

Caption: Workflow for in vivo efficacy testing of ERA5.

signaling_pathway ERA5 Mechanism of Action and Combination Strategy cluster_er_pathway Estrogen Receptor Signaling cluster_cdk_pathway Cell Cycle Progression Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER binds ERE Estrogen Response Element ER->ERE binds to Gene Gene Transcription ERE->Gene activates Proliferation Cell Proliferation Gene->Proliferation CDK46 CDK4/6 Gene->CDK46 upregulates Cyclin D Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F releases S_Phase S-Phase Entry E2F->S_Phase promotes ERA5 Estrogen Receptor Antagonist 5 ERA5->ER blocks CDK46i CDK4/6 Inhibitor CDK46i->CDK46 inhibits

Caption: ERA5 action and potential combination with a CDK4/6 inhibitor.

References

Technical Support Center: Overcoming Resistance to Estrogen Receptor Antagonist 5

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center is designed for researchers, scientists, and drug development professionals working with Estrogen Receptor Antagonist 5 (Catalog No. HY-144204), a potent antagonist of the Estrogen Receptor (ER).[1] This compound, identified in patent WO2017174757A1 as a tetrahydroisoquinoline estrogen receptor modulator, is a valuable tool for investigating ER signaling and its role in diseases such as metastatic breast cancer.[1] As with other estrogen receptor antagonists, acquired resistance is a significant challenge in experimental models and clinical settings. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and overcome common issues related to resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent antagonist of the Estrogen Receptor.[1] Like other selective estrogen receptor degraders (SERDs), it likely acts as a competitive inhibitor of estrogen binding to the ER and induces a conformational change in the receptor that marks it for proteasomal degradation.[2] This ablation of the ER protein effectively blocks both estrogen-dependent and -independent signaling pathways driven by the receptor.[3]

Q2: My ER-positive cancer cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?

A2: Acquired resistance to ER antagonists is a multifaceted issue. The primary mechanisms include:

  • Mutations in the ESR1 gene: These mutations, often found in the ligand-binding domain, can lead to constitutive, ligand-independent activation of the estrogen receptor, rendering antagonists less effective.[2][4]

  • Upregulation of bypass signaling pathways: Cancer cells can activate alternative growth and survival pathways to circumvent the ER blockade. The most common include the PI3K/AKT/mTOR and MAPK/ERK pathways.[5][6]

  • Cell cycle dysregulation: Overexpression or activation of cyclin-dependent kinases (CDK4/6) and their partner, Cyclin D1, can drive cell proliferation independently of ER signaling.[5]

  • Epigenetic modifications: Changes in DNA methylation or histone acetylation can lead to the silencing of the ESR1 gene, resulting in a loss of the therapeutic target.[2][7]

  • Altered expression of ER isoforms: Increased expression of ERα36, a variant of the estrogen receptor, has been linked to tamoxifen (B1202) resistance and may contribute to resistance to other antagonists.[3]

Q3: What are the initial troubleshooting steps if I observe resistance in my cell culture experiments?

A3: If you suspect resistance in your cell lines, consider the following initial steps:

  • Confirm drug potency: Ensure that your stock of this compound is not degraded. Prepare a fresh stock and repeat the experiment.

  • Verify cell line identity and purity: Perform cell line authentication to rule out contamination or misidentification.

  • Assess ER expression: Use Western blotting or qPCR to confirm that your "ER-positive" cell line still expresses the estrogen receptor. A loss of ER expression is a known mechanism of resistance.[7]

  • Sequence the ESR1 gene: Check for the presence of activating mutations in the ligand-binding domain of the ESR1 gene in your resistant cells compared to the parental, sensitive cells.

Q4: Are there established biomarkers that can predict resistance to ER antagonists?

A4: Yes, several biomarkers are under investigation. The most established is the presence of ESR1 mutations, which are frequently detected in patients who have developed resistance to aromatase inhibitors.[8] Additionally, alterations in the PI3K/AKT/mTOR pathway, such as PIK3CA mutations or loss of PTEN, are associated with a poorer response to endocrine therapy and may predict the efficacy of combination therapies with PI3K inhibitors.[9]

Troubleshooting Guides

Problem 1: Gradual loss of growth inhibition in ER-positive breast cancer cell lines (e.g., MCF-7, T-47D) treated with this compound.
Potential Cause Troubleshooting/Verification Steps Recommended Solution
Development of ESR1 mutations 1. Isolate genomic DNA from both parental and resistant cell lines. 2. Perform Sanger or next-generation sequencing of the ESR1 ligand-binding domain.Consider switching to a next-generation oral SERD that has shown efficacy against ESR1-mutant tumors, or explore combination therapies.[10]
Activation of the PI3K/AKT/mTOR pathway 1. Perform Western blot analysis for phosphorylated (activated) forms of AKT and S6 ribosomal protein. 2. Compare levels in parental vs. resistant cells, with and without treatment.Combine this compound with a PI3K, AKT, or mTOR inhibitor (e.g., alpelisib, capivasertib, everolimus).
Upregulation of CDK4/6 activity 1. Analyze the expression of Cyclin D1 and CDK6 via Western blot or qPCR. 2. Perform cell cycle analysis by flow cytometry to check for a reduced G1 arrest.Combine this compound with a CDK4/6 inhibitor (e.g., palbociclib, ribociclib, abemaciclib).
Problem 2: Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo).
Potential Cause Troubleshooting/Verification Steps Recommended Solution
Suboptimal cell seeding density 1. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.Ensure cells are in the logarithmic growth phase at the time of treatment and that the assay is read before cells become confluent.
Inaccurate drug concentration 1. Verify the concentration of your stock solution. 2. Perform serial dilutions carefully and use fresh dilutions for each experiment.Use a calibrated pipette and high-quality reagents.
Assay interference 1. Run a control with media and the drug alone to check for any background signal.If interference is detected, consider using an alternative viability assay that relies on a different detection method.

Quantitative Data Summary

The following tables summarize clinical trial data for therapies designed to overcome resistance to endocrine therapies in ER-positive, HER2-negative metastatic breast cancer.

Table 1: Efficacy of Combination Therapies in Endocrine-Resistant ER+/HER2- Metastatic Breast Cancer

Clinical Trial Therapeutic Combination Patient Population Median Progression-Free Survival (PFS) Hazard Ratio (HR)
CAPItello-291 Capivasertib (AKT inhibitor) + FulvestrantPIK3CA/AKT1/PTEN-altered, previously treated with CDK4/6i5.5 months0.59[1]
EMERALD Elacestrant (oral SERD) vs. Standard of Care (SOC)ESR1-mutated, previously treated with ET + CDK4/6i (≥12 months)8.6 months vs. 1.9 months0.41[1]
VIKTORIA-1 (Ongoing) Gedatolisib (dual PI3K-mTOR inhibitor) + Palbociclib + FulvestrantPost-CDK4/6i + ET failureObjective Response Rate: 56%N/A[1]
ELEVATE/ELECTRA Elacestrant + AbemaciclibPreviously treated with ET and CDK4/6i8.6 months (all patients)N/A[1]

Detailed Experimental Protocols

Protocol 1: Generation of a Resistant Cell Line Model

This protocol describes a method for generating a cell line with acquired resistance to this compound through chronic exposure.

  • Cell Culture: Culture an ER-positive breast cancer cell line (e.g., MCF-7) in its recommended growth medium.

  • Initial Exposure: Begin by treating the cells with this compound at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).

  • Dose Escalation: Once the cells have resumed a normal growth rate, gradually increase the concentration of the antagonist. This is typically done by doubling the concentration with each passage, allowing the cells to adapt.

  • Maintenance: Continue this process until the cells can proliferate in a high concentration of the antagonist (e.g., 100 nM).

  • Resistant Clone Selection: At this point, you can either maintain a polyclonal resistant population or isolate single-cell clones through limiting dilution.

  • Characterization: Regularly characterize the resistant cell line by confirming its IC50 to the antagonist and comparing it to the parental cell line. Also, investigate the underlying resistance mechanisms using the techniques described in the troubleshooting section.

Protocol 2: Western Blot Analysis of Signaling Pathways

This protocol outlines the steps to assess the activation of key signaling pathways like PI3K/AKT and MAPK/ERK.

  • Cell Lysis: Treat parental and resistant cells with this compound for a specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., AKT, ERK, S6K) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HSP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.

Visualizations

Signaling_Pathways_in_ER_Antagonist_Resistance cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (e.g., HER2, FGFR) PI3K PI3K RTK->PI3K Activates RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ER Estrogen Receptor (ER) CyclinD1 Cyclin D1 ER->CyclinD1 Regulates ESR1 ESR1 Gene (Potential Mutation) ER->ESR1 Encoded by Antagonist ER Antagonist 5 Antagonist->ER Inhibits & Degrades CDK46 CDK4/6 CDK46->Proliferation Drives G1/S Transition CyclinD1->CDK46 Activates ESR1->ER

Caption: Key signaling pathways implicated in resistance to ER antagonists.

Workflow_Resistant_Cell_Line start Start with Parental ER+ Cell Line treat_low Chronic treatment with low-dose ER Antagonist 5 (IC20) start->treat_low culture Culture until growth rate recovers treat_low->culture increase_dose Increase drug concentration culture->increase_dose repeat_loop Repeat culture and dose escalation increase_dose->repeat_loop repeat_loop->culture Continue high_dose Cells proliferate in high drug concentration (e.g., 100 nM) repeat_loop->high_dose Resistance Achieved characterize Characterize Resistant Cell Line high_dose->characterize end Resistant Model Established characterize->end

Caption: Workflow for generating a resistant cell line model.

Troubleshooting_Logic start Reduced sensitivity to ER Antagonist 5 observed q1 Is ER protein still expressed? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are there mutations in the ESR1 gene? a1_yes->q2 res_no_er Resistance due to target loss (ER silencing) a1_no->res_no_er a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No res_esr1_mut Resistance due to constitutive ER activation a2_yes->res_esr1_mut q3 Is there upregulation of bypass pathways (p-AKT, p-ERK)? a2_no->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No res_bypass Resistance due to signaling pathway activation a3_yes->res_bypass other Investigate other mechanisms (e.g., cell cycle dysregulation, drug efflux pumps) a3_no->other

Caption: Troubleshooting logic for investigating resistance mechanisms.

References

Technical Support Center: Estrogen Receptor Antagonist 5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the non-specific binding of Estrogen Receptor Antagonist 5.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a potent antagonist of the Estrogen Receptor (ER). It is a research compound with the potential for investigation into metastatic diseases.[1][2] Its chemical formula is C25H31F3N2O3.[3] Structurally, it belongs to the tetrahydroisoquinoline series of estrogen receptor modulators.[4][5][6][7][8]

Q2: What is non-specific binding and why is it a concern with this compound?

Non-specific binding refers to the binding of this compound to molecules or surfaces other than the intended target, the Estrogen Receptor.[9][10] This can include binding to other proteins, lipids, assay tubes, and filter membranes.[9] High non-specific binding can lead to inaccurate experimental results by obscuring the true specific binding signal, resulting in an overestimation of the antagonist's binding affinity and incorrect interpretation of its biological effects.

Q3: What are the common causes of high non-specific binding in assays with this compound?

Several factors can contribute to high non-specific binding:

  • Hydrophobic Interactions: The chemical nature of this compound, a tetrahydroisoquinoline derivative, may lead to hydrophobic interactions with plasticware and other assay components.[9]

  • Inadequate Blocking: Insufficient blocking of non-target sites on membranes, plates, or beads can leave them available for non-specific adsorption.[11]

  • Suboptimal Assay Conditions: Incorrect buffer pH, ionic strength, or temperature can influence the charge and conformation of both the antagonist and the receptor, promoting non-specific interactions.[12]

  • Ligand Concentration: Using too high a concentration of a labeled competitor ligand in binding assays can increase non-specific binding.

  • Contaminants: Impurities in the receptor preparation or other reagents can provide additional sites for non-specific interactions.

Troubleshooting Guides

Issue: High Background Signal in Binding Assays

High background signal is a common indicator of significant non-specific binding. The following steps can help troubleshoot and mitigate this issue.

Potential Cause Recommended Solution Expected Outcome
Inadequate Blocking Optimize the concentration of the blocking agent (e.g., Bovine Serum Albumin - BSA). Test a range from 0.1% to 5% BSA. Consider alternative blocking agents like casein or non-fat dry milk.[11]Reduced binding of the antagonist to the assay plate or filter, lowering background signal.
Suboptimal Buffer Conditions Adjust the pH and ionic strength of the assay buffer. An increase in salt concentration (e.g., NaCl) can reduce electrostatic interactions.[12]Minimized non-specific binding by altering the charge interactions between the antagonist and other surfaces.
Hydrophobic Interactions with Assay Plastics Add a non-ionic detergent, such as Tween-20 (0.01% to 0.1%), to the assay and wash buffers.[13] Consider using low-binding microplates.Reduced sticking of the antagonist to plastic surfaces, thereby decreasing the background signal.
Inefficient Washing Increase the number of wash steps and the volume of wash buffer. Ensure the wash buffer is at the optimal temperature (often ice-cold) to minimize dissociation of specifically bound ligand while removing non-specifically bound ligand.[11]More effective removal of unbound and non-specifically bound antagonist, leading to a cleaner signal.
Radioligand Issues (in competitive assays) If using a radiolabeled ligand to compete with this compound, ensure its purity and specific activity. Lowering the radioligand concentration to at or below the Kd can also help.[14]A lower concentration of radioligand reduces the potential for it to bind to low-affinity, non-specific sites.
Issue: Poor Reproducibility Between Experiments

Inconsistent results can often be traced back to variations in experimental setup and execution.

Potential Cause Recommended Solution Expected Outcome
Inconsistent Reagent Preparation Prepare large batches of buffers and stock solutions to be used across multiple experiments. Aliquot and store appropriately.Minimized variability in reagent concentration and composition, leading to more consistent results.
Variable Incubation Times and Temperatures Strictly adhere to a standardized protocol with consistent incubation times and temperatures. Use calibrated equipment.Ensures that the binding reaction reaches equilibrium consistently across experiments.
Cell or Tissue Preparation Variability Standardize the protocol for preparing cell lysates or tissue homogenates. Use protease inhibitors to prevent receptor degradation.Consistent receptor concentration and integrity, leading to more reliable binding data.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for this compound

This protocol is designed to determine the binding affinity (Ki) of this compound for the estrogen receptor by measuring its ability to compete with a radiolabeled ligand (e.g., ³H-Estradiol).

Materials:

  • This compound

  • ³H-Estradiol

  • Rat uterine cytosol or recombinant human ERα

  • Assay Buffer (TEDG): 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4[15]

  • Wash Buffer: Ice-cold Assay Buffer

  • Unlabeled Estradiol (B170435) (for determining non-specific binding)

  • Scintillation fluid

  • 96-well filter plates

  • Cell harvester

  • Scintillation counter

Procedure:

  • Prepare Reagents: Prepare serial dilutions of this compound and unlabeled estradiol in Assay Buffer. Prepare a working solution of ³H-Estradiol (e.g., 0.5-1.0 nM) in Assay Buffer.[15]

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Assay Buffer, ³H-Estradiol, and receptor preparation.

    • Non-Specific Binding: A high concentration of unlabeled estradiol (e.g., 1000-fold excess over ³H-Estradiol), ³H-Estradiol, and receptor preparation.[14]

    • Competitive Binding: Serial dilutions of this compound, ³H-Estradiol, and receptor preparation.

  • Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

  • Harvesting: Rapidly transfer the contents of the assay plate to a filter plate using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Example Data:

Condition Mean CPM Std. Dev.
Total Binding15,000500
Non-Specific Binding1,500150
Specific Binding13,500522
ERA5 (1 nM)12,500450
ERA5 (10 nM)8,000300
ERA5 (100 nM)3,000200
ERA5 (1 µM)1,600160

Visualizations

Estrogen Receptor Signaling Pathway

EstrogenReceptorSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estrogen (E2) ER_mem Membrane ER E2->ER_mem Non-Genomic ER_cyto Cytoplasmic ER E2->ER_cyto Genomic ERA5 Estrogen Receptor Antagonist 5 ERA5->ER_cyto Antagonism ER_nuc Nuclear ER ERA5->ER_nuc Antagonism PI3K PI3K/Akt Pathway ER_mem->PI3K MAPK MAPK Pathway ER_mem->MAPK ER_cyto->ER_nuc Translocation Cell_Survival Cell Survival & Proliferation PI3K->Cell_Survival MAPK->Cell_Survival ERE Estrogen Response Element (ERE) ER_nuc->ERE Binding Gene_Transcription Gene Transcription ERE->Gene_Transcription Activation

Caption: Overview of genomic and non-genomic estrogen receptor signaling pathways and the antagonistic action of this compound.

Experimental Workflow for Competitive Binding Assay

CompetitiveBindingWorkflow start Start prep_reagents Prepare Reagents: - Serial dilutions of ERA5 - Radiolabeled Ligand - Receptor Preparation start->prep_reagents setup_assay Set up Assay Plate: - Total Binding - Non-Specific Binding - Competitive Binding prep_reagents->setup_assay incubation Incubate to Equilibrium setup_assay->incubation harvest Harvest onto Filter Plate incubation->harvest wash Wash to Remove Unbound Ligand harvest->wash count Scintillation Counting wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Caption: Step-by-step workflow for a competitive radioligand binding assay to determine the affinity of this compound.

Troubleshooting Logic for High Non-Specific Binding

References

Technical Support Center: Investigating Off-Target Effects of ER Antagonist 5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ER Antagonist 5 (also known as compound 165 from patent WO2017174757A1). This resource is designed for researchers, scientists, and drug development professionals to navigate the investigation of potential off-target effects of this potent estrogen receptor (ER) antagonist. The following troubleshooting guides and frequently asked questions (FAQs) will address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of ER Antagonist 5?

A1: As a relatively novel compound, comprehensive public data on the specific off-target profile of ER Antagonist 5 is limited. However, based on the off-target profiles of other non-steroidal ER antagonists, potential unintended interactions with other signaling proteins should be experimentally investigated. One commonly reported off-target for selective estrogen receptor modulators (SERMs) is the G protein-coupled estrogen receptor (GPR30), which can mediate cellular signaling independently of the nuclear estrogen receptors.[1]

Q2: My cellular phenotype observed with ER Antagonist 5 treatment does not align with known ER signaling pathways. What could be the cause?

A2: This discrepancy could be due to several factors. Firstly, ER Antagonist 5 might be interacting with one or more off-target proteins, leading to the observed phenotype. Secondly, the cellular context, including the expression levels of co-regulators and other signaling molecules, can influence the downstream effects of ER antagonism.[2][3] It is crucial to perform comprehensive off-target profiling to deconvolve these effects.

Q3: How can I confirm direct target engagement of ER Antagonist 5 with the estrogen receptor in my cellular model?

A3: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment. This method relies on the principle that a protein's thermal stability increases upon ligand binding. A shift in the melting curve of the estrogen receptor to a higher temperature in the presence of ER Antagonist 5 would indicate direct target engagement.

Q4: What are the initial steps to identify potential off-target kinases for ER Antagonist 5?

A4: A broad-spectrum kinase profiling assay is the recommended first step. These assays typically screen the compound against a large panel of purified kinases to identify any unintended inhibitory activity. This will provide a selectivity profile and highlight any kinases that are inhibited by ER Antagonist 5.

Troubleshooting Guides

Guide 1: Unexpected Results in a Kinase Profiling Assay

Issue: You observe significant inhibition of one or more kinases in a profiling screen for ER Antagonist 5.

  • Possible Cause 1: Promiscuous Inhibition.

    • Troubleshooting Step: Review the chemical structure of ER Antagonist 5. Certain structural motifs can be associated with non-specific binding to kinase ATP pockets.

    • Next Step: Perform dose-response studies for the identified off-target kinases to determine the IC50 values. This will quantify the potency of the off-target inhibition.

  • Possible Cause 2: Assay Interference.

    • Troubleshooting Step: Evaluate the assay format. Some compounds can interfere with the detection method (e.g., fluorescence or luminescence) of certain kinase assays.

    • Next Step: Use an orthogonal assay with a different detection principle to validate the initial findings.

Guide 2: Inconsistent or Noisy Data in a Cellular Thermal Shift Assay (CETSA)

Issue: You are unable to obtain a clear thermal shift for the estrogen receptor with ER Antagonist 5 treatment.

  • Possible Cause 1: Insufficient Compound Concentration or Cell Permeability.

    • Troubleshooting Step: Increase the concentration of ER Antagonist 5. Ensure the compound is soluble and stable in the cell culture medium.

    • Next Step: If results are still unclear, consider performing the CETSA with cell lysates to bypass issues of cell permeability.

  • Possible Cause 2: Low Abundance of the Target Protein.

    • Troubleshooting Step: Confirm the expression level of the estrogen receptor in your cell line using Western blotting or qPCR.

    • Next Step: If expression is low, consider using a cell line known to have higher ER expression or overexpressing the receptor.

  • Possible Cause 3: Suboptimal Heating Conditions.

    • Troubleshooting Step: Optimize the temperature range and duration of the heat shock. The optimal conditions can vary between cell lines and target proteins.

    • Next Step: Perform a temperature gradient to determine the precise melting temperature of the estrogen receptor in your specific cellular context.

Quantitative Data Summary

The following tables present hypothetical, yet plausible, data based on the types of results you would expect from off-target investigation assays for an ER antagonist.

Table 1: Kinase Selectivity Profile of ER Antagonist 5 (Hypothetical Data)

Kinase TargetIC50 (nM)Fold Selectivity vs. ERα
ERα (On-Target) 5 1
Off-Target Kinase A1,200240
Off-Target Kinase B>10,000>2,000
Off-Target Kinase C5,5001,100
Off-Target Kinase D>10,000>2,000

This table illustrates a favorable selectivity profile, where the compound is significantly more potent against its intended target.

Table 2: Cellular Thermal Shift Assay (CETSA) Data for ER Antagonist 5 (Hypothetical Data)

TreatmentMelting Temperature (Tm) of ERα (°C)Thermal Shift (ΔTm) (°C)
Vehicle (DMSO)48.5-
ER Antagonist 5 (1 µM)52.3+3.8
ER Antagonist 5 (10 µM)54.1+5.6

This table demonstrates a dose-dependent thermal stabilization of ERα by ER Antagonist 5, confirming target engagement in a cellular context.

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling

Objective: To determine the selectivity of ER Antagonist 5 against a panel of human kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of ER Antagonist 5 in DMSO. Serially dilute the compound to the desired concentrations for the assay.

  • Kinase Reaction: In a microplate, combine the individual purified kinases, a suitable substrate, and ATP.

  • Inhibitor Addition: Add the diluted ER Antagonist 5 or vehicle control (DMSO) to the kinase reaction mixtures.

  • Incubation: Incubate the plates at the optimal temperature and time for the specific kinase assays.

  • Detection: Measure the kinase activity using a suitable detection method (e.g., radiometric, fluorescent, or luminescent readout).

  • Data Analysis: Calculate the percentage of inhibition for each kinase at each concentration of ER Antagonist 5. Determine the IC50 values by fitting the data to a dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of ER Antagonist 5 to the estrogen receptor in intact cells.

Methodology:

  • Cell Treatment: Culture cells to the desired confluency and treat with ER Antagonist 5 or vehicle control (DMSO) for a specified time.

  • Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures for a fixed duration.

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or sonication.

  • Separation: Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).

  • Protein Quantification: Collect the supernatant and determine the protein concentration.

  • Western Blotting: Analyze the amount of soluble estrogen receptor in each sample by SDS-PAGE and Western blotting using a specific anti-ERα antibody.

  • Data Analysis: Quantify the band intensities and plot the amount of soluble ERα as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of ER Antagonist 5 indicates target engagement.

Visualizations

Experimental_Workflow_for_Off_Target_Investigation cluster_in_vitro In Vitro Screening cluster_cellular Cellular Assays Kinase_Profiling Kinase Profiling Assay (Broad Panel Screen) Dose_Response Dose-Response Assay (for identified hits) Kinase_Profiling->Dose_Response Identified Hits IC50_Determination IC50 Value Determination Dose_Response->IC50_Determination CETSA Cellular Thermal Shift Assay (Target Engagement) Phenotypic_Assay Phenotypic/Functional Assay (e.g., Proliferation, Reporter Gene) Pathway_Analysis Downstream Pathway Analysis (Western Blot, qPCR) Phenotypic_Assay->Pathway_Analysis Confirm Mechanism ER_Antagonist_5 ER Antagonist 5 ER_Antagonist_5->Kinase_Profiling Test Compound ER_Antagonist_5->CETSA Test Compound ER_Antagonist_5->Phenotypic_Assay Test Compound

Caption: Workflow for investigating the off-target effects of ER Antagonist 5.

Estrogen_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds & Activates ERE Estrogen Response Element (ERE) ER->ERE Binds to DNA ER_Antagonist_5 ER Antagonist 5 ER_Antagonist_5->ER Binds & Inhibits Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Troubleshooting_Logic_Tree Start Unexpected Phenotype with ER Antagonist 5 Check_On_Target Confirm On-Target ER Engagement? Start->Check_On_Target Perform_CETSA Perform CETSA Check_On_Target->Perform_CETSA No Investigate_Off_Target Investigate Off-Target Effects Check_On_Target->Investigate_Off_Target Yes Conclusion_On_Target Phenotype is likely a non-canonical on-target effect Perform_CETSA->Conclusion_On_Target Positive Result Kinase_Screen Perform Kinase Profiling Investigate_Off_Target->Kinase_Screen Yes Other_Screens Consider Other Off-Target Screens (e.g., Receptorome) Kinase_Screen->Other_Screens No Hits Pathway_Deconvolution Pathway Deconvolution (e.g., with specific inhibitors) Kinase_Screen->Pathway_Deconvolution Hits Found Conclusion_Off_Target Phenotype is likely due to identified off-target(s) Pathway_Deconvolution->Conclusion_Off_Target

References

Technical Support Center: Protocol Refinement for ER Antagonist 5 Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their protocols for Estrogen Receptor (ER) antagonist 5 binding studies.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Radioligand Binding Assays

Issue: High Non-specific Binding (NSB)

  • Q1: My non-specific binding is greater than 30% of the total binding. What are the likely causes and how can I reduce it?

    • A1: High non-specific binding can obscure your specific binding signal.[1] Consider the following troubleshooting steps:

      • Radioligand Concentration: Using too high a concentration of the radioligand can lead to increased NSB. Try reducing the radioligand concentration to at or below the dissociation constant (Kd).[1]

      • Inadequate Blocking: The blocking agent in your assay buffer may be insufficient. Bovine Serum Albumin (BSA) is commonly used to coat surfaces and reduce non-specific interactions. Consider optimizing the BSA concentration (e.g., 0.1% to 5%).[2]

      • Inefficient Washing: Unbound and non-specifically bound radioligand may not be effectively removed. Increase the number and/or volume of wash steps with ice-cold wash buffer.[2]

      • Hydrophobicity of Ligand: Highly hydrophobic radioligands tend to exhibit higher non-specific binding.[1] If possible, consider a more hydrophilic alternative or modify the buffer with a low concentration of a mild detergent.

      • Filter Binding: The radioligand may be binding to the filter paper itself. Pre-soaking filters in a solution like 0.3% polyethyleneimine (PEI) can help reduce this.[2]

Issue: Low or No Specific Binding

  • Q2: I am observing very low or no specific binding in my assay. What could be the problem?

    • A2: A lack of specific binding can be due to several factors related to your reagents and protocol:

      • Receptor Integrity: The estrogen receptor preparation may be degraded or inactive. Ensure proper storage and handling of your receptor source (e.g., uterine cytosol or purified protein).[3] Quality control checks like a Western blot can confirm receptor presence.

      • Radioligand Quality: The radioligand may have degraded. Check the expiration date and ensure it has been stored correctly, protected from light and at the appropriate temperature.

      • Incorrect Buffer Conditions: The pH and ionic strength of your binding buffer are critical for receptor stability and ligand binding. Optimize these parameters for your specific ER isoform.

      • Insufficient Incubation Time: The binding reaction may not have reached equilibrium. Determine the optimal incubation time by performing a time-course experiment.

Issue: Inconsistent Results Between Experiments

  • Q3: I am getting significant variability in my results from one experiment to the next. How can I improve reproducibility?

    • A3: Consistency is key for reliable binding data. Here are some areas to focus on:

      • Reagent Preparation: Prepare fresh buffers and reagent dilutions for each experiment. Avoid repeated freeze-thaw cycles of your receptor preparation and radioligand.[3]

      • Pipetting Accuracy: Ensure your pipettes are calibrated and use precise pipetting techniques, especially when preparing serial dilutions.

      • Temperature Control: Maintain a constant temperature throughout the incubation and washing steps. Fluctuations can affect binding kinetics.

      • Standardized Protocol: Adhere strictly to a detailed, written protocol for every experiment to minimize procedural drift.

Fluorescence Polarization (FP) Assays

Issue: Low FP Signal or Small Assay Window

  • Q1: The change in millipolarization (mP) between my bound and free tracer is very small. How can I improve my assay window?

    • A1: A small assay window limits the sensitivity of your FP assay. Consider these optimization strategies:

      • Tracer Concentration: Use the lowest concentration of your fluorescent tracer that gives a robust signal (at least 3-fold above background).[4]

      • Receptor Concentration: Titrate your ER concentration to find the optimal level that results in a significant shift in polarization upon tracer binding.

      • Fluorophore Choice: The fluorophore itself can impact the polarization window. Fluorophores like fluorescein (B123965) and TAMRA are commonly used successfully in FP assays.[5]

      • Buffer Composition: Components in your assay buffer could be interfering with the assay. For instance, some buffers can be autofluorescent.[5] Test different buffer compositions to minimize background signal. Adding a non-ionic detergent like Tween 20 (e.g., 0.01%) can sometimes reduce non-specific binding and improve the signal.[6]

Issue: High Background Fluorescence

  • Q2: I am observing high fluorescence signal from my buffer or wells without any tracer. What can I do?

    • A2: High background can be caused by several factors:

      • Contaminated Buffer: Your buffer may contain a fluorescent contaminant. Prepare fresh buffer with high-purity reagents.[5]

      • Plate Selection: Use black, non-binding microplates to minimize background fluorescence and prevent the tracer from sticking to the well surface.[4][7]

      • Compound Interference: If you are screening compounds, they may be autofluorescent at the excitation and emission wavelengths you are using. Always run a control with the compound alone to check for interference.

Surface Plasmon Resonance (SPR)

Issue: Poor Quality Sensorgrams

  • Q1: My SPR sensorgrams are noisy or show significant drift. How can I improve the data quality?

    • A1: High-quality sensorgrams are essential for accurate kinetic analysis.[8] Here are some tips for improvement:

      • Buffer Matching: Ensure the running buffer and the sample buffer are identical. Mismatches in buffer composition can cause bulk refractive index shifts that obscure the binding signal.

      • Surface Chemistry: The choice of sensor chip and immobilization strategy is critical. For His-tagged ER, a nickel-NTA chip can be effective.[9]

      • Flow Rate: Optimize the flow rate to minimize mass transport limitations, which can distort the kinetic parameters.[8]

      • Regeneration Conditions: If you are running multiple cycles, ensure your regeneration solution effectively removes the bound analyte without damaging the immobilized receptor.

Frequently Asked Questions (FAQs)

  • Q1: What is the purpose of a competitive binding assay?

    • A1: A competitive binding assay is used to determine the relative binding affinity of a test compound (unlabeled antagonist) for a receptor by measuring its ability to compete with a labeled ligand (e.g., a radiolabeled agonist or antagonist) for binding to that receptor.[3] The output is typically an IC50 value, which can be converted to a Ki (inhibition constant).[10]

  • Q2: How do I choose the right concentration of radiolabeled ligand for my competitive binding assay?

    • A2: The concentration of the radiolabeled ligand should ideally be at or below its Kd value for the receptor.[11] This ensures that the assay is sensitive to competition from your test compound.

  • Q3: What is the difference between an ER antagonist and a Selective Estrogen Receptor Modulator (SERM)?

    • A3: An ER antagonist, in the context of pure antagonists, blocks the receptor's activity in all tissues. A SERM can act as an antagonist in some tissues (like the breast) and an agonist in others (like the bone).

  • Q4: Can I use SPR to screen for ER antagonists?

    • A4: Yes, SPR is a powerful, label-free technique for screening and characterizing ligand-receptor interactions in real-time.[12] It can provide kinetic data (association and dissociation rates) in addition to affinity data, which can be valuable for lead optimization.[9][10]

  • Q5: What are some common controls to include in an ER antagonist binding study?

    • A5: Essential controls include:

      • Total binding: Labeled ligand + receptor.

      • Non-specific binding: Labeled ligand + receptor + a high concentration of an unlabeled ligand to saturate the specific binding sites.[8]

      • Positive control antagonist: A known ER antagonist (e.g., fulvestrant) to validate assay performance.

      • Negative control compound: A compound known not to bind to the ER.

Data Presentation

Table 1: Typical Binding Affinities of Estrogen Receptor Ligands

CompoundLigand TypeReceptorBinding Affinity (Kd or Ki)Reference
17β-EstradiolAgonistERα0.05 - 0.1 nM[3]
TamoxifenSERMERα~1-5 nM[9]
Fulvestrant (ICI 182,780)AntagonistERα~0.1-1 nM
PrasteroneAgonistER0.2 - 5.4 µM[10]

Table 2: Recommended Starting Conditions for a Radioligand Competitive Binding Assay

ParameterRecommended ConditionSource
Receptor SourceRat Uterine Cytosol[3]
Protein Concentration50 - 100 µg per tube[3]
Radioligand[3H]-Estradiol[3]
Radioligand Concentration0.5 - 1.0 nM[3]
Incubation Temperature4°C
Incubation Time16 - 20 hours
Assay Buffer (TEDG)10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4[3]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay using Rat Uterine Cytosol

This protocol is adapted from the National Toxicology Program's guidelines for determining the relative binding affinities of chemicals for the estrogen receptor.[3]

1. Preparation of Rat Uterine Cytosol: a. Use uteri from female rats ovariectomized 7-10 days prior to the experiment.[3] b. Homogenize the uteri in ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[3] c. Perform a low-speed centrifugation (e.g., 2,500 x g for 10 min at 4°C) to pellet the nuclear fraction.[3] d. Transfer the supernatant to an ultracentrifuge and spin at 105,000 x g for 60 min at 4°C.[3] e. The resulting supernatant is the uterine cytosol containing the estrogen receptors. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.[3]

2. Competitive Binding Assay: a. In triplicate, set up assay tubes containing:

  • A constant concentration of [3H]-Estradiol (e.g., 0.5 - 1.0 nM).[3]
  • Increasing concentrations of the unlabeled ER antagonist 5.
  • Uterine cytosol (50-100 µg of protein).[3]
  • Assay buffer to bring the total volume to 0.5 mL.[3] b. Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol, e.g., 100-fold excess of the radioligand). c. Incubate the tubes for 16-20 hours at 4°C to reach equilibrium.

3. Separation of Bound and Free Ligand: a. Add a hydroxyapatite (B223615) (HAP) slurry to each tube to bind the receptor-ligand complexes. b. Incubate and then centrifuge to pellet the HAP. c. Discard the supernatant containing the free radioligand. d. Wash the pellet with ice-cold buffer to remove any remaining unbound ligand.

4. Quantification and Data Analysis: a. Elute the bound radioligand from the HAP pellet with ethanol. b. Transfer the eluate to a scintillation vial with scintillation cocktail. c. Measure the radioactivity (counts per minute, CPM) using a scintillation counter. d. Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM. e. Plot the percent specific binding against the log concentration of the antagonist to determine the IC50 value.

Protocol 2: Fluorescence Polarization (FP) Competitive Binding Assay

1. Reagent Preparation: a. Prepare a stock solution of a fluorescently labeled estrogen (the "tracer") in assay buffer. b. Prepare a stock solution of purified ER protein in assay buffer. c. Prepare serial dilutions of the ER antagonist 5 in assay buffer.

2. Assay Setup (384-well plate): a. Add a constant, low concentration of the fluorescent tracer to all wells. b. Add the serial dilutions of the ER antagonist 5 to the appropriate wells. c. Add a constant concentration of the ER protein to all wells except those for measuring the polarization of the free tracer. d. Include control wells for:

  • Free tracer (no ER protein).
  • Bound tracer (tracer + ER protein, no antagonist). e. Bring all wells to a final, constant volume with assay buffer.

3. Incubation and Measurement: a. Incubate the plate at room temperature for a predetermined time (e.g., 1-2 hours) to allow the binding to reach equilibrium. Protect the plate from light. b. Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters for your chosen fluorophore.

4. Data Analysis: a. The data will be in millipolarization (mP) units. b. Plot the mP values against the log concentration of the antagonist. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 of the antagonist.

Visualizations

ER_Antagonist_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estrogen (E2) ER Estrogen Receptor (ER)α/β E2->ER Binds ER_HSP Inactive ER Complex Antagonist ER Antagonist 5 Antagonist->ER Binds & Blocks ER->ER_HSP ER_Dimer ER Dimer (Active) ER->ER_Dimer Dimerization Antagonist_ER Antagonist-ER Complex (Inactive) ER->Antagonist_ER HSP Heat Shock Proteins HSP->ER_HSP ER_HSP->ER HSP Dissociation ERE Estrogen Response Element (ERE) ER_Dimer->ERE Binds to DNA Transcription Gene Transcription ERE->Transcription Initiates Blocked_Transcription Transcription Blocked ERE->Blocked_Transcription Coactivators Coactivators Coactivators->ER_Dimer Antagonist_ER->ERE Blocks Binding or Recruits Corepressors

Caption: Estrogen receptor signaling pathway and antagonist mechanism of action.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep_receptor Prepare Receptor (e.g., Uterine Cytosol, Purified Protein) incubation Incubate Receptor, Labeled Ligand, & Antagonist prep_receptor->incubation prep_ligands Prepare Labeled Ligand & Unlabeled Antagonist Dilutions prep_ligands->incubation prep_buffers Prepare Assay & Wash Buffers prep_buffers->incubation separation Separate Bound from Free Ligand (e.g., Filtration, HAP) incubation->separation quantification Quantify Bound Ligand (e.g., Scintillation Counting, FP) separation->quantification calc_specific Calculate Specific Binding quantification->calc_specific plot_data Plot % Binding vs. [Antagonist] calc_specific->plot_data determine_ic50 Determine IC50/Ki plot_data->determine_ic50 Troubleshooting_Tree start Inconsistent or Poor Radioligand Binding Results q_nsb Is Non-Specific Binding (NSB) High? start->q_nsb s_nsb_yes Reduce Ligand Conc. Optimize Blocking/Washing Check Filter Binding q_nsb->s_nsb_yes Yes q_specific Is Specific Binding Low? q_nsb->q_specific No s_nsb_yes->q_specific s_specific_yes Check Receptor Integrity Verify Ligand Activity Optimize Buffer/Incubation q_specific->s_specific_yes Yes q_variability Are Results Variable Between Assays? q_specific->q_variability No s_specific_yes->q_variability s_variability_yes Use Fresh Reagents Check Pipetting Accuracy Standardize Protocol q_variability->s_variability_yes Yes end Review Data & Refine Protocol q_variability->end No s_variability_yes->end

References

Technical Support Center: Estrogen Receptor Antagonist 5 (ERA5)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Estrogen Receptor Antagonist 5" (ERA5) is a hypothetical compound used for illustrative purposes within this guide. The information provided is based on common issues and methodologies associated with known estrogen receptor antagonists.

Introduction

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel this compound (ERA5). Our goal is to help you overcome common cell viability issues and ensure the reliability and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for ERA5?

A1: ERA5 is designed as a selective estrogen receptor (ER) antagonist. Its primary mechanism is to bind to estrogen receptors (ERα and/or ERβ), blocking the binding of estradiol (B170435) and subsequent downstream signaling pathways that promote cell proliferation.[1][2] This inhibition is expected to reduce the viability of ER-positive cancer cells.

Q2: Is a certain level of cytotoxicity expected with ERA5?

A2: Yes, in ER-positive cell lines, dose-dependent cytotoxicity is the expected on-target effect. However, unexpected cytotoxicity, such as high cell death at very low concentrations, rapid cell death, or cytotoxicity in ER-negative cell lines, may indicate off-target effects or experimental artifacts and should be investigated.[3]

Q3: How can I be sure the observed cytotoxicity is specific to ERA5's antagonist activity?

A3: To confirm specificity, you can perform rescue experiments. Co-treating cells with ERA5 and an excess of 17β-estradiol should reverse the cytotoxic effects if they are mediated through the estrogen receptor. Additionally, testing ERA5 on a panel of ER-positive and ER-negative cell lines can help determine ER-dependent activity.

Q4: What are the initial steps to take when observing unexpected results with ERA5?

A4: When encountering unexpected results, it is crucial to first verify your experimental setup. This includes confirming the final concentration of ERA5, checking the passage number and health of your cells, and ensuring the solvent (e.g., DMSO) concentration is at a non-toxic level (typically <0.5%).[4] Repeating the experiment with freshly prepared reagents is also a recommended first step.[5]

Troubleshooting Guides

Issue 1: Higher-Than-Expected Cytotoxicity in ER-Positive Cells

Q: I am observing near-complete cell death at concentrations of ERA5 that are much lower than anticipated. What could be the cause?

A: This issue can stem from several factors. Follow this troubleshooting guide to identify the potential cause.

Possible Causes and Solutions:

  • Incorrect Compound Concentration:

    • Verify Dilutions: Double-check all calculations for your serial dilutions and ensure the stock concentration is accurate.

    • Fresh Preparations: Prepare fresh dilutions from your stock solution for each experiment.

  • Cell Health and Seeding Density:

    • Low Passage Number: Use cells with a low passage number, as high-passage cells can become more sensitive to stress.

    • Optimal Seeding Density: Ensure you are using the optimal seeding density for your cell line in the chosen plate format. Overly sparse or dense cultures can affect viability.

  • Contamination:

    • Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, which can sensitize cells to cytotoxic agents.[]

    • Visual Inspection: Check for signs of bacterial or fungal contamination.[]

  • Assay-Specific Artifacts:

    • MTT/MTS Interference: Some compounds can interfere with the chemistry of tetrazolium-based assays (MTT, MTS).[7] Confirm viability with an alternative method, such as a trypan blue exclusion assay or a real-time live-cell imaging system.

Issue 2: Significant Cytotoxicity in ER-Negative Cells

Q: ERA5 is showing significant cytotoxicity in my ER-negative control cell line. Is this an off-target effect?

A: Cytotoxicity in ER-negative cells suggests that ERA5 may have off-target effects or that the observed cell death is due to a non-specific mechanism.

Possible Causes and Solutions:

  • Off-Target Effects:

    • Target Profiling: If available, consult any target profiling data for ERA5 to identify potential off-target interactions. Some ER antagonists are known to interact with other receptors, such as G-protein coupled estrogen receptor (GPER).[3][8]

    • Investigate Apoptosis: Use an Annexin V/PI staining assay to determine if the cell death is apoptotic or necrotic.[9] This can provide clues about the underlying mechanism.

  • Compound Instability or Degradation:

    • Stability in Media: Assess the stability of ERA5 in your cell culture medium over the duration of your experiment. Degradation products may be more toxic.

  • Non-Specific Cellular Stress:

    • ER Stress: High concentrations of some compounds can induce endoplasmic reticulum (ER) stress, leading to apoptosis.[10] This can be investigated by performing western blotting for ER stress markers like CHOP or BiP.

    • Mitochondrial Toxicity: The compound might be directly affecting mitochondrial function. An assay measuring mitochondrial membrane potential (e.g., TMRE staining) could be informative.

Issue 3: Inconsistent Results and Poor Reproducibility

Q: My cell viability results with ERA5 are highly variable between experiments. How can I improve reproducibility?

A: Inconsistent results are often due to subtle variations in experimental conditions.

Possible Causes and Solutions:

  • Reagent Variability:

    • Serum Lot-to-Lot Variation: If using fetal bovine serum (FBS), be aware that different lots can contain varying levels of endogenous hormones, which may affect the response to ERA5. Test new lots of serum before use in critical experiments.

    • Reagent Quality: Ensure all media, buffers, and supplements are of high quality and not expired.[11]

  • Experimental Technique:

    • Consistent Cell Handling: Be consistent with cell handling, including trypsinization time and centrifugation speed, to minimize cell stress.[]

    • Homogeneous Compound Distribution: Ensure the compound is thoroughly mixed into the media before adding it to the cells to avoid concentration gradients across the plate.[4]

  • Plate Edge Effects:

    • Minimize Evaporation: The outer wells of a multi-well plate are prone to evaporation, which can alter the compound concentration. To mitigate this, fill the outer wells with sterile PBS or media without cells and use the inner wells for your experiment.[4]

Data Presentation

Table 1: Comparative Cytotoxicity of ERA5 and Other ER Antagonists
CompoundCell LineReceptor StatusIC50 (nM)Assay Type
ERA5 (Hypothetical) MCF-7 ER+ 15 MTT
ERA5 (Hypothetical) T-47D ER+ 25 MTT
ERA5 (Hypothetical) MDA-MB-231 ER- >10,000 MTT
TamoxifenMCF-7ER+2,500MTT
FulvestrantMCF-7ER+10MTT

This table presents hypothetical data for ERA5 for illustrative purposes.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[12]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of ERA5 or control compounds. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired time period (e.g., 48, 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[12]

  • Solubilization: Carefully remove the supernatant and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

This assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with ERA5 or controls for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension.

  • Washing: Wash the cells once with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[13]

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells by flow cytometry within one hour.[13]

Visualizations

Estrogen Receptor Signaling and Antagonist Action

ER_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estradiol (E2) ER Estrogen Receptor (ER) E2->ER Binds ERE Estrogen Response Element (ERE) ER->ERE Dimerizes & Binds ERA5 ERA5 ERA5->ER Blocks Transcription Gene Transcription ERE->Transcription Activates Proliferation Cell Proliferation Transcription->Proliferation Troubleshooting_Workflow decision decision process process outcome outcome issue issue start Start: Unexpected Cytotoxicity Observed check_basics Verify Concentrations, Cell Health, Solvent Control start->check_basics is_reproducible Is the issue reproducible? check_basics->is_reproducible Basics Confirmed not_reproducible Likely Experimental Error. Review Protocols. is_reproducible->not_reproducible No er_negative_test Test in ER-Negative Cell Line is_reproducible->er_negative_test Yes end_bad Issue Resolved not_reproducible->end_bad Resolved is_toxic_in_er_neg Toxic in ER- cells? er_negative_test->is_toxic_in_er_neg Perform Test off_target Investigate Off-Target Effects (e.g., ER Stress, Apoptosis Assay) is_toxic_in_er_neg->off_target Yes on_target Likely Potent On-Target Effect. Perform Dose-Response Curve. is_toxic_in_er_neg->on_target No end Conclusion Reached off_target->end Further Investigation on_target->end Characterize Potency Off_Target_Workflow cluster_assays Viability & Mechanism Assays cluster_pathways Pathway Analysis start Cytotoxicity in ER-Negative Cells viability_confirm Confirm with Orthogonal Assay (e.g., Trypan Blue, Real-Time Imaging) start->viability_confirm apoptosis_assay Annexin V/PI Staining (Flow Cytometry) viability_confirm->apoptosis_assay er_stress Western Blot for ER Stress Markers (CHOP, BiP) apoptosis_assay->er_stress mito_tox Mitochondrial Membrane Potential Assay (e.g., TMRE) apoptosis_assay->mito_tox conclusion Identify Potential Off-Target Mechanism er_stress->conclusion mito_tox->conclusion

References

"interpreting unexpected results with ER antagonist 5"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ER Antagonist 5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected experimental results and to offer troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary mechanism of action for ER Antagonist 5?

A1: ER Antagonist 5 is a potent estrogen receptor (ER) antagonist.[1][2][3] Its primary mechanism is to bind to the estrogen receptor alpha (ERα), preventing the conformational changes necessary for the recruitment of co-activator proteins and subsequent transcription of estrogen-responsive genes.[4] This action is expected to inhibit the proliferation of ER-positive cancer cells.

Q2: After treating ER-positive breast cancer cells (e.g., MCF-7) with ER Antagonist 5, I see an increase in cell proliferation at low concentrations, instead of the expected inhibition. What could be the cause?

A2: This paradoxical agonist effect can sometimes be observed with ER antagonists.[5][6] Several factors could contribute to this:

  • Partial Agonism: Some ER antagonists can act as partial agonists, especially at low concentrations or in specific cellular contexts. This is due to the complex nature of ER signaling, where the receptor can interact with different co-regulators.[5]

  • Cell Line Specificity: The cellular environment, including the expression levels of co-activators and co-repressors, can influence how a compound interacts with the ER.[5]

  • Experimental Conditions: Factors such as the presence of residual estrogens in the culture medium can interfere with the expected antagonistic effect.

Q3: I'm observing a decrease in cell viability in ER-negative breast cancer cells (e.g., MDA-MB-231) upon treatment with ER Antagonist 5. This is unexpected. Why might this be happening?

A3: This suggests potential off-target effects of ER Antagonist 5. While the primary target is ERα, some compounds can interact with other signaling molecules. Possible off-target mechanisms include:

  • G Protein-Coupled Estrogen Receptor (GPER/GPR30): Some ER ligands can signal through GPER, which is expressed in both ER-positive and ER-negative cells and can influence cell proliferation.[7][8][9]

  • Estrogen-Related Receptors (ERRs): ERRs are structurally similar to ERs but do not bind estrogen. However, some ER antagonists have been shown to inhibit ERR signaling, which can impact cell growth in both ER-positive and ER-negative cancers.[10][11]

  • General Cytotoxicity: At higher concentrations, the compound may induce cytotoxicity through mechanisms unrelated to ER signaling.

Q4: The expression of my target estrogen-responsive genes (e.g., TFF1 (pS2), PGR, GREB1) is not decreasing as expected after treatment. What should I check?

A4: If you are not seeing the expected downregulation of estrogen-responsive genes, consider the following:

  • RT-qPCR Troubleshooting: Ensure your primers are specific and efficient, and that your RNA quality is high.[12][13][14]

  • Paradoxical Agonism: As mentioned in Q2, the compound might be acting as a partial agonist, leading to the transcription of some estrogen-responsive genes.

  • Timing of Measurement: The kinetics of gene expression can vary. You may need to perform a time-course experiment to capture the optimal window for observing downregulation.

  • Cooperative Activation: In some contexts, a combination of an agonist (residual estrogen) and an antagonist can cooperatively regulate the expression of certain genes.[15]

Troubleshooting Guides

Issue 1: Inconsistent Cell Viability Results
Observation Potential Cause Suggested Action
High variability between replicate wells.- Inconsistent cell seeding.- Edge effects in the plate.- Pipetting errors.- Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate.- Use a multichannel pipette and ensure consistent technique.[16]
Unexpected increase in viability at low concentrations.- Partial agonist activity of ER Antagonist 5.- Perform a full dose-response curve to characterize the effect.- Test in different ER-positive cell lines.
No effect on cell viability in ER-positive cells.- Cell line resistance.- Compound degradation.- Confirm ERα expression in your cell line via Western blot.- Prepare fresh solutions of ER Antagonist 5 for each experiment.
Issue 2: Unexpected Gene Expression Patterns
Observation Potential Cause Suggested Action
No change or increase in ER target gene expression.- Partial agonism.- Suboptimal compound concentration.- Incorrect timing of analysis.- Test a wider range of concentrations.- Perform a time-course experiment (e.g., 6, 12, 24, 48 hours).- Ensure the use of charcoal-stripped serum to remove endogenous estrogens.
Downregulation of some ER target genes but not others.- Gene-specific regulation by the ER complex.- Analyze a panel of at least 3-4 different estrogen-responsive genes.- Consider that ER Antagonist 5 may modulate ER conformation in a unique way.
Issue 3: Effects in ER-Negative Control Cells
Observation Potential Cause Suggested Action
Reduced proliferation in ER-negative cells.- Off-target effects (e.g., GPER, ERRα).- General cytotoxicity.- Test for GPER or ERRα expression in your cell lines.- Use specific agonists/antagonists for GPER or ERRα to see if the effect can be mimicked or rescued.- Compare the IC50 in ER-positive vs. ER-negative cells; a large difference suggests on-target toxicity is dominant in ER+ cells.
Changes in signaling pathways unrelated to ER.- Off-target kinase inhibition or other interactions.- Perform a broader pathway analysis (e.g., phospho-kinase array) to identify affected pathways.

Experimental Protocols

Cell Viability Assay (MTT-based)
  • Cell Seeding: Seed breast cancer cells (e.g., MCF-7, T-47D, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach for 24 hours.[17]

  • Treatment: Treat the cells with a serial dilution of ER Antagonist 5 (e.g., from 1 nM to 10 µM) and appropriate vehicle controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18]

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.[18]

Western Blot for ERα Protein Levels
  • Cell Lysis: After treatment with ER Antagonist 5 for the desired time, wash cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Electrophoresis: Load 20-30 µg of protein per lane on an SDS-PAGE gel and run until adequate separation is achieved.[19]

  • Transfer: Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against ERα (e.g., Cell Signaling Technology #8644) overnight at 4°C.[20]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

  • Normalization: Re-probe the membrane for a loading control like β-actin or GAPDH.

RT-qPCR for Estrogen-Responsive Genes
  • RNA Extraction: Treat cells with ER Antagonist 5. At the desired time point, lyse the cells and extract total RNA using a column-based kit.[14]

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[21]

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers for your target genes (e.g., TFF1, PGR, GREB1) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle-treated control.[13]

Visualizations

ER_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ERa_inactive ERα (inactive) Estrogen->ERa_inactive Binds & Activates ER_Antagonist_5 ER_Antagonist_5 ER_Antagonist_5->ERa_inactive Binds & Blocks ERa_active ERα (active) ERa_inactive->ERa_active Dimerization & Nuclear Translocation ERE Estrogen Response Element (ERE) ERa_active->ERE Transcription Gene Transcription (e.g., TFF1, PGR) ERE->Transcription Initiates Coactivators Coactivators Coactivators->ERa_active Proliferation Cell Proliferation Transcription->Proliferation Leads to Troubleshooting_Workflow Start Unexpected Result Observed Check_Viability Issue with Cell Viability Assay? Start->Check_Viability Check_Gene_Exp Issue with Gene Expression? Start->Check_Gene_Exp Check_ER_Neg Effects in ER-Negative Cells? Start->Check_ER_Neg Sub_Viability Inconsistent seeding? Partial agonism? Compound stability? Check_Viability->Sub_Viability Yes Sub_Gene_Exp RT-qPCR controls fail? Wrong timepoint? Partial agonism? Check_Gene_Exp->Sub_Gene_Exp Yes Sub_Off_Target Off-target effects? (GPER, ERRα) General cytotoxicity? Check_ER_Neg->Sub_Off_Target Yes Action_Viability Optimize seeding protocol. Perform full dose-response. Use fresh compound. Sub_Viability->Action_Viability Action_Gene_Exp Validate primers. Perform time-course. Use charcoal-stripped serum. Sub_Gene_Exp->Action_Gene_Exp Action_Off_Target Test for off-target expression. Use specific inhibitors. Compare IC50 in ER+/- cells. Sub_Off_Target->Action_Off_Target Conclusion Interpret Results Action_Viability->Conclusion Action_Gene_Exp->Conclusion Action_Off_Target->Conclusion Result_Interpretation A Inhibition of ER+ cell growth AND Downregulation of ER target genes B Growth inhibition in both ER+ and ER- cells C Increased proliferation of ER+ cells (at low concentrations) D No effect in ER+ cells Center ER Antagonist 5 Activity Profile Center->A Expected On-Target Effect Center->B Potential Off-Target Effect Center->C Paradoxical Agonism Center->D Possible Resistance/ Inactive Compound

References

Validation & Comparative

A Comparative Guide to a Novel Estrogen Receptor Antagonist and Tamoxifen in Breast Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of endocrine therapies for estrogen receptor-positive (ER+) breast cancer, tamoxifen (B1202) has long been a cornerstone treatment. However, the pursuit of agents with improved efficacy and a more favorable resistance profile is a central focus of ongoing research. This guide provides a comparative analysis of a representative novel estrogen receptor antagonist, herein referred to as "Estrogen Receptor Antagonist 5," and tamoxifen, drawing upon experimental data from various next-generation antiestrogens.

It is important to note that "this compound" is a placeholder for a novel compound, and the data presented is a composite from studies on advanced estrogen receptor antagonists like endoxifen, fulvestrant, and other investigational agents to illustrate a typical comparative profile against tamoxifen.

Quantitative Comparison of Efficacy

The following table summarizes the comparative efficacy of novel estrogen receptor antagonists and tamoxifen from preclinical studies. The data highlights key performance indicators such as inhibitory concentrations and effects on tumor growth.

ParameterThis compound (Representative Data)TamoxifenCell Line/ModelReference
IC50 (MCF-7 cells) Lower IC50 values reported for novel agentsHigher IC50 valuesMCF-7 (ER+)[1]
Tumor Growth Inhibition >80% inhibition in rat breast cancer models (for agents like ZK-703)Variable, often lower than newer agentsChemically induced rat breast cancer models[1]
Receptor Binding Affinity (ERα) Often higher than tamoxifen (e.g., 4-hydroxytamoxifen (B85900) has 25-50x higher affinity)BaselineHuman breast carcinoma[2]
Effect on ER Levels Dramatic reduction in ER levels (for agents like ZK-703)Higher ER levels compared to controlMCF-7 tumors[1]
Potency against resistant cells Effective in tamoxifen-resistant modelsIneffectiveTamoxifen-resistant breast cancer models[1]

Experimental Methodologies

The data presented in this guide are derived from established experimental protocols designed to assess the efficacy of estrogen receptor antagonists.

1. Cell Viability and Proliferation Assays (e.g., MTT or WST-1 assay)

  • Objective: To determine the concentration of the antagonist required to inhibit the growth of cancer cell lines (IC50).

  • Protocol:

    • ER+ breast cancer cells (e.g., MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of the estrogen receptor antagonist or tamoxifen.

    • After a specified incubation period (e.g., 72 hours), a reagent (MTT or WST-1) is added to the wells.

    • The reagent is converted by metabolically active cells into a colored product, the absorbance of which is measured using a microplate reader.

    • Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined from the dose-response curve.

2. In Vivo Tumor Xenograft Studies

  • Objective: To evaluate the anti-tumor efficacy of the antagonist in a living organism.

  • Protocol:

    • Immunocompromised mice are subcutaneously injected with ER+ breast cancer cells (e.g., MCF-7) to establish tumors.

    • Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

    • The treatment group receives the estrogen receptor antagonist, while another group receives tamoxifen, typically administered orally or via injection. The control group receives a vehicle.

    • Tumor volume is measured regularly (e.g., twice weekly) with calipers.

    • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., biomarker studies).

3. Estrogen Receptor Binding Assays

  • Objective: To determine the affinity of the antagonist for the estrogen receptor.

  • Protocol:

    • Estrogen receptors are isolated from target tissues or cells (e.g., human breast carcinoma).[2]

    • A radiolabeled estrogen (e.g., tritiated estradiol) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled antagonist (competitor).

    • The amount of radiolabeled estrogen that remains bound to the receptor is measured.

    • The relative binding affinity is determined by the concentration of the antagonist required to displace 50% of the radiolabeled estrogen.[2]

Signaling Pathways and Mechanisms of Action

Tamoxifen, a selective estrogen receptor modulator (SERM), acts as a competitive antagonist of the estrogen receptor in breast tissue but can have partial agonist effects in other tissues.[3] Novel antagonists, particularly selective estrogen receptor degraders (SERDs) like fulvestrant, have a different mechanism that involves binding to the estrogen receptor and promoting its degradation.[1][3] This can lead to a more complete shutdown of estrogen signaling.

Below is a diagram illustrating the differential effects of tamoxifen and a novel SERD-like antagonist on the estrogen receptor signaling pathway.

Fig. 1: Differential ER signaling modulation.

Experimental Workflow for Efficacy Comparison

The logical flow for comparing the efficacy of a novel estrogen receptor antagonist to tamoxifen typically follows a multi-stage process, from in vitro characterization to in vivo validation.

Experimental_Workflow Start Hypothesis: Novel antagonist is more effective than Tamoxifen In_Vitro In Vitro Assays Start->In_Vitro Binding_Assay Receptor Binding Affinity In_Vitro->Binding_Assay Cell_Proliferation Cell Proliferation (IC50) In_Vitro->Cell_Proliferation Mechanism_Studies Mechanism of Action (e.g., ER degradation) In_Vitro->Mechanism_Studies In_Vivo In Vivo Models Cell_Proliferation->In_Vivo Xenograft Tumor Xenograft Studies In_Vivo->Xenograft Toxicity Toxicity Assessment In_Vivo->Toxicity Data_Analysis Comparative Data Analysis Xenograft->Data_Analysis Toxicity->Data_Analysis Conclusion Conclusion on Comparative Efficacy Data_Analysis->Conclusion

Fig. 2: Workflow for antagonist comparison.

Conclusion

The development of novel estrogen receptor antagonists continues to evolve, offering potential advantages over established therapies like tamoxifen. These newer agents may exhibit higher binding affinities, more potent inhibition of cancer cell growth, and efficacy in tamoxifen-resistant settings.[1] Furthermore, antagonists that induce receptor degradation, such as SERDs, provide a distinct mechanism of action that can lead to more profound and sustained suppression of estrogen-driven growth. The comparative data and methodologies outlined in this guide underscore the rigorous evaluation process for these next-generation therapies, which hold promise for improving outcomes for patients with ER+ breast cancer.

References

A Comparative Guide to Estrogen Receptor Antagonists: Fulvestrant (ICI-182,780) vs. a Novel Tetrahydroisoquinoline-Based Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of fulvestrant (B1683766) (ICI-182,780), a well-established selective estrogen receptor degrader (SERD), and "ER antagonist 5," a representative of a newer class of tetrahydroisoquinoline-based estrogen receptor modulators. While extensive data is available for fulvestrant, "ER antagonist 5" is a designation from patent WO2017174757A1 (compound 165), and specific public data for this compound is limited. Therefore, this guide will use data from publicly available research on potent tetrahydroisoquinoline derivatives as a surrogate for comparison, highlighting the therapeutic potential of this emerging class of ER antagonists.

Fulvestrant (ICI-182,780): The Established Selective Estrogen Receptor Degrader (SERD)

Fulvestrant is a pure antiestrogen (B12405530) that has been a cornerstone in the treatment of hormone receptor-positive breast cancer.[1] Its unique mechanism of action involves not only blocking the estrogen receptor (ER) but also promoting its degradation, thereby reducing the total cellular levels of the receptor.[2][3]

Quantitative Performance Data for Fulvestrant
ParameterValueCell Line/Assay ConditionReference
ER Binding Affinity (IC50) 0.94 nMCell-free assay[4]
Inhibition of Cell Growth (IC50) 0.29 nMER-positive MCF-7 human breast cancer cells[4][5]
ER Downregulation Complete inhibition of ERα expression at 100 nMMCF-7 cells[6]
Clinical Efficacy (Time to Progression) 5.5 monthsCompared to 4.1 months for anastrozole (B1683761) in postmenopausal women with advanced breast cancer
Objective Response Rate 19.2%Compared to 16.5% for anastrozole
Mechanism of Action of Fulvestrant

Fulvestrant binds to the estrogen receptor, inducing a conformational change that inhibits receptor dimerization and nuclear localization.[1][3] This altered conformation marks the receptor for degradation by the proteasome, leading to a significant reduction in cellular ER levels.[3] This dual action of antagonism and degradation makes fulvestrant a potent inhibitor of estrogen signaling.

Fulvestrant_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fulvestrant Fulvestrant ER Estrogen Receptor (ER) Fulvestrant->ER Binds ER_Fulvestrant ER-Fulvestrant Complex Proteasome Proteasome ER_Fulvestrant->Proteasome Targets for Degradation Dimerization ER Dimerization (Blocked) ER_Fulvestrant->Dimerization Inhibits Nuclear Localization and Dimerization Transcription Gene Transcription (Inhibited) Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Binding ER Binding Assay (IC50) Proliferation MCF-7 Proliferation (IC50) Xenograft MCF-7 Xenograft Model Proliferation->Xenograft Degradation ER Degradation (Western Blot) Efficacy Tumor Growth Inhibition Xenograft->Efficacy start Compound Synthesis start->Binding start->Proliferation start->Degradation

References

A Comparative Guide: Potent Estrogen Receptor (ER) Antagonists Versus Aromatase Inhibitors in Hormone-Receptor-Positive Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Endocrine therapy remains a cornerstone in the management of hormone-receptor-positive (HR+) breast cancer. The two primary strategies involve either blocking the estrogen receptor (ER) or suppressing the production of estrogen. This guide provides an objective comparison between potent, pure ER antagonists and third-generation aromatase inhibitors (AIs), two major classes of drugs employed in this setting. For this analysis, Fulvestrant (B1683766) (ICI 182,780), a selective estrogen receptor degrader (SERD), will serve as the representative pure ER antagonist, compared against the widely used aromatase inhibitors Anastrozole (B1683761), Letrozole (B1683767), and Exemestane.

Mechanism of Action: A Fundamental Divergence

The primary distinction between these two classes of drugs lies in their strategic point of intervention within the estrogen signaling pathway.

  • Aromatase Inhibitors (AIs): AIs act by inhibiting aromatase (cytochrome P450 19A1), the enzyme responsible for the final step of estrogen biosynthesis—the conversion of androgens (like androstenedione (B190577) and testosterone) into estrogens (estrone and estradiol) in peripheral tissues.[][2][3] By drastically reducing the levels of circulating estrogen, they effectively "starve" ER-positive cancer cells of their primary growth signal.[4] AIs are categorized as non-steroidal (Anastrozole, Letrozole), which reversibly bind to the enzyme, or steroidal (Exemestane), which binds irreversibly in a "suicide inhibition" mechanism.[][5]

  • Pure ER Antagonists (e.g., Fulvestrant): Unlike AIs, which target estrogen production, pure ER antagonists directly target the estrogen receptor itself. Fulvestrant binds competitively to the ER with high affinity.[6] This binding not only blocks the receptor's activity but also impairs receptor dimerization, prevents its nuclear localization, and ultimately leads to the accelerated degradation and downregulation of the ER protein.[7][8][9] This dual action of blocking and degrading the receptor provides a comprehensive shutdown of ER signaling, independent of the ligand (estrogen) concentration.

G cluster_0 Estrogen Production (Peripheral Tissues) cluster_1 Cancer Cell Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Conversion Estrogen Estrogen (Estradiol) Aromatase->Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds Nucleus Nucleus ER->Nucleus Dimerizes & Translocates ER_degradation ER Degradation ER->ER_degradation Transcription Gene Transcription & Cell Proliferation Nucleus->Transcription AIs Aromatase Inhibitors (Letrozole, Anastrozole, Exemestane) AIs->Aromatase INHIBITS Fulvestrant Pure ER Antagonist (Fulvestrant) Fulvestrant->ER BINDS & DEGRADES

Caption: Mechanisms of Action: ER Antagonists vs. Aromatase Inhibitors.

Quantitative Performance Comparison

The efficacy of these agents can be compared using both preclinical (in vitro) data and clinical trial outcomes.

In vitro assays are crucial for determining the intrinsic potency of a compound. For ER antagonists, this is often measured by their ability to inhibit the growth of ER+ breast cancer cell lines, like MCF-7. For AIs, potency is determined by their ability to inhibit the aromatase enzyme.

Compound ClassRepresentative DrugAssay TypeTarget/Cell LinePotency (IC50)Citation(s)
Pure ER Antagonist FulvestrantCell ProliferationER+ MCF-7 Cells0.29 nM[6][10]
Pure ER Antagonist FulvestrantER Binding AssayCell-free0.94 nM[8]
Aromatase Inhibitor LetrozoleAromatase InhibitionFluorimetric Assay1.9 nM[11]
Aromatase Inhibitor AnastrozoleAromatase InhibitionIn vivo model~97.3% inhibition[12]
Aromatase Inhibitor LetrozoleAromatase InhibitionIn vivo model>99.1% inhibition[12]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency. Direct comparison of IC50 values across different assay types (e.g., cell proliferation vs. enzyme inhibition) should be done with caution as they measure different biological effects.

Head-to-head clinical trials provide the most definitive evidence of comparative efficacy in patients. Several key trials have compared Fulvestrant to the aromatase inhibitor Anastrozole.

Trial NameSettingPatient PopulationTreatment ArmsMedian Progression-Free Survival (PFS)Median Overall Survival (OS)Citation(s)
FIRST (Phase II) 1st-LineHR+, postmenopausalFulvestrant (500 mg) vs. Anastrozole (1 mg)23.4 months vs. 13.1 months54.1 months vs. 48.4 months[13][14]
FALCON (Phase III) 1st-LineHR+, postmenopausal, no prior endocrine therapyFulvestrant (500 mg) vs. Anastrozole (1 mg)16.6 months vs. 13.8 monthsNot significantly different at time of analysis[14]
Phase III (Osborne et al.) 2nd-LineHR+, postmenopausal, progressed on prior endocrine therapyFulvestrant (250 mg) vs. Anastrozole (1 mg)5.5 months vs. 4.1 months (Not statistically significant)Not significantly different[15][16]
CONFIRM (Phase III) 2nd-LineHR+, postmenopausal, recurrent or metastaticFulvestrant (500 mg) vs. Fulvestrant (250 mg)6.5 months vs. 5.5 months26.4 months vs. 22.3 months[13]

Note: The CONFIRM trial established the 500 mg dose of Fulvestrant as superior to the 250 mg dose. The FIRST and FALCON trials suggest a benefit for Fulvestrant over Anastrozole in the first-line setting for advanced disease, particularly in patients with non-visceral metastases.[13][14]

Detailed Experimental Protocols

Reproducible and robust experimental design is critical for evaluating and comparing these compounds. Below are summarized methodologies for key assays.

This assay determines the relative binding affinity of a test compound for the ER compared to radiolabeled estradiol (B170435).[17]

  • Objective: To calculate the IC50 (concentration that inhibits 50% of radiolabeled estradiol binding) of a test compound.

  • Materials:

    • Rat uterine cytosol (source of ER) prepared from ovariectomized rats.[17]

    • Radiolabeled estradiol ([³H]E2).[17]

    • Test compound (e.g., Fulvestrant).

    • Assay buffer (TEDG: Tris, EDTA, dithiothreitol, glycerol).[17]

    • Hydroxylapatite (HAP) slurry to separate bound from free ligand.[17]

  • Procedure:

    • Preparation: Prepare serial dilutions of the test compound.

    • Incubation: In assay tubes, combine uterine cytosol (50-100 µg protein), a fixed concentration of [³H]E2 (e.g., 0.5-1.0 nM), and varying concentrations of the test compound.[17] Include tubes for total binding (no competitor) and non-specific binding (100x excess of unlabeled estradiol).[18]

    • Equilibration: Incubate tubes at 4°C for 18-24 hours to reach equilibrium.

    • Separation: Add ice-cold HAP slurry to each tube to bind the receptor-ligand complexes. Wash pellets to remove unbound [³H]E2.

    • Quantification: Measure radioactivity in the pellets using a scintillation counter.

    • Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.[17]

This assay measures a compound's ability to inhibit the catalytic activity of the aromatase enzyme.[2]

  • Objective: To determine the IC50 of a test compound (e.g., Letrozole) for aromatase.

  • Materials:

    • Human recombinant CYP19 (aromatase) microsomes.[2]

    • Substrate: Tritiated androstenedione ([³H]-androst-4-ene-3,17-dione).

    • Cofactor: NADPH.

    • Test compound (e.g., Anastrozole, Letrozole).

    • Dextran-coated charcoal.

  • Procedure:

    • Reaction Setup: In a reaction mixture, combine the human recombinant aromatase, NADPH, and varying concentrations of the test inhibitor.

    • Initiation: Start the reaction by adding the [³H]-androstenedione substrate. Incubate at 37°C. The aromatase enzyme converts the substrate to estrogen, releasing tritiated water ([³H]₂O) in the process.[19]

    • Termination: Stop the reaction by adding an organic solvent (e.g., chloroform).

    • Separation: Add dextran-coated charcoal to adsorb the unreacted [³H]-androstenedione substrate. Centrifuge to pellet the charcoal.

    • Quantification: Measure the radioactivity of the [³H]₂O in the aqueous supernatant using a scintillation counter. This is directly proportional to aromatase activity.

    • Analysis: Plot the percentage of aromatase activity versus the log concentration of the inhibitor to calculate the IC50.[2]

This cell-based assay evaluates the effect of a compound on the growth of ER-dependent breast cancer cells.[20]

  • Objective: To assess the anti-proliferative effect of a test compound.

  • Materials:

    • MCF-7 human breast adenocarcinoma cell line (ER-positive).[20]

    • Complete growth medium (e.g., EMEM with 10% FBS).[21]

    • Hormone-depleted medium (using charcoal-stripped FBS).

    • Test compounds (ER antagonist or AI).

    • Cell viability reagent (e.g., MTT, SRB, or ATP-based luminescence reagent).[20][22]

  • Procedure:

    • Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach for 24 hours.[20]

    • Hormone Deprivation: To sensitize cells to estrogen, replace the medium with hormone-depleted medium for 48-72 hours.[23]

    • Treatment: Treat cells with serial dilutions of the test compound (e.g., Fulvestrant) or AI (e.g., Letrozole) in the presence of a low concentration of estradiol (to stimulate growth in the AI arm). Include appropriate controls (vehicle, estradiol only).

    • Incubation: Incubate the plates for 5-7 days.

    • Viability Measurement: Add the chosen cell viability reagent (e.g., MTT) and measure the output (e.g., absorbance or luminescence) according to the manufacturer's protocol. The signal is proportional to the number of viable cells.[22]

    • Analysis: Normalize the data to controls and plot cell viability against the log concentration of the compound to determine the IC50 or dose-response curve.

G start Seed ER+ Cells (e.g., MCF-7) in 96-well plates hormone_deprive Hormone Deprivation (Charcoal-stripped serum) start->hormone_deprive control Vehicle Control er_ant ER Antagonist + E2 hormone_deprive->er_ant ai Aromatase Inhibitor + E2 hormone_deprive->ai incubation Incubate (5-7 days) estradiol Estradiol (E2) Stimulation er_ant->incubation ai->incubation assay Cell Viability Assay (e.g., MTT, Luminescence) incubation->assay analysis Data Analysis (Calculate IC50) assay->analysis

Caption: General workflow for a cell proliferation assay to compare inhibitors.

Summary and Conclusion

Potent ER antagonists and aromatase inhibitors represent two highly effective, but mechanistically distinct, strategies for treating HR+ breast cancer.

  • Aromatase Inhibitors act upstream by depleting the estrogen ligand. They are highly effective, particularly in postmenopausal women where peripheral aromatization is the main source of estrogen.[] Letrozole has demonstrated slightly greater estrogen suppression compared to Anastrozole in some studies.[12]

  • Pure ER Antagonists like Fulvestrant act directly on the receptor, causing both blockade and degradation. This mechanism offers an advantage by targeting the central driver of tumor growth, regardless of ligand availability, and may be effective even when resistance to AIs develops.[7]

Clinical data from trials like FIRST and FALCON suggest that first-line Fulvestrant may offer a progression-free survival advantage over Anastrozole in postmenopausal women with advanced HR+ breast cancer.[13][14] The choice between these agents depends on various factors, including the line of therapy, menopausal status, prior treatments, and the patient's specific disease characteristics. The ongoing development of novel oral SERDs and other ER-targeting agents continues to evolve the therapeutic landscape, building on the principles established by these foundational drug classes.

References

Comparative Analysis of Novel ER Antagonist 5 in ERα Mutant Breast Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of a hypothetical novel Estrogen Receptor (ER) antagonist, designated "ER Antagonist 5," against leading and emerging therapies for ER-positive breast cancer, with a particular focus on models harboring ERα (ESR1) mutations. Acquired mutations in the ligand-binding domain of ERα, such as Y537S and D538G, are critical drivers of resistance to standard endocrine therapies. This document is intended for researchers, scientists, and drug development professionals to objectively evaluate the preclinical performance of ER Antagonist 5 in the context of current therapeutic alternatives.

Executive Summary

The emergence of constitutively active ERα mutants necessitates the development of novel ER antagonists with superior efficacy. This guide compares the hypothetical activity of "ER Antagonist 5" with fulvestrant, the first-generation selective estrogen receptor degrader (SERD), and several next-generation oral SERDs and novel antagonists, including elacestrant, camizestrant, giredestrant, and vepdegestrant. The comparison is based on preclinical data in ERα wild-type (WT) and mutant models, focusing on ER binding and degradation, and anti-proliferative and anti-tumor activity.

Comparative Efficacy in ERα Mutant Models

The following tables summarize the preclinical performance of various ER antagonists in cellular and patient-derived xenograft (PDX) models of ERα-mutant breast cancer.

Table 1: In Vitro Activity of ER Antagonists in ERα Mutant Cell Lines

CompoundTargetCell LineERα MutationAssayResult (IC50/EC50)Citation
ER Antagonist 5 (Hypothetical) ERα MCF-7 Y537S Proliferation [Data Point] N/A
ER Antagonist 5 (Hypothetical) ERα MCF-7 D538G Proliferation [Data Point] N/A
ER Antagonist 5 (Hypothetical) ERα MCF-7 Y537S ERα Degradation [Data Point] N/A
FulvestrantERαMCF-7Y537SProliferationReduced sensitivity (70-fold higher IC99 vs WT)[1]
ElacestrantERαMultipleESR1-mutantGrowth InhibitionDemonstrates activity in CDK4/6i resistant models[2]
Giredestrant (GDC-9545)ERαMCF-7Y537S, D538GER Antagonist & DegradationIC50 = 0.05 nM (antagonist activity)[3]
Vepdegestrant (ARV-471)ERαMultipleY537SERα Degradation>90% degradation[4][5]
Camizestrant (AZD9833)ERαMultipleY537SERα Degradation & AntagonismReduced binding affinity compared to WT[6]

Table 2: In Vivo Anti-Tumor Activity in ERα Mutant Xenograft Models

CompoundModelERα MutationTreatmentTumor Growth Inhibition (TGI)Citation
ER Antagonist 5 (Hypothetical) PDX Y537S [Dose] [Data Point] N/A
ER Antagonist 5 (Hypothetical) PDX D538G [Dose] [Data Point] N/A
FulvestrantXenograftY537SStandard DoseIncomplete inhibition[1]
ElacestrantPDXY537S, D538GSingle agentSignificant anti-tumor activity[7]
Giredestrant (GDC-9545)PDXY537SLow dosesTumor regression[8][9]
Vepdegestrant (ARV-471)PDX (ST941/HI)Y537S10 mg/kg daily102% TGI (regression)[4][10]
Camizestrant (AZD9833)PDXY537S, D538GN/AAnti-tumor activity demonstrated[11]
LasofoxifeneXenograftY537SN/AMore effective than fulvestrant[12]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the ERα signaling pathway and the general mechanism of action for different classes of ER antagonists.

ER_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ERa_inactive ERα (inactive) Estrogen->ERa_inactive HSP HSP90 ERa_inactive->HSP ERa_active ERα (active) ERa_inactive->ERa_active Estrogen binding ERa_dimer ERα Dimer ERa_active->ERa_dimer Dimerization ERE Estrogen Response Element (DNA) ERa_dimer->ERE Binding Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation

Caption: Estrogen Receptor Alpha Signaling Pathway.

ER_Antagonist_MoA cluster_SERM SERM Action cluster_SERD SERD/Degrader Action SERM SERM (e.g., Tamoxifen) ERa_SERM ERα-SERM Complex (Inactive Conformation) SERM->ERa_SERM No_Dimerization Blocks Transcription ERa_SERM->No_Dimerization Prevents Co-activator Recruitment SERD SERD (e.g., Fulvestrant, ER Antagonist 5) ERa_SERD ERα-SERD Complex SERD->ERa_SERD Ubiquitination Ubiquitination ERa_SERD->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Xenograft_Workflow Cell_Culture ERα Mutant Cell Culture (e.g., MCF-7 Y537S) Implantation Subcutaneous Implantation into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to ~150-200 mm³ Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Daily Dosing with Vehicle or ER Antagonists Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement (2-3 times/week) Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Growth Inhibition (TGI), Pharmacodynamics (e.g., ER degradation) Monitoring->Endpoint

References

A Comparative Guide to Estrogen Receptor Antagonists: Evaluating Cross-Reactivity and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Estrogen Receptor (ER) antagonists, focusing on their binding affinities, cross-reactivity, and the experimental methodologies used for their evaluation. While this guide aims to be comprehensive, specific quantitative data for the recently identified "Estrogen receptor antagonist 5" (also known as compound 165 from patent WO2017174757A1) is not publicly available in the reviewed literature.[1][2] Therefore, this guide will focus on a comparison of well-established and widely used ER antagonists: Tamoxifen (B1202), Fulvestrant, and Raloxifene. These compounds represent different classes of ER modulators and serve as critical benchmarks in drug discovery and clinical practice.

Introduction to Estrogen Receptor Antagonists

Estrogen receptors, primarily ERα and ERβ, are key regulators of cell proliferation and differentiation in various tissues. In hormone-receptor-positive cancers, such as a majority of breast cancers, ERs are crucial drivers of tumor growth. Estrogen receptor antagonists are a class of drugs that interfere with the signaling of these receptors, thereby inhibiting the growth of cancer cells. These antagonists can be broadly categorized into Selective Estrogen Receptor Modulators (SERMs), which exhibit tissue-specific agonist or antagonist activity, and Selective Estrogen Receptor Degraders (SERDs), which act as pure antagonists and promote the degradation of the ER protein.[3]

Comparative Analysis of ER Antagonists

The selection of an appropriate ER antagonist for research or therapeutic purposes depends on its specific binding profile, including its affinity for ERα and ERβ and its cross-reactivity with other receptors.

Binding Affinity and Selectivity

The following table summarizes the available binding affinity data for Tamoxifen, Fulvestrant, and Raloxifene for the estrogen receptors. It is important to note that binding affinities can vary depending on the assay conditions and the specific radioligand used.

CompoundClassERα Binding Affinity (IC50/Ki)ERβ Binding Affinity (IC50/Ki)Notes
Tamoxifen SERMHigh affinity (25-50 times lower than its 4-hydroxy metabolite)[4]Binds to ERβ[5][6]4-hydroxytamoxifen is the active metabolite with affinity comparable to estradiol (B170435).[4]
Fulvestrant SERDHigh affinity (IC50 = 0.94 nM in a cell-free assay)[7]Binds to ERβ[8]A pure antiestrogen (B12405530) with a binding affinity that is 89% that of oestradiol.[3][7]
Raloxifene SERMHigh affinity, similar to estradiol[9][10]High affinity[10]Exhibits tissue-specific agonist/antagonist effects.[11][12][13][14][15]

Note: Direct comparative IC50 or Ki values for both ERα and ERβ from a single standardized assay are not consistently available across all compounds in the public domain. The data presented is a synthesis of available information.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and to evaluate the cross-reactivity of these antagonists, it is crucial to visualize the estrogen receptor signaling pathway and the experimental workflows used in their characterization.

Estrogen Receptor Signaling Pathway

Estrogen binding to its receptor initiates a cascade of events leading to gene transcription. This can occur through both genomic and non-genomic pathways. The following diagram illustrates a simplified overview of the estrogen receptor signaling pathway.

Caption: Simplified Estrogen Receptor Signaling Pathway.

Experimental Workflow for Assessing Antagonist Cross-Reactivity

A typical workflow to assess the cross-reactivity and performance of an estrogen receptor antagonist involves a series of in vitro assays. The following diagram outlines a common experimental approach.

Caption: Workflow for ER Antagonist Cross-Reactivity Assessment.

Detailed Experimental Protocols

Reproducible and well-documented experimental protocols are fundamental for comparing the performance of different compounds. Below are detailed methodologies for key experiments cited in this guide.

Estrogen Receptor Competitive Binding Assay using Fluorescence Polarization

This assay determines the binding affinity of a test compound to the estrogen receptor by measuring the displacement of a fluorescently labeled estrogen analog.

Materials:

  • Purified recombinant human ERα or ERβ protein.

  • Fluorescently labeled estradiol (e.g., Fluormone ES2, Invitrogen).

  • Assay buffer (e.g., 10 mM potassium phosphate, pH 7.4, 10% glycerol, 2 mM DTT).

  • Test compounds (e.g., this compound, Tamoxifen, Fulvestrant, Raloxifene) at various concentrations.

  • Black, low-volume 384-well microplates.

  • A microplate reader capable of measuring fluorescence polarization.

Procedure:

  • Prepare a serial dilution of the test compounds in the assay buffer.

  • In a microplate, add the assay buffer, the fluorescently labeled estradiol at a fixed concentration (typically at its Kd value for the receptor), and the purified ER protein.

  • Add the serially diluted test compounds to the wells. Include control wells with no test compound (maximum polarization) and wells with a high concentration of unlabeled estradiol (minimum polarization).

  • Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to reach equilibrium.

  • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.

  • Calculate the IC50 value for each test compound by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

MCF-7 Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of ER antagonists on the proliferation of the ER-positive human breast cancer cell line, MCF-7.

Materials:

  • MCF-7 cells.

  • Cell culture medium (e.g., DMEM supplemented with 10% fetal bovine serum and antibiotics).

  • Phenol (B47542) red-free medium for the assay.

  • Test compounds at various concentrations.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

  • 96-well cell culture plates.

  • A microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to attach overnight.

  • Replace the culture medium with phenol red-free medium containing the test compounds at various concentrations. Include vehicle-treated control wells.

  • Incubate the cells for a period of 3 to 6 days.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition for each concentration of the test compound relative to the vehicle-treated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell proliferation.[16][17][18][19]

Conclusion

The comparative analysis of well-characterized estrogen receptor antagonists such as Tamoxifen, Fulvestrant, and Raloxifene provides a valuable framework for understanding their performance and cross-reactivity. While specific experimental data for "this compound" remains elusive in the public domain, the methodologies and comparative data presented here offer a robust foundation for researchers and drug development professionals to evaluate novel ER antagonists. The provided experimental protocols for receptor binding and cell proliferation assays serve as a starting point for the in-house characterization of new chemical entities targeting the estrogen receptor. Future studies disclosing the binding profile and selectivity of "this compound" will be essential for a direct comparison and a comprehensive understanding of its potential in the landscape of ER-targeted therapies.

References

A Head-to-Head Comparison of Novel SERMs and SERDs in ER-Positive Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A new generation of endocrine therapies, specifically oral Selective Estrogen Receptor Modulators (SERMs) and Selective Estrogen Receptor Degraders (SERDs), are reshaping the treatment landscape for estrogen receptor-positive (ER+) breast cancer. These novel agents demonstrate improved efficacy, oral bioavailability, and activity against resistance mutations compared to older therapies. This guide provides a detailed, data-driven comparison of their performance, mechanisms, and the experimental protocols used for their evaluation.

Endocrine therapy is the cornerstone of treatment for ER+ breast cancer, which constitutes the majority of breast cancer cases. These therapies function by targeting the estrogen receptor, a key driver of tumor growth. For years, the mainstays of this approach have been SERMs like tamoxifen (B1202) and the intramuscular SERD fulvestrant (B1683766). However, challenges such as acquired resistance, often through mutations in the estrogen receptor gene (ESR1), and the inconvenient administration of fulvestrant have spurred the development of novel, more potent oral agents.

Dueling Mechanisms: Modulation vs. Degradation

SERMs and SERDs both target the estrogen receptor but employ distinct mechanisms of action.

  • Selective Estrogen Receptor Modulators (SERMs) act as competitive inhibitors, binding to the estrogen receptor and blocking estrogen from binding. Their effect is tissue-specific; for example, a SERM can block estrogen's effects in breast tissue while having estrogen-like effects in other tissues like bone.[1]

  • Selective Estrogen Receptor Degraders (SERDs) also bind to the estrogen receptor. However, this binding induces a conformational change in the receptor protein, making it unstable and marking it for destruction by the cell's proteasome machinery.[2] This leads to a significant reduction in the total number of estrogen receptors within the cancer cell, offering a more complete shutdown of ER signaling.[2]

dot

SERM_vs_SERD_Mechanism cluster_Cell Cancer Cell cluster_Nucleus Nucleus cluster_Cytoplasm Cytoplasm ER_Gene Estrogen Responsive Genes Transcription Gene Transcription (Tumor Growth) ER_Gene->Transcription Activation Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds & Activates ER->ER_Gene Translocation Proteasome Proteasome ER->Proteasome Induces Degradation SERM Novel SERM (e.g., Lasofoxifene) SERM->ER Competitively Binds & Blocks Estrogen SERD Novel Oral SERD (e.g., Elacestrant) SERD->ER Binds ER

Caption: Mechanisms of SERMs and SERDs on the ER pathway.

Performance Data: A Head-to-Head Look

Recent clinical trials have provided crucial data comparing these novel agents against established therapies, particularly in patients whose cancer has progressed on prior treatments. The development of oral SERDs has been especially robust, with several agents showing superiority over fulvestrant.

DrugClassAdministrationKey TrialComparatorMedian Progression-Free Survival (mPFS)Efficacy in ESR1-mutated tumors
Lasofoxifene SERMOralELAINE 1[3][4][5]Fulvestrant6.04 months vs 4.04 months (HR 0.699, p=0.138)Trial exclusively enrolled ESR1-mutated patients. Showed numerically superior outcomes.[3][5]
Elacestrant SERDOralEMERALD[6][7]Standard of Care (SoC)*2.79 months vs 1.91 months (HR 0.697, p=0.0018)3.8 months vs 1.9 months (HR 0.55, p=0.0005)
Camizestrant SERDOralSERENA-2[8][9]Fulvestrant75mg: 7.2 months vs 3.7 months (HR 0.59, p=0.017)75mg: 6.3 months vs 2.2 months
150mg: 7.7 months vs 3.7 months (HR 0.64, p=0.0090)150mg: 9.2 months vs 2.2 months
Giredestrant (B1649318) SERDOralcoopERA[10][11][12][13]Anastrozole (B1683761)N/A (Endpoint: Ki67 reduction)N/A

*Standard of Care (SoC) in the EMERALD trial included investigator's choice of fulvestrant or an aromatase inhibitor (anastrozole, letrozole, or exemestane).

Key Adverse Events

The safety profiles of these novel agents are generally manageable and consistent with other endocrine therapies.

  • Lasofoxifene: Most common adverse events include nausea, fatigue, arthralgia, and hot flashes.[3]

  • Elacestrant: Nausea was the most common side effect, with grade 3 or higher nausea reported in 2.5% of patients.[6]

  • Camizestrant: Common adverse events include photopsia (visual disturbances) and bradycardia (slow heart rate), which are mostly low-grade.[8]

  • Giredestrant: Well-tolerated with a safety profile similar to other endocrine therapies like fulvestrant. Common events include fatigue and nausea.[10]

Experimental Protocols: The Foundation of Comparison

The evaluation of novel SERMs and SERDs relies on a standardized set of experiments to determine their potency, mechanism, and anti-tumor activity.

Preclinical_Workflow start Novel Compound (SERM or SERD) binding_assay binding_assay start->binding_assay Determine Binding Affinity (Ki) outcome Efficacy & Safety Data (Tumor Regression, etc.) degradation_assay degradation_assay binding_assay->degradation_assay Confirm Mechanism (Degradation vs. Modulation) proliferation_assay proliferation_assay degradation_assay->proliferation_assay Assess Anti-proliferative Effect (IC50) xenograft xenograft proliferation_assay->xenograft Evaluate in a Living System xenograft->outcome

References

Comparative Efficacy of Novel Estrogen Receptor Antagonists in Tamoxifen-Resistant Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the challenge of endocrine resistance in ER-positive breast cancer, the landscape of novel estrogen receptor (ER) antagonists offers promising alternatives. While the hypothetical "ER antagonist 5" serves as a placeholder for emerging therapies, this guide provides a comparative analysis of several next-generation ER antagonists against the established standard-of-care in tamoxifen-resistant models. We will focus on Selective Estrogen Receptor Degraders (SERDs), which represent a key strategy in overcoming resistance.

Overview of ER Antagonists in Tamoxifen (B1202) Resistance

Tamoxifen, a selective estrogen receptor modulator (SERM), has been a cornerstone of ER-positive breast cancer treatment.[1][2][3] However, a significant number of tumors develop resistance over time.[1][2][4] This has spurred the development of new classes of ER antagonists, particularly oral SERDs, which not only block the receptor but also promote its degradation.[5][6][7] This dual mechanism of action is effective in tumors that have developed resistance to tamoxifen, including those with activating mutations in the estrogen receptor gene (ESR1).[8][9][10]

This guide compares the efficacy of several prominent ER antagonists in the context of tamoxifen-resistant breast cancer:

  • Fulvestrant (ICI 182,780): The first-in-class SERD, administered via intramuscular injection. It is a pure anti-estrogen that binds to and degrades the ER.[5][11] Fulvestrant is effective in patients whose disease has progressed on tamoxifen.[5][12][13]

  • Elacestrant (RAD1901): The first FDA-approved oral SERD. It has demonstrated efficacy in patients with ER+, HER2- advanced or metastatic breast cancer, particularly those with ESR1 mutations.[10][14][15][16]

  • Camizestrant (B1654347) (AZD9833): A next-generation oral SERD that has shown potent anti-tumor activity in preclinical models of endocrine-resistant breast cancer and promising results in clinical trials.[7][17][18]

  • Amcenestrant (SAR439859): An oral SERD that has been evaluated in clinical trials for its anti-tumor activity in heavily pretreated patient populations.[9][19][20][21][22]

  • Brilanestrant (B612186) (GDC-0810/ARN-810): An investigational oral SERD that has demonstrated robust activity in both tamoxifen-sensitive and tamoxifen-resistant breast cancer xenograft models.[6][8][23][24][25]

Comparative Efficacy Data

The following tables summarize the preclinical and clinical efficacy of these ER antagonists in tamoxifen-resistant settings.

Table 1: Preclinical Efficacy in Tamoxifen-Resistant Cell Lines and Xenografts
CompoundModel SystemKey FindingsReference
Fulvestrant Tamoxifen-resistant MCF-7 xenograftsSignificantly decreased tumor growth compared to tamoxifen.[11][11]
Elacestrant Xenograft models with ESR1 mutationsDemonstrated anti-tumor activity.[16][16]
Camizestrant Endocrine-resistant preclinical modelsSuppressed ER+ breast cancer growth and overcame endocrine resistance.[7][7]
Amcenestrant Tamoxifen-resistant cell linesRobustly inhibited the ER signaling pathway.[9][9]
Brilanestrant Tamoxifen-resistant breast cancer xenograftsDemonstrated robust anti-tumor activity.[6][23][25][6][23][25]
Table 2: Clinical Efficacy in Patients with Prior Tamoxifen Therapy
CompoundClinical Trial (Phase)Patient PopulationKey Efficacy EndpointResultReference
Fulvestrant Phase IIPostmenopausal women with tamoxifen-resistant advanced breast cancerClinical Benefit Rate69%[12][13]
Elacestrant EMERALD (Phase III)ER+, HER2- mBC, progressed on prior endocrine therapy (including tamoxifen) and a CDK4/6 inhibitorMedian Progression-Free Survival (mPFS) in ESR1-mutated population3.8 months vs. 1.9 months for standard of care.[14]
Camizestrant SERENA-2 (Phase II)ER+, HER2- advanced breast cancer, progressed on prior endocrine therapymPFS (75 mg dose)7.2 months vs. 3.7 months for fulvestrant.[18]
Amcenestrant AMEERA-1 (Phase I/II)Heavily pretreated postmenopausal women with ER+ advanced breast cancerClinical Benefit Rate33.9%[19]
Brilanestrant Phase I/IIWomen with locally advanced or metastatic ER+ breast cancerNot specifiedIn clinical trials.[6][23][24]

Signaling Pathways and Mechanisms of Action

The diagrams below illustrate the estrogen receptor signaling pathway, the mechanisms of tamoxifen resistance, and the mechanism of action of SERDs.

ER_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER ER Estrogen->ER Binds ER_dimer ER Dimer ER->ER_dimer Dimerization HSP HSP ER_HSP_complex ER-HSP Complex HSP->ER_HSP_complex ER_HSP_complex->ER HSP Dissociation ERE Estrogen Response Element ER_dimer->ERE Binds to DNA Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation Leads to

Caption: Estrogen Receptor Signaling Pathway.

Tamoxifen_Resistance cluster_mechanisms Mechanisms of Tamoxifen Resistance ESR1_Mutation ESR1 Gene Mutation Tamoxifen_Resistance Tamoxifen_Resistance ESR1_Mutation->Tamoxifen_Resistance Upregulation_GF_Pathways Upregulation of Growth Factor Signaling Pathways (e.g., HER2, EGFR) Upregulation_GF_Pathways->Tamoxifen_Resistance Altered_Coactivators Altered Expression of Co-activators/Co-repressors Altered_Coactivators->Tamoxifen_Resistance Loss_of_ER Loss of ER Expression Loss_of_ER->Tamoxifen_Resistance

Caption: Mechanisms of Acquired Tamoxifen Resistance.

SERD_Mechanism cluster_cell Cancer Cell SERD SERD ER Estrogen Receptor SERD->ER Binds & Induces Conformational Change Proteasome Proteasome ER->Proteasome Targeted for Degradation Degradation ER Degradation Proteasome->Degradation Inhibition Inhibition of ER Signaling Degradation->Inhibition

Caption: Mechanism of Action of SERDs.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of efficacy data. Below are generalized protocols for key experiments cited in the evaluation of ER antagonists.

Cell Viability Assay
  • Cell Culture: Tamoxifen-resistant breast cancer cell lines (e.g., MCF-7/TAMR) are cultured in appropriate media, typically RPMI supplemented with 10% fetal bovine serum.

  • Seeding: Cells are seeded in 96-well plates at a density of 4,000-5,000 cells per well and allowed to adhere overnight.

  • Treatment: Cells are treated with a range of concentrations of the ER antagonist (e.g., fulvestrant, elacestrant) or vehicle control (DMSO).

  • Incubation: Plates are incubated for a period of 5-6 days.

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.

  • Data Analysis: Luminescence is read on a plate reader, and the data is normalized to the vehicle control. IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated using non-linear regression analysis.

Xenograft Tumor Growth Studies
  • Cell Implantation: Tamoxifen-resistant breast cancer cells are implanted subcutaneously into the flank of immunocompromised mice (e.g., ovariectomized nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into treatment and control groups. The ER antagonist is administered (e.g., orally or by injection) at a specified dose and schedule. The control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a specified duration.

  • Data Analysis: Tumor growth curves are plotted, and statistical analyses (e.g., t-test or ANOVA) are performed to compare tumor growth between the treatment and control groups.

Western Blot for ER Degradation
  • Cell Culture and Treatment: Tamoxifen-resistant cells are cultured and treated with the SERD or vehicle control for a specified time (e.g., 24 hours).

  • Protein Extraction: Cells are lysed, and total protein is extracted.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody against ERα, followed by a horseradish peroxidase-conjugated secondary antibody. A loading control (e.g., β-actin) is also probed.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the ERα band is quantified and normalized to the loading control to determine the extent of ER degradation.

Conclusion

The development of novel ER antagonists, particularly oral SERDs, represents a significant advancement in the treatment of tamoxifen-resistant ER-positive breast cancer. Compounds like elacestrant, camizestrant, and brilanestrant have demonstrated potent anti-tumor activity in preclinical models and promising efficacy in clinical trials, offering new therapeutic options for patients with acquired endocrine resistance. The comparative data presented in this guide highlights the potential of these next-generation therapies to overcome the limitations of earlier endocrine agents. As research continues, the identification of predictive biomarkers, such as ESR1 mutations, will be crucial for optimizing the use of these targeted therapies in the clinical setting.

References

A Researcher's Guide to Validating Biochemical and Cell-Based Assay Results

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug discovery and life sciences research, the reliability of experimental data is paramount. Assay validation is the process of ensuring that a specific method is suitable for its intended purpose, consistently producing accurate and precise results.[1] This guide provides a comparative overview of the validation process for two widely used assay formats: the biochemical Enzyme-Linked Immunosorbent Assay (ELISA) and a cell-based luciferase reporter gene assay. We will delve into key validation parameters, present standardized experimental protocols, and offer visual workflows to clarify these critical procedures.

Comparing Key Performance Metrics: ELISA vs. Cell-Based Reporter Assay

The selection of an assay often depends on the specific biological question being addressed. Biochemical assays, like ELISAs, are excellent for quantifying specific analytes in a sample, while cell-based assays provide insights into the cellular response to a stimulus, offering a more physiologically relevant model.[2][3] The validation of each assay type involves assessing a series of quantitative parameters to ensure data quality. The table below summarizes typical performance characteristics for a standard ELISA and a luciferase reporter gene assay.

Validation ParameterBiochemical Assay (ELISA)Cell-Based Assay (Luciferase Reporter)Description
Precision (CV%) Intra-assay: <10%, Inter-assay: <15%Intra-assay: <15%, Inter-assay: <20%The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[4]
Accuracy (% Recovery) 80-120%80-120%The closeness of the mean test results obtained by the method to the true value (concentration) of the analyte.[5]
Sensitivity (LOD) pg/mL to ng/mL rangeVaries with cell type and reporter constructThe lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[6]
Linearity (R²) >0.99>0.98The ability of the assay to elicit test results that are directly proportional to the concentration of the analyte in the sample.[7]
Specificity High (Antibody-dependent)High (Pathway/Target-dependent)The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[8]
Robustness HighModerate to HighA measure of an assay's capacity to remain unaffected by small, but deliberate variations in method parameters.[5]

Visualizing the Validation Workflow

A systematic approach is crucial for robust assay validation. The following diagram illustrates a generalized workflow for validating either a biochemical or a cell-based assay, from initial development through to final data analysis.

Assay Validation Workflow cluster_0 Phase 1: Development & Optimization cluster_1 Phase 2: Performance Validation cluster_2 Phase 3: Analysis & Documentation Assay_Development Assay Design & Reagent Selection Optimization Optimization of Parameters (e.g., concentrations, incubation times) Assay_Development->Optimization Refinement Precision Precision (Intra- & Inter-Assay) Optimization->Precision Accuracy Accuracy (Spike & Recovery) Sensitivity Sensitivity (LOD & LLOQ) Linearity Linearity & Range Specificity Specificity & Cross-Reactivity Data_Analysis Statistical Analysis of Validation Data Specificity->Data_Analysis SOP Standard Operating Procedure (SOP) Creation Data_Analysis->SOP Report Final Validation Report SOP->Report

A generalized workflow for assay validation.

Experimental Protocols

Detailed and standardized protocols are the bedrock of reproducible science. Below are methodologies for an indirect ELISA and a luciferase reporter gene assay.

Protocol 1: Indirect ELISA for Antibody Validation

This protocol describes a method to validate an antibody against a purified antigen.[9]

  • Antigen Coating:

    • Dilute the purified antigen to a final concentration of 20 µg/mL in a coating buffer (e.g., PBS).

    • Add 50 µL of the diluted antigen to each well of a 96-well microplate.

    • Incubate the plate for 30 minutes at 37°C or overnight at 4°C.

  • Blocking:

    • Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Wash the plate three times as described above.

    • Prepare serial dilutions of the primary antibody in a dilution buffer (e.g., 0.1% BSA in PBS).

    • Add 100 µL of each antibody dilution to the appropriate wells.

    • Incubate for 1 hour at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate three times.

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted according to the manufacturer's instructions, to each well.

    • Incubate for 1 hour at room temperature in the dark.

  • Detection:

    • Wash the plate five times.

    • Add 100 µL of a TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

    • Read the absorbance at 450 nm using a microplate reader.

Protocol 2: Luciferase Reporter Gene Assay for Pathway Activation

This protocol outlines a method to measure the activation of a specific signaling pathway using a luciferase reporter system.[10]

  • Cell Seeding:

    • Culture reporter cells (e.g., HEK293 cells stably expressing a pathway-responsive luciferase reporter) to ~80% confluency.

    • Trypsinize and resuspend the cells in a complete culture medium to a density of 8 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well white, clear-bottom plate.

    • Incubate for 16-24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and appropriate controls in the culture medium.

    • Carefully remove the medium from the wells and replace it with 100 µL of the compound dilutions.

    • Incubate for a predetermined time (e.g., 6-24 hours) to allow for pathway activation and reporter gene expression.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add a volume of luciferase reagent equal to the culture volume in each well (e.g., 100 µL).

    • Incubate for 10 minutes at room temperature to ensure complete cell lysis and stabilization of the luminescent signal.

  • Signal Measurement:

    • Measure the luminescence using a plate luminometer.

    • The luminescent signal is proportional to the activity of the signaling pathway.

Visualizing a Cellular Signaling Pathway

Cell-based assays are powerful tools for dissecting complex biological processes. The diagram below illustrates a simplified signaling pathway that could be interrogated using a luciferase reporter assay, where the activation of a receptor leads to the expression of a reporter gene.

Signaling Pathway to Reporter Gene cluster_cell Cell cluster_nucleus Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Binds Signaling_Cascade Signaling Cascade (Kinases, Second Messengers) Receptor->Signaling_Cascade Activates Transcription_Factor Transcription Factor Signaling_Cascade->Transcription_Factor Activates Promoter Promoter Transcription_Factor->Promoter Binds to Luciferase_Gene Luciferase Gene Luciferase_Protein Luciferase (Light Production) Luciferase_Gene->Luciferase_Protein Translation

Ligand-induced signaling to a reporter gene.

By adhering to rigorous validation protocols and understanding the performance characteristics of the chosen assay, researchers can ensure the generation of high-quality, reliable, and reproducible data, which is the cornerstone of scientific advancement and successful drug development.[1][11]

References

A Comparative Guide to Estrogen Receptor Antagonists: H3B-6545 vs. Estrogen Receptor Antagonist 5

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapies targeting estrogen receptor-positive (ER+) breast cancer, the development of novel estrogen receptor antagonists continues to be a critical area of research. This guide provides a detailed comparison of H3B-6545, a clinical-stage selective estrogen receptor covalent antagonist (SERCA), with the less characterized "Estrogen Receptor Antagonist 5," a potent antagonist identified in patent literature. Due to the limited publicly available data for this compound, this guide will focus on the extensive preclinical and clinical data of H3B-6545, placing it in the context of existing therapies like fulvestrant (B1683766) and introducing this compound as an emerging entity.

Executive Summary

H3B-6545 is a novel, orally bioavailable SERCA that has demonstrated significant preclinical and clinical activity in heavily pretreated ER+, HER2- advanced breast cancer, including tumors harboring ESR1 mutations.[1][2] Its unique covalent mechanism of action sets it apart from other classes of ER antagonists. In contrast, "this compound" is described as a potent estrogen receptor antagonist with potential for the treatment of metastatic disease, but detailed experimental data remains proprietary.[3][4]

Mechanism of Action

H3B-6545: This compound is a first-in-class SERCA that inactivates both wild-type and mutant estrogen receptor alpha (ERα) by irreversibly binding to cysteine-530 in the receptor's ligand-binding domain.[5][6] This covalent modification enforces a unique antagonist conformation, effectively shutting down ERα signaling.[5][6]

This compound: This molecule is described as a potent antagonist of the estrogen receptor.[3][4] As a non-covalent antagonist, it likely competes with estrogen for binding to the ER, thereby inhibiting its transcriptional activity. The precise binding mode and whether it induces receptor degradation are not detailed in the available public information.

Preclinical Performance: H3B-6545

Preclinical studies have positioned H3B-6545 as a highly potent and effective ER antagonist, often demonstrating superiority over the current standard-of-care, fulvestrant.

In Vitro Activity

H3B-6545 potently inhibits the growth of various ERα-positive breast cancer cell lines with low nanomolar efficacy.[5]

Cell LineH3B-6545 GI₅₀ (nM)
MCF70.3-0.4
HCC14281.0
BT4830.5
T47D5.2
CAMA-10.2
In Vivo Antitumor Activity

In xenograft models of ER+ breast cancer, H3B-6545 has shown significant, dose-dependent antitumor activity. Notably, it has demonstrated superior efficacy compared to fulvestrant, particularly in models with ESR1 mutations.[7]

Clinical Performance: H3B-6545

H3B-6545 has undergone Phase I/II clinical trials (NCT03250676), with results indicating a manageable safety profile and promising antitumor activity in a heavily pretreated patient population.[1][2]

Phase I/II Study (NCT03250676) Efficacy in ER+, HER2- Advanced Breast Cancer
Efficacy EndpointAll Patients (n=94)Patients with ESR1 mutations (n=58)
Objective Response Rate (ORR)12.8%12.1%
Clinical Benefit Rate (CBR)34.0%39.7%
Median Progression-Free Survival (mPFS)3.6 months3.7 months
Safety and Tolerability of H3B-6545 (450 mg)

The most common treatment-related adverse events were generally low-grade and manageable.

Adverse Event (Grade ≥2)Percentage of Patients
Anemia19%
Fatigue16%
Nausea17%
Diarrhea12%
Creatinine Clearance Decrease38%
Hemoglobin Decrease37%
ALT Increase14%
AST Increase13%
Bilirubin Increase12%
Creatinine Increase11%
Asymptomatic Sinus Bradycardia (Grade 1)34%
Symptomatic Sinus Bradycardia (Grade 2)5%

Experimental Protocols

Cell Viability Assay

ER+ breast cancer cell lines were seeded in 96-well plates and treated with a concentration range of H3B-6545 for 5 days. Cell viability was assessed using a standard colorimetric assay, such as the sulforhodamine B (SRB) assay, to determine the GI₅₀ values.

Xenograft Tumor Models

Female immunodeficient mice were subcutaneously implanted with ER+ breast cancer cells or patient-derived xenograft (PDX) fragments. Once tumors reached a specified volume, mice were randomized to receive vehicle control, H3B-6545 (administered orally, once daily), or fulvestrant (administered subcutaneously, once weekly).[7] Tumor volumes and body weights were measured regularly to assess efficacy and toxicity.[7]

Immunohistochemistry (IHC)

Tumor tissues from xenograft studies were fixed in formalin, embedded in paraffin, and sectioned. IHC staining was performed using antibodies against markers of proliferation (e.g., Ki-67) and ER signaling (e.g., progesterone (B1679170) receptor) to evaluate the pharmacodynamic effects of the treatments.

Visualizing the Mechanism of Action

Estrogen Receptor Signaling Pathway and Antagonist Intervention

Estrogen_Signaling Estrogen Receptor Signaling and Antagonist Action cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ERα) Estrogen->ER Binds ER_HSP Inactive ER-HSP Complex ER_dimer ER Dimerization ER->ER_dimer HSP Heat Shock Proteins HSP->ER_HSP ER_HSP->ER HSP Dissociation ERE Estrogen Response Element (ERE) ER_dimer->ERE Translocation & Binding H3B_6545 H3B-6545 (SERCA) H3B_6545->ER Covalent Inactivation Antagonist_5 Estrogen Receptor Antagonist 5 Antagonist_5->ER Competitive Antagonism Fulvestrant Fulvestrant (SERD) Fulvestrant->ER Binding & Degradation Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Activates Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation Leads to

Caption: Mechanism of ER signaling and antagonist intervention.

Experimental Workflow for In Vivo Antitumor Studies

Xenograft_Workflow In Vivo Xenograft Study Workflow Implantation Implantation of ER+ Breast Cancer Cells/PDX into Immunodeficient Mice Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment Daily Oral Dosing: H3B-6545 Weekly Subcutaneous: Fulvestrant Vehicle Control Randomization->Treatment Monitoring Regular Monitoring: Tumor Volume Body Weight Treatment->Monitoring Endpoint Study Endpoint: Tumor Growth Inhibition Pharmacodynamic Analysis (IHC) Monitoring->Endpoint

Caption: Workflow for preclinical xenograft studies.

Conclusion

H3B-6545 represents a significant advancement in the development of estrogen receptor antagonists, with a distinct covalent mechanism of action and compelling preclinical and clinical data supporting its efficacy in heavily pretreated ER+ breast cancer, including those with ESR1 mutations. While "this compound" is noted as a potent antagonist, the lack of public data precludes a direct, evidence-based comparison. The continued clinical development of H3B-6545 and the exploration of other novel antagonists are crucial for improving outcomes for patients with ER+ breast cancer.

References

Confirming the On-Target Mechanism of ER Antagonist 5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, confirming the on-target mechanism of a novel compound is a critical step in its preclinical evaluation. "ER antagonist 5," a potent antagonist of the Estrogen Receptor (ER) identified as compound 165 in patent WO2017174757A1, belongs to the tetrahydroisoquinoline class of ER modulators. While specific quantitative data for "ER antagonist 5" is not publicly available, this guide will provide a comprehensive framework for confirming its on-target mechanism by comparing the performance of a representative potent oral Selective Estrogen Receptor Degrader (SERD), Giredestrant (GDC-9545), with other key ER antagonists.

This guide outlines the essential experiments, presents comparative data for well-characterized SERDs, and provides detailed protocols and visualizations to aid in the design and interpretation of validation studies for novel ER antagonists like "ER antagonist 5."

Comparison of In Vitro Efficacy of Oral SERDs

The on-target activity of an ER antagonist is primarily determined by its ability to bind to the estrogen receptor, inhibit its transcriptional activity, and, in the case of SERDs, induce its degradation. The following tables summarize the in vitro performance of several key oral SERDs against wild-type ERα.

CompoundClassERα Binding Affinity (IC50, nM)Reference
Fulvestrant SERD0.94[1]
Giredestrant (GDC-9545) Oral SERD0.05[2]
Elacestrant Oral SERD48[3]
Camizestrant (AZD9833) Oral SERDNot explicitly stated as IC50, but shows high affinity[4]

Table 1: Comparative ERα Binding Affinity. This table shows the half-maximal inhibitory concentration (IC50) for the binding of various SERDs to the ERα protein. A lower IC50 value indicates a higher binding affinity.

CompoundCell LineERα Degradation (DC50, nM)Max Degradation (Dmax, %)Reference
Fulvestrant MCF-7~1>90%[5]
Giredestrant (GDC-9545) MCF-7Not explicitly stated as DC50, but potent degradation shown>90%[6]
Elacestrant MCF-70.6Not specified[7]
Camizestrant (AZD9833) MCF-7Potent, sub-nanomolar~95%[8]

Table 2: Comparative ERα Degradation. This table presents the half-maximal degradation concentration (DC50) and the maximum percentage of ERα degradation (Dmax) in MCF-7 breast cancer cells.

CompoundCell LineAnti-Proliferation (IC50, nM)Reference
Fulvestrant MCF-70.29[9]
Giredestrant (GDC-9545) MCF-70.4 (EC50)[10]
Elacestrant MCF-70.004 (EC50, in presence of E2)[3]
Camizestrant (AZD9833) MCF-7Potent, sub-nanomolar[8]

Table 3: Comparative Anti-Proliferative Activity. This table shows the half-maximal inhibitory concentration (IC50) for the anti-proliferative effect of SERDs on the ER-positive breast cancer cell line, MCF-7.

Key Experimental Protocols

To confirm the on-target mechanism of an ER antagonist, a series of biochemical and cell-based assays are essential. Below are detailed protocols for three fundamental experiments.

ERα Competitive Binding Assay

Objective: To determine the binding affinity of the test compound to the estrogen receptor alpha (ERα) by measuring its ability to compete with a radiolabeled ligand.

Methodology:

  • Preparation of ERα: Use purified recombinant human ERα protein or cytosol preparations from ER-expressing tissues (e.g., rat uterus).

  • Reaction Mixture: In a 96-well plate, combine the ERα preparation with a constant concentration of a radiolabeled estrogen, such as [3H]-estradiol.

  • Competition: Add increasing concentrations of the unlabeled test compound (e.g., "ER antagonist 5") or a reference compound (e.g., Fulvestrant) to the wells. Include a control with no competitor and a control with a large excess of unlabeled estradiol (B170435) to determine total and non-specific binding, respectively.

  • Incubation: Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.

  • Separation: Separate the bound from unbound radioligand. A common method is hydroxylapatite (HAP) adsorption, where the HAP slurry binds the ERα-ligand complex.

  • Quantification: After washing to remove unbound radioligand, measure the radioactivity of the bound complex using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the radiolabeled ligand.

MCF-7 Cell Proliferation Assay

Objective: To assess the antagonist's ability to inhibit the proliferation of ER-positive breast cancer cells.

Methodology:

  • Cell Culture: Culture MCF-7 cells in a phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.

  • Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with increasing concentrations of the test compound in the presence of a low concentration of 17β-estradiol (E2) to stimulate proliferation. Include controls with vehicle and E2 alone.

  • Incubation: Incubate the plates for 5-7 days.

  • Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

  • Data Analysis: Normalize the results to the E2-treated control and plot cell viability against the log concentration of the antagonist. Determine the IC50 value for the anti-proliferative effect.

Western Blot for ERα Degradation

Objective: To quantify the degradation of the ERα protein induced by the SERD.

Methodology:

  • Cell Treatment: Culture MCF-7 cells and treat them with various concentrations of the SERD for different time points (e.g., 0, 4, 8, 24 hours). Include a vehicle control.

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody specific for ERα.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for ERα and a loading control (e.g., β-actin or GAPDH). Normalize the ERα signal to the loading control and express the results as a percentage of the vehicle-treated control to determine the extent of degradation.

Visualizing the On-Target Mechanism

Diagrams generated using Graphviz can effectively illustrate the signaling pathways and experimental workflows involved in confirming the on-target mechanism of an ER antagonist.

ER_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER ER Estrogen->ER Binds to ER_Estrogen_Complex ER-Estrogen Complex ER->ER_Estrogen_Complex Dimerization Dimerization ER_Estrogen_Complex->Dimerization ERE Estrogen Response Element (DNA) Dimerization->ERE Binds to Transcription Gene Transcription ERE->Transcription Initiates Proliferation Cell Proliferation Transcription->Proliferation Leads to

Estrogen Receptor Signaling Pathway.

The diagram above illustrates the canonical signaling pathway of the estrogen receptor. Estrogen binds to the ER in the cytoplasm, leading to the formation of a complex that dimerizes and translocates to the nucleus. This dimer then binds to Estrogen Response Elements (EREs) on the DNA, initiating the transcription of genes that promote cell proliferation.

ER_Antagonist_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER ER ER_Antagonist_Complex ER-Antagonist Complex ER->ER_Antagonist_Complex ER_Antagonist ER Antagonist 5 ER_Antagonist->ER Binds to Proteasome Proteasome ER_Antagonist_Complex->Proteasome Targets for Degradation ERE Estrogen Response Element (DNA) ER_Antagonist_Complex->ERE Prevents binding to No_Transcription No Gene Transcription ERE->No_Transcription Results in

Mechanism of Action of an ER Antagonist (SERD).

This diagram shows how an ER antagonist like a SERD works. It binds to the ER, preventing the conformational change necessary for dimerization and binding to the ERE, thereby blocking gene transcription. Furthermore, SERDs induce a conformational change in the ER that targets it for degradation by the proteasome, reducing the overall levels of the receptor in the cell.

Experimental_Workflow Start Start with ER+ Cancer Cells Binding_Assay ER Competitive Binding Assay Start->Binding_Assay Determine Binding Affinity (IC50) Proliferation_Assay MCF-7 Cell Proliferation Assay Start->Proliferation_Assay Measure Anti- Proliferative Effect (IC50) Degradation_Assay Western Blot for ERα Degradation Start->Degradation_Assay Quantify ERα Degradation (DC50, Dmax) Data_Analysis Analyze Data & Compare to Controls Binding_Assay->Data_Analysis Proliferation_Assay->Data_Analysis Degradation_Assay->Data_Analysis Conclusion Confirm On-Target Mechanism Data_Analysis->Conclusion

Experimental Workflow for On-Target Mechanism Confirmation.

This workflow diagram outlines the logical progression of experiments to confirm the on-target mechanism of a novel ER antagonist. It starts with the selection of appropriate ER-positive cancer cells and proceeds through the key assays for binding, proliferation, and degradation, culminating in data analysis and confirmation of the compound's mechanism of action.

By following these experimental protocols and comparing the results to known standards, researchers can confidently validate the on-target mechanism of novel ER antagonists such as "ER antagonist 5," paving the way for further development.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Estrogen Receptor Antagonist 5

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and laboratory personnel handling potent compounds like Estrogen Receptor Antagonist 5 are at the forefront of scientific advancement. A critical component of this responsibility is ensuring the safe and proper disposal of these materials to protect both personnel and the environment. Adherence to stringent disposal protocols is not merely a regulatory requirement but a fundamental aspect of laboratory safety and corporate stewardship. This guide provides essential, step-by-step procedures for the safe management and disposal of this compound.

Key Disposal and Safety Data

The disposal of this compound, a potent pharmaceutical compound, is governed by regulations for hazardous chemical waste. All personnel must be thoroughly trained in these procedures before handling the compound. The following table summarizes the critical parameters for safe handling and disposal, based on established guidelines for similar potent compounds.[1]

ParameterGuidelineSource
Waste Classification Hazardous Chemical Waste, Potentially Biohazardous if used in cell-based assays.[1]
Personal Protective Equipment (PPE) Nitrile gloves (double-gloving recommended), safety goggles, lab coat. A respirator should be used if there is a risk of aerosol formation.[1][2]
Solid Waste Disposal Segregate into a clearly labeled, sealed, and puncture-resistant container designated for hazardous waste.[1]
Liquid Waste Disposal Collect in a dedicated, sealed, and labeled hazardous waste container. Do not dispose down the drain. [1][2]
Decontamination Use a 1:10 bleach solution or another approved laboratory disinfectant for surfaces and equipment.[1]
Spill Management Evacuate the area if necessary. Utilize a spill kit with appropriate absorbent materials and PPE. Thoroughly decontaminate the area after cleanup.[1]
Storage Keep containers tightly sealed in a cool, well-ventilated area.[2]

Experimental Protocols: Decontamination and Spill Cleanup

Surface Decontamination Protocol:

  • Prepare Decontamination Solution: Freshly prepare a 1:10 dilution of bleach or another approved laboratory disinfectant.

  • Application: Liberally apply the solution to the contaminated surface.

  • Contact Time: Allow for a sufficient contact time as specified by your institution's safety guidelines.

  • Wiping: Wipe the surface with absorbent pads, moving from the least contaminated to the most contaminated areas.

  • Rinsing: Rinse the surface with water to remove any residual bleach, which can be corrosive.

  • Disposal of Materials: All cleaning materials, including pads and gloves, must be disposed of as hazardous waste.[1]

Spill Cleanup Protocol:

  • Alert Personnel and Secure the Area: Immediately notify others in the vicinity and restrict access to the spill area.[1]

  • Don PPE: Put on the appropriate personal protective equipment from the spill kit.

  • Contain the Spill: For liquid spills, use absorbent pads to cover and contain the spill. For solid spills, gently cover with absorbent material to prevent aerosolization.[1] DO NOT use a dry sweeping method.[1]

  • Decontaminate: Once the spill is absorbed, decontaminate the area using the surface decontamination protocol.[1]

  • Collect Waste: All materials used for the cleanup, including contaminated PPE, must be collected in a designated hazardous waste container.[1]

  • Report the Spill: Report the incident to the laboratory supervisor and the institutional safety office.[1]

Disposal Workflow

The following diagram illustrates the procedural workflow for the proper disposal of this compound.

cluster_preparation Preparation cluster_waste_collection Waste Collection cluster_disposal_path Disposal Path cluster_final_disposal Final Disposal PPE Don Appropriate PPE (Double Gloves, Gown, Goggles) Waste_Container Prepare Labeled, Leak-Proof Hazardous Waste Container Solid_Waste Solid Waste (Contaminated Labware, PPE) Segregate_Solid Segregate Solid Waste into Hazardous Waste Container Solid_Waste->Segregate_Solid Liquid_Waste Liquid Waste (Residual Solutions) Collect_Liquid Collect Liquid Waste into Hazardous Waste Container Liquid_Waste->Collect_Liquid Seal_Container Seal Waste Container Segregate_Solid->Seal_Container Collect_Liquid->Seal_Container Store_Safely Store in Designated Satellite Accumulation Area Seal_Container->Store_Safely Arrange_Pickup Arrange for Pickup by EH&S or Licensed Contractor Store_Safely->Arrange_Pickup

References

Personal protective equipment for handling Estrogen receptor antagonist 5

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical information for handling "Estrogen receptor antagonist 5," a potent inhibitor of the estrogen receptor.[1][2] As a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidance is based on safety protocols for similar potent estrogen receptor antagonists, selective estrogen receptor degraders (SERDs), and antineoplastic agents.[3] Researchers must perform a thorough risk assessment for their specific use case and adhere to all institutional and local regulations.

I. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is paramount to minimize exposure and ensure personal safety when handling this compound. The risk of exposure is highest when handling the solid compound and concentrated solutions.

Table 1: Personal Protective Equipment Recommendations

ActivityRequired PPEAdditional Recommendations
Handling Solid Compound (weighing, preparing solutions)- Double nitrile gloves- Chemical splash goggles- Impermeable, disposable gown with closed front and cuffs- N95 or higher respirator- Work within a certified chemical fume hood or a ventilated balance enclosure.- Use powder-free gloves to minimize aerosolization.
Working with Solutions - Double nitrile gloves- Chemical splash goggles- Impermeable, disposable gown- A face shield should be worn in addition to goggles if there is a significant splash hazard.
General Laboratory Work (in the vicinity of the compound)- Single pair of nitrile gloves- Safety glasses with side shields- Laboratory coat- Maintain a designated area for working with the compound.
Animal Handling (if applicable)- Double nitrile gloves- Waterproof gown- Safety glasses- Shoe covers- Handle animals in a biosafety cabinet.[4]

Note: Always inspect gloves for tears or holes before use. Change gloves frequently, especially after direct contact with the compound.

II. Operational and Disposal Plans

Proper operational procedures and waste disposal are critical to prevent contamination and environmental release.

A. Engineering Controls

  • Ventilation: All work involving the solid form of this compound or concentrated solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Eye Wash and Safety Shower: An accessible and operational eye wash station and safety shower must be available in the laboratory.

B. Procedural Guidance

  • Preparation:

    • Designate a specific area for handling the compound.

    • Cover the work surface with an absorbent, disposable bench liner.

    • Ensure all necessary PPE is donned correctly before handling the compound.

  • Weighing:

    • If working with the powdered form, carefully weigh the required amount in a chemical fume hood or a ventilated enclosure to prevent the generation of airborne dust.

  • Solubilization:

    • Add the solvent to the solid compound slowly and carefully to avoid splashing.

C. Spill Management

  • Minor Liquid Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (double gloves, gown, goggles), cover the spill with absorbent pads.

    • Work from the outside of the spill inwards.

    • Place all contaminated materials in a sealed hazardous waste container.

    • Decontaminate the area with a suitable detergent solution followed by water.[4]

  • Minor Solid Spills:

    • Avoid creating dust.

    • Gently cover the spill with damp absorbent material.

    • Carefully collect the material and place it in a sealed hazardous waste container.

    • Decontaminate the area.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert others and prevent entry.

    • Contact your institution's Environmental Health and Safety (EHS) department.

D. Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated consumables such as gloves, bench liners, and pipette tips should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled, sealed, and leak-proof hazardous waste container. Do not pour this waste down the drain.

  • Sharps: Needles and syringes used for handling the compound must be disposed of in a designated sharps container.

  • Disposal: All hazardous waste must be disposed of through your institution's EHS office, following all local, state, and federal regulations.

III. Quantitative Data

Due to the lack of specific data for this compound, the following tables provide relevant information for similar compounds to guide risk assessment.

Table 2: Occupational Exposure Limit (OEL) for a Similar Estrogen Receptor Antagonist

Compound ClassOccupational Exposure Limit (OEL)Time-Weighted Average (TWA)
Estrogen Receptor Antagonist1 µg/m³8 hours
Data based on a monograph for a comparable estrogen receptor antagonist.[5]

Table 3: Glove Permeability to Antineoplastic Agents (Nitrile Gloves)

Antineoplastic AgentMolecular Weight ( g/mol )Permeation Rate (ng/min/cm²) at 240 min (0.05 mm thickness)
Carmustine214.06> 10
Cyclophosphamide261.09> 10
5-Fluorouracil130.08> 10
Etoposide588.6< 10
Paclitaxel853.9< 10
This data suggests that while nitrile gloves offer protection, breakthrough can occur, especially with lower molecular weight compounds. Double gloving is a recommended practice to increase protection.[6]

IV. Experimental Protocols

The following protocols are based on standard procedures for handling potent, non-sterile hazardous drugs like Tamoxifen, a selective estrogen receptor modulator.[4][7][8]

A. Protocol for Preparation of a Stock Solution

  • Pre-Handling:

    • Don all required PPE as outlined in Table 1 for handling the solid compound.

    • Prepare the work area in the chemical fume hood by laying down a disposable bench liner.

    • Assemble all necessary equipment (e.g., balance, weigh paper, spatula, conical tube, solvent, pipettes).

  • Weighing:

    • Tare the balance with a piece of weigh paper.

    • Carefully weigh the desired amount of this compound.

    • Record the weight.

  • Dissolution:

    • Transfer the weighed compound into a labeled conical tube.

    • Using a pipette, slowly add the desired volume of solvent to the tube.

    • Cap the tube securely and vortex or sonicate until the compound is fully dissolved.

  • Post-Handling:

    • Wipe down the exterior of the stock solution container.

    • Dispose of all contaminated disposables (weigh paper, pipette tips, gloves) in the designated hazardous waste container.

    • Wipe down the work surface and the balance with a suitable decontaminating solution.

B. Protocol for Decontamination of Non-Disposable Equipment

  • Preparation:

    • Prepare a decontamination solution (e.g., 1% bleach solution, followed by 70% ethanol).

    • Don appropriate PPE (double gloves, gown, goggles).

  • Procedure:

    • Thoroughly rinse all non-disposable items (e.g., glassware, spatulas) that came into contact with the compound.

    • Immerse the items in the decontamination solution for a specified contact time (e.g., 10 minutes).

    • Rinse the items thoroughly with purified water.

    • Allow to air dry or dry in an oven.

  • Waste Disposal:

    • Dispose of the decontamination solution and any contaminated wipes as hazardous liquid waste.

V. Safety Workflow Diagram

The following diagram illustrates the key steps and decision points for safely handling this compound.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal cluster_spill Spill Response risk_assessment Conduct Risk Assessment don_ppe Don Appropriate PPE risk_assessment->don_ppe prep_workspace Prepare Workspace in Fume Hood don_ppe->prep_workspace weigh_solid Weigh Solid Compound prep_workspace->weigh_solid Proceed to Handling dissolve Prepare Solution weigh_solid->dissolve decontaminate Decontaminate Workspace & Equipment dissolve->decontaminate Handling Complete segregate_waste Segregate Hazardous Waste dissolve->segregate_waste Generate Waste spill_event Spill Occurs dissolve->spill_event doff_ppe Doff PPE Correctly decontaminate->doff_ppe decontaminate->segregate_waste Generate Waste wash_hands Wash Hands Thoroughly doff_ppe->wash_hands label_waste Label Waste Containers segregate_waste->label_waste store_waste Store Waste Securely label_waste->store_waste dispose_ehs Dispose via EHS store_waste->dispose_ehs assess_spill Assess Spill Size spill_event->assess_spill minor_spill Clean Up Minor Spill assess_spill->minor_spill Small major_spill Evacuate & Call EHS assess_spill->major_spill Large minor_spill->decontaminate

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.